molecular formula C36H41N3O6 B1674760 (S)-Lercanidipine CAS No. 185197-71-1

(S)-Lercanidipine

カタログ番号: B1674760
CAS番号: 185197-71-1
分子量: 611.7 g/mol
InChIキー: ZDXUKAKRHYTAKV-XIFFEERXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lercanidipine, (S)- is an antihypertensive (blood pressure lowering) drug.

特性

CAS番号

185197-71-1

分子式

C36H41N3O6

分子量

611.7 g/mol

IUPAC名

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m0/s1

InChIキー

ZDXUKAKRHYTAKV-XIFFEERXSA-N

異性体SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

正規SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Lercanidipine, (S)-;  (S)-Lercanidipine;  (+)-Lercanidipine; 

製品の起源

United States

Foundational & Exploratory

(S)-Lercanidipine: A Deep Dive into its Mechanism of Action on L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (S)-Lercanidipine, the more active enantiomer of the third-generation dihydropyridine (B1217469) calcium channel blocker, Lercanidipine (B1674757). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its molecular interactions, quantitative data on its activity, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound exerts its therapeutic effects, primarily the lowering of blood pressure, by acting as a potent and selective antagonist of L-type voltage-gated calcium channels (VGCCs). These channels, particularly the Cav1.2 subtype, are crucial for the regulation of calcium influx into vascular smooth muscle cells. By inhibiting this influx, this compound leads to vasodilation and a subsequent reduction in peripheral vascular resistance.

The high lipophilicity of Lercanidipine allows it to readily partition into the lipid bilayer of cell membranes, from where it can access its binding site on the L-type calcium channel. This characteristic is believed to contribute to its slow onset and long duration of action. The S-enantiomer of Lercanidipine is known to be more effective than the R-enantiomer.

This compound's interaction with the L-type calcium channel is voltage-dependent, meaning its blocking efficacy is enhanced when the cell membrane is depolarized. This is a characteristic feature of dihydropyridine calcium channel blockers. While its primary target is the L-type calcium channel, studies have also shown that Lercanidipine can inhibit T-type calcium channels, which may contribute to some of its ancillary therapeutic benefits, such as renal protection.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound on L-type calcium channels.

ParameterValueCell Type/TissueReference
IC50 (Vasorelaxation) 0.5 nMHuman Arteria Mammaria[1]
IC50 (Negative Inotropy) 127 nMHuman Right Atrial Trabeculae[1]
IC50 (Cav1.2b - vascular splice variant) 1.8 x 10-8 M (18 nM)CHO cells[2]
IC50 (Cav1.2a - cardiac splice variant) 3.3 x 10-8 M (33 nM)CHO cells[2]

Table 1: IC50 Values of Lercanidipine and this compound

Channel TypeConcentration of this compound% BlockadeCell TypeReference
L-type Calcium Channel (ICa,L) 1 µM< 20% (from holding potential of -90 mV)Guinea-pig ventricular myocytes[3][4][5]
T-type Calcium Channel (ICa,T) 1 µMNoticeable blockadeGuinea-pig ventricular myocytes[3][4][5]
L-type Calcium Channel (ICa,L) 1 µM~50% (from a more positive holding potential of -50 to -30 mV)Guinea-pig ventricular myocytes[3][5][6]

Table 2: Percentage Blockade of Calcium Channels by this compound

Experimental Protocols

Electrophysiological Studies (Patch-Clamp)

Objective: To characterize the inhibitory effect of this compound on L-type calcium channel currents.

Methodology:

  • Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the cardiac (Cav1.2a) or vascular (Cav1.2b) splice variant of the L-type calcium channel α1 subunit are cultured under standard conditions.[2] For studies on native channels, ventricular myocytes can be isolated from guinea pigs.[3][4][5]

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

    • External Solution (in mM): NaCl 135, CsCl 5.4, CaCl2 2, MgCl2 1, HEPES 10; adjusted to pH 7.4 with NaOH.

    • Internal Solution (in mM): CsCl 130, EGTA 10, Mg-ATP 5, HEPES 10; adjusted to pH 7.2 with CsOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -90 mV.

    • L-type calcium currents (ICa,L) are elicited by depolarizing voltage steps to +20 mV for 200 ms.[3][4][5]

    • To study voltage-dependency, the holding potential can be varied (e.g., to a more positive potential between -50 mV and -30 mV).[3][5][6]

  • Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in the external solution. The solution is applied to the cells via a perfusion system.

  • Data Analysis: The peak inward ICa,L is measured before and after the application of this compound. The percentage of block is calculated, and concentration-response curves are generated to determine the IC50 value.

Radioligand Binding Assay

Objective: To determine the binding affinity and competitive nature of this compound to the dihydropyridine binding site on the L-type calcium channel.

Methodology:

  • Membrane Preparation:

    • Tissue (e.g., rat brain cortex or heart ventricles) or cells expressing L-type calcium channels are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and debris.

    • The supernatant is then centrifuged at high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in the binding buffer.

  • Binding Assay:

    • Radioligand: A radiolabeled dihydropyridine antagonist, such as [3H]-PN200-110, is used.

    • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the absence (total binding) or presence of increasing concentrations of unlabeled this compound (competitive binding). A high concentration of an unlabeled dihydropyridine (e.g., nifedipine) is used to determine non-specific binding.

    • Incubation Conditions: The incubation is typically carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

Visualizations

Signaling_Pathway Signaling Pathway of this compound Action cluster_membrane Cell Membrane L_type_Channel L-type Ca2+ Channel (Cav1.2) Intracellular_Ca Intracellular Ca2+ Vasodilation Vasodilation L_type_Channel->Vasodilation Inhibition leads to S_Lercanidipine_bound This compound S_Lercanidipine_bound->L_type_Channel Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->L_type_Channel Influx Vasoconstriction Vasoconstriction Intracellular_Ca->Vasoconstriction Leads to

Caption: this compound blocks L-type calcium channels, inhibiting Ca2+ influx and causing vasodilation.

Experimental_Workflow Patch-Clamp Experimental Workflow Cell_Prep Cell Preparation (e.g., CHO cells with Cav1.2) Recording_Setup Whole-Cell Patch-Clamp Recording Setup Cell_Prep->Recording_Setup Baseline Record Baseline L-type Ca2+ Current Recording_Setup->Baseline Drug_Application Apply this compound Baseline->Drug_Application Post_Drug_Recording Record L-type Ca2+ Current with Drug Drug_Application->Post_Drug_Recording Data_Analysis Data Analysis (IC50 determination) Post_Drug_Recording->Data_Analysis Binding_Site Putative Binding Site of Dihydropyridines on Cav1.2 cluster_channel Cav1.2 α1 Subunit Domain_III Domain III IIIS5 IIIS5 Domain_III->IIIS5 IIIS6 IIIS6 Domain_III->IIIS6 Domain_IV Domain IV IVS6 IVS6 Domain_IV->IVS6 DHP_Binding_Site Dihydropyridine Binding Pocket IIIS5->DHP_Binding_Site IIIS6->DHP_Binding_Site IVS6->DHP_Binding_Site

References

Stereoselective Synthesis of (S)-Lercanidipine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of (S)-Lercanidipine hydrochloride, the pharmacologically active enantiomer of the calcium channel blocker Lercanidipine (B1674757). The synthesis is pivotal in ensuring the therapeutic efficacy and safety of the final drug product. This document details the core synthetic strategy, which hinges on the chiral resolution of a key intermediate, followed by subsequent chemical transformations to yield the target molecule. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development efforts in this area.

Introduction

Lercanidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension. It possesses a chiral center at the C4 position of the dihydropyridine ring, and its therapeutic activity is primarily attributed to the (S)-enantiomer. The (S)-enantiomer exhibits significantly higher affinity for L-type calcium channels compared to its (R)-counterpart. Therefore, the stereoselective synthesis of this compound is of paramount importance for the production of a highly effective and specific antihypertensive agent.

The most common and effective strategy for the synthesis of enantiomerically pure this compound involves the resolution of a racemic key intermediate, namely 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. This guide will focus on this well-established method.

Synthetic Strategy Overview

The stereoselective synthesis of this compound hydrochloride can be logically divided into three main stages, as depicted in the workflow diagram below. The process begins with the synthesis of the racemic carboxylic acid intermediate, followed by its chiral resolution to isolate the desired (S)-enantiomer. The subsequent esterification of the resolved intermediate with a specific amino alcohol side chain yields this compound free base, which is then converted to its stable hydrochloride salt.

A Racemic Intermediate Synthesis B Chiral Resolution A->B Racemic Carboxylic Acid C Esterification B->C (S)-Carboxylic Acid D Hydrochloride Salt Formation C->D This compound Free Base E Final Product: this compound HCl D->E

Caption: Overall workflow for the stereoselective synthesis of this compound hydrochloride.

Key Experimental Protocols

This section provides detailed methodologies for the pivotal steps in the stereoselective synthesis of this compound hydrochloride.

Chiral Resolution of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

The resolution of the racemic carboxylic acid is the cornerstone of this stereoselective synthesis. It is achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, typically a cinchona alkaloid like cinchonidine (B190817).

Protocol:

  • Salt Formation: A solution of racemic 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol) is heated to reflux. To this, a solution of the chiral resolving agent, such as cinchonidine (0.5 eq), in the same solvent is added.

  • Fractional Crystallization: The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to facilitate the precipitation of the less soluble diastereomeric salt. The precipitated salt is collected by filtration.

  • Liberation of the (S)-enantiomer: The isolated diastereomeric salt is suspended in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous acidic solution (e.g., dilute hydrochloric acid). The mixture is stirred vigorously to liberate the free carboxylic acid into the organic phase.

  • Isolation and Purification: The organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. The enantiomeric excess (ee) is determined by chiral HPLC.

Esterification of (S)-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

The resolved (S)-carboxylic acid is then esterified with the amino alcohol side chain, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, to form this compound.

Protocol:

  • Activation of the Carboxylic Acid: The (S)-carboxylic acid (1.0 eq) is dissolved in an aprotic solvent (e.g., dichloromethane (B109758) or toluene). A coupling agent, such as a substituted chlorophosphate derivative (e.g., diethylchlorophosphate) (1.1 eq), and a base (e.g., triethylamine) (1.1 eq) are added at room temperature. The mixture is stirred for a specified time to form the activated ester intermediate.

  • Esterification Reaction: To the solution containing the activated ester, 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol (1.0 eq) is added. The reaction mixture is then heated to reflux and maintained for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Purification: After cooling, the reaction mixture is washed sequentially with an aqueous basic solution (e.g., 10% NaOH), water, and an aqueous acidic solution (e.g., 6N HCl), followed by a final wash with water. The organic layer is dried and concentrated under reduced pressure. The crude this compound free base is then purified by crystallization from a suitable solvent system.

Formation of this compound Hydrochloride

The final step involves the conversion of the purified this compound free base into its stable and pharmaceutically acceptable hydrochloride salt.

Protocol:

  • Salt Formation: The purified this compound free base is dissolved in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or ethyl acetate).

  • Acidification: A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or aqueous HCl) is added dropwise to the solution of the free base with stirring until the pH reaches a desired acidic value.

  • Crystallization and Isolation: The precipitated this compound hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product. The purity of the final product is confirmed by HPLC and other analytical techniques.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the key steps in the stereoselective synthesis of this compound hydrochloride.

Table 1: Chiral Resolution of Racemic Carboxylic Acid

ParameterValueReference
Resolving AgentCinchonidine[1]
SolventEthanol[1]
Yield of (S)-enantiomer>40% (theoretical max 50%)[1]
Enantiomeric Excess (ee)>98%[1]

Table 2: Esterification to form this compound

ParameterValueReference
Coupling AgentDiethylchlorophosphate[2]
SolventToluene[2]
Reaction TemperatureReflux[2]
Yield83-85%[2]

Table 3: Formation of this compound Hydrochloride

ParameterValueReference
SolventTetrahydrofuran[2]
Yield~95%[2]
Final Purity (HPLC)>99.5%[2]

Logical Relationships in the Synthesis

The chemical transformations involved in the synthesis of this compound hydrochloride from its key intermediates are illustrated in the following diagram.

Racemic_Acid Racemic Carboxylic Acid (Intermediate I) S_Acid (S)-Carboxylic Acid (Intermediate II) Racemic_Acid->S_Acid Chiral Resolution S_Lercanidipine_Base This compound (Free Base) S_Acid->S_Lercanidipine_Base Amino_Alcohol Amino Alcohol Side Chain (Intermediate III) Amino_Alcohol->S_Lercanidipine_Base Esterification S_Lercanidipine_HCl This compound HCl (Final Product) S_Lercanidipine_Base->S_Lercanidipine_HCl HCl HCl HCl->S_Lercanidipine_HCl Salt Formation

Caption: Key chemical transformations in the synthesis of this compound hydrochloride.

Conclusion

The stereoselective synthesis of this compound hydrochloride is a well-defined process that relies on the efficient chiral resolution of a key dihydropyridine carboxylic acid intermediate. The subsequent esterification and salt formation steps are high-yielding and allow for the production of the final active pharmaceutical ingredient with high purity and enantiomeric excess. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important antihypertensive drug.

References

The Preclinical Pharmacokinetic Profile of (S)-Lercanidipine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of (S)-Lercanidipine, the pharmacologically active enantiomer of the dihydropyridine (B1217469) calcium channel blocker, Lercanidipine (B1674757). This document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows to support further research and development.

Lercanidipine is a highly lipophilic and vasoselective calcium channel blocker used in the treatment of hypertension. Its antihypertensive activity is primarily attributed to the (S)-enantiomer.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models is crucial for predicting its pharmacokinetic behavior in humans and for designing effective and safe therapeutic strategies.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters of Lercanidipine and its enantiomers in various preclinical models. It is important to note that specific data for the (S)-enantiomer is not always reported separately from the racemic mixture. In such cases, data for racemic Lercanidipine is presented, with the understanding that the Cmax and AUC for the (S)-enantiomer are generally 1.2-fold higher than for the (R)-enantiomer.[2][3]

Table 1: Pharmacokinetic Parameters of Lercanidipine in Rats

ParameterValueSpecies/StrainDoseRoute of AdministrationFormulationReference
Cmax 564.88 ± 1.75 ng/mLWistar Rats0.3125 mgOralPure Drug Suspension[4]
1715.317 ± 1.45 ng/mLWistar Rats0.3125 mgOralOptimized Solid Dispersion[4]
Tmax 1.5 ± 0.5 hWistar Rats0.3125 mgOralPure Drug Suspension[4]
1.0 ± 0.4 hWistar Rats0.3125 mgOralOptimized Solid Dispersion[4]
AUC (0-∞) 2046.54 ± 1.67 ng·h/mLWistar Rats0.3125 mgOralPure Drug Suspension[4]
6190.64 ± 1.42 ng·h/mLWistar Rats0.3125 mgOralOptimized Solid Dispersion[4]
Half-life (t½) Increased in normal vs. hyperlipidemic ratsExperimental Rats20 mg/kgOral1.5% CMC[5]

Table 2: Enantioselective Pharmacokinetic Parameters of Lercanidipine in Humans (for comparative purposes)

ParameterThis compound(R)-LercanidipineSpeciesDoseRoute of AdministrationReference
Cmax 2.071 ng/mL (median)1.681 ng/mL (median)Healthy Male Volunteers20 mgOral[1]
AUC (0-24h) 12.352 ng·h/mL (median)10.063 ng·h/mL (median)Healthy Male Volunteers20 mgOral[1]
Clearance (Cl/f) 732.16 L/h (median)1891.84 L/h (median)Healthy Male Volunteers20 mgOral[1]
Terminal Half-life (t½) 5.8 ± 2.5 h7.7 ± 3.8 h---[2]

Tissue Distribution

Studies in rats and dogs using radiolabeled [14C]Lercanidipine have shown that radioactivity is rapidly and extensively distributed to various organs and tissues.[6] Thirty minutes after oral administration in rats, and two hours in dogs, tissue levels of radioactivity were higher than in plasma.[6] The liver appears to be a major target organ for distribution in both species.[6] Following repeated administration to rats, radioactivity was detectable in the aorta and cava vein for up to 96 hours post-dose.[6] A study in rats that received a high dose (890 mg/kg) found the highest concentrations of lercanidipine in the stomach content, stomach wall, small intestine, spleen, and liver.[7]

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. Below are generalized protocols based on the available literature.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Wistar albino rats (180-220g) are commonly used.[4][8]

  • Housing: Animals are housed in polypropylene (B1209903) cages under controlled temperature (25-27°C), humidity (50% RH), and a 12-hour light/dark cycle, with ad libitum access to a standard pellet diet and water.[5][8]

  • Dosing:

    • Formulation: Lercanidipine can be suspended in a vehicle such as 1.5% carboxymethyl cellulose (B213188) (CMC) for oral administration.[5]

    • Administration: The drug is typically administered via oral gavage.

  • Blood Sampling:

    • Blood samples (approximately 0.5 mL) are collected at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via the retro-orbital sinus.[5][8]

    • To maintain blood volume, an equal volume of saline may be administered after each withdrawal.[5]

    • Blood samples are collected into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000-6000 rpm for 5-10 minutes) and stored at low temperatures (e.g., -72°C) until analysis.[5][8]

  • Analytical Method: Plasma concentrations of Lercanidipine are typically determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5]

Sample Preparation for LC-MS/MS Analysis
  • Protein Precipitation: A common method for extracting Lercanidipine from plasma is protein precipitation. Chilled acetonitrile (B52724) is added to the plasma sample, vortexed, and then centrifuged at high speed in a cold environment. The supernatant is then collected for analysis.[8]

  • Solid Phase Extraction (SPE): SPE is another technique used for sample clean-up and concentration.[9]

Visualizing Experimental Workflows

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of an orally administered compound like this compound.

Preclinical_PK_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analytical_phase Analytical Phase cluster_output Output AnimalAcclimatization Animal Acclimatization Dosing Drug Administration (Oral Gavage) AnimalAcclimatization->Dosing Fasting BloodSampling Serial Blood Sampling (e.g., Retro-orbital) Dosing->BloodSampling Time Points PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleExtraction Sample Extraction (e.g., Protein Precipitation) PlasmaSeparation->SampleExtraction LCMS_Analysis LC-MS/MS Analysis SampleExtraction->LCMS_Analysis DataAnalysis Pharmacokinetic Analysis (e.g., WinNonlin) LCMS_Analysis->DataAnalysis Concentration Data PK_Parameters PK Parameters (Cmax, Tmax, AUC) DataAnalysis->PK_Parameters Lercanidipine_Enantiomer_Disposition RacemicLercanidipine Racemic Lercanidipine Administration (Oral) Absorption Gastrointestinal Absorption RacemicLercanidipine->Absorption FirstPass First-Pass Metabolism (Liver - CYP3A4) Absorption->FirstPass SystemicCirculation Systemic Circulation FirstPass->SystemicCirculation Reduced Bioavailability Metabolites Inactive Metabolites FirstPass->Metabolites S_Lercanidipine This compound (Active Enantiomer) SystemicCirculation->S_Lercanidipine R_Lercanidipine (R)-Lercanidipine SystemicCirculation->R_Lercanidipine Elimination Elimination (Urine and Feces) S_Lercanidipine->Elimination R_Lercanidipine->Elimination Metabolites->Elimination

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of (S)-Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, is recognized for its efficacy in treating hypertension. It is marketed as a racemic mixture of its two enantiomers, (S)-Lercanidipine and (R)-Lercanidipine. The therapeutic effects of lercanidipine are primarily attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for the L-type calcium channels (LTCCs) compared to its (R)-counterpart. This guide provides a detailed technical overview of the binding affinity and kinetics of this compound, compiling available quantitative data, experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Core Data Summary

The binding affinity of lercanidipine and its enantiomers to L-type calcium channels has been characterized through various in vitro studies. The available quantitative data is summarized below.

Table 1: Binding Affinity of Lercanidipine Racemate
PreparationRadioligandK_i_ (nM)Reference
Rat Brain HomogenatesNot Specified0.24-0.3[1]
Rat Heart HomogenatesNot Specified0.22[1]
Table 2: Inhibitory Potency (IC_50_) of this compound and its Enantiomer
TargetCell LineHolding PotentialIC_50_ (nM)EnantiomerReference
Vascular L-type Calcium Channel (Ca_v_1.2b)CHO Cells-80 mV18This compound[2]
Cardiac L-type Calcium Channel (Ca_v_1.2a)CHO Cells-80 mV33This compound[2]
Vascular L-type Calcium Channel (Ca_v_1.2b)CHO Cells-40 mV~0.5This compound[2]
Vascular L-type Calcium Channel (Ca_v_1.2b)CHO CellsNot Specified74(R)-Lercanidipine[2]
Potassium-induced contraction of isolated rat aortaN/AN/A1.3Lercanidipine (Racemate)[1]

It is noteworthy that in vitro studies have demonstrated that the (S)-enantiomer of lercanidipine possesses an affinity for calcium channels that is approximately 100 to 200 times greater than that of the (R)-enantiomer.[3]

Binding Kinetics

Signaling Pathways

The primary mechanism of action of this compound involves the blockade of L-type calcium channels, which are crucial for the influx of calcium ions into vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.[6]

Signaling pathway of L-type calcium channel and this compound action.

Experimental Protocols

The determination of binding affinity and the assessment of channel blockade by this compound typically involve radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competition binding assay to determine the inhibitory constant (K_i_) of a test compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat heart/brain) Incubation Incubate Membranes, Radioligand, and This compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [³H]-nitrendipine) Radioligand_Prep->Incubation Compound_Prep Serial Dilutions of This compound Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity on Filters Washing->Counting IC50_Determination Generate Competition Curve and Determine IC₅₀ Counting->IC50_Determination Ki_Calculation Calculate K_i_ using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Workflow for a radioligand competition binding assay.

Key Steps:

  • Membrane Preparation: Homogenize tissue (e.g., rat brain or heart) in a suitable buffer and prepare a membrane fraction by centrifugation.[1]

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-nitrendipine), and varying concentrations of unlabeled this compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC_50_ value. The K_i_ value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on the ionic currents flowing through L-type calcium channels in living cells.

Patch_Clamp_Workflow cluster_setup Experimental Setup cluster_recording Recording & Perfusion cluster_data_analysis Data Analysis Cell_Culture Culture CHO cells expressing Ca_v_1.2a or Ca_v_1.2b Whole_Cell_Config Establish whole-cell recording configuration Cell_Culture->Whole_Cell_Config Pipette_Prep Prepare glass micropipette with internal solution Pipette_Prep->Whole_Cell_Config Voltage_Protocol Apply voltage-clamp protocol to elicit Ca²⁺ currents Whole_Cell_Config->Voltage_Protocol Baseline_Recording Record baseline Ca²⁺ currents Voltage_Protocol->Baseline_Recording Drug_Application Perfuse cells with varying concentrations of This compound Baseline_Recording->Drug_Application Drug_Effect_Recording Record Ca²⁺ currents in the presence of the drug Drug_Application->Drug_Effect_Recording Current_Measurement Measure peak current amplitude at each concentration Drug_Effect_Recording->Current_Measurement Dose_Response_Curve Construct dose-response curve Current_Measurement->Dose_Response_Curve IC50_Calculation Fit curve to determine IC₅₀ Dose_Response_Curve->IC50_Calculation

Workflow for whole-cell patch-clamp electrophysiology.

Key Steps:

  • Cell Preparation: Use a cell line stably expressing the desired L-type calcium channel subtype (e.g., CHO cells expressing Ca_v_1.2a or Ca_v_1.2b).[2]

  • Recording Configuration: Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit calcium currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing it to a potential that activates the L-type calcium channels (e.g., +10 mV).

  • Baseline Measurement: Record the baseline calcium current in the absence of the drug.

  • Drug Application: Perfuse the cell with solutions containing increasing concentrations of this compound.

  • Effect Measurement: Record the calcium current at each concentration of this compound.

  • Data Analysis: Measure the peak current amplitude at each drug concentration and plot the percentage of current inhibition against the drug concentration to generate a dose-response curve and determine the IC_50_ value.

Conclusion

This compound demonstrates high affinity and stereospecificity for L-type calcium channels, with a notable preference for the vascular splice variant. While quantitative kinetic data remains elusive, its high lipophilicity is understood to contribute to its prolonged duration of action. The provided experimental frameworks for radioligand binding assays and patch-clamp electrophysiology offer foundational methods for further investigation into the binding characteristics of this and similar compounds. A deeper understanding of the precise kinetic parameters (k_on_ and k_off_) would be invaluable for a more complete pharmacodynamic profile and could guide the development of future cardiovascular therapeutics.

References

The Eutomer and the Racemate: A Technical Guide to the Discovery and Development of Lercanidipine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed antihypertensive agent.[1] Patented in 1984 and first approved for medical use in 1997, it is recognized for its gradual onset of action and long-lasting therapeutic effects, which contribute to a favorable side-effect profile compared to older dihydropyridines.[1] A key feature of lercanidipine is its chiral center at the C4 position of the dihydropyridine ring, resulting in the existence of two enantiomers: (S)-lercanidipine and (R)-lercanidipine. Although marketed as a racemic mixture, the pharmacological activity primarily resides in the (S)-enantiomer, the eutomer.[2] This technical guide provides an in-depth exploration of the discovery, development, and distinct properties of lercanidipine's enantiomers, focusing on their synthesis, pharmacological activity, and the rationale behind the development of the racemic formulation.

Stereoselective Synthesis and Chiral Resolution

The synthesis of lercanidipine can be approached through methods that yield the racemic mixture or through stereoselective routes to obtain the individual enantiomers. A common strategy for obtaining the enantiomerically pure forms involves the resolution of a key chiral intermediate.

Experimental Protocol: Chiral Resolution of Racemic 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-pyridine-3-carboxylic acid

A potential pathway to obtaining the separate enantiomers of lercanidipine involves the resolution of a racemic carboxylic acid precursor. While specific industrial protocols are proprietary, a general approach can be derived from established chemical principles for resolving chiral carboxylic acids. This often involves the formation of diastereomeric salts using a chiral base.

Materials:

  • Racemic 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-pyridine-3-carboxylic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)

  • Suitable solvent (e.g., methanol, ethanol, or acetone)

  • Acid (e.g., hydrochloric acid) for liberation of the resolved carboxylic acid

  • Base (e.g., sodium hydroxide) for neutralization

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. Add an equimolar amount of the chiral resolving agent. Stir the solution, and allow the diastereomeric salts to crystallize.

  • Fractional Crystallization: The two diastereomeric salts will have different solubilities. Isolate the less soluble salt by filtration. The more soluble salt will remain in the mother liquor. Recrystallize the isolated salt to improve diastereomeric purity.

  • Liberation of the Enantiomerically Pure Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically pure carboxylic acid. Filter and dry the product.

  • Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by acidification and subsequent purification, or by using the opposite enantiomer of the resolving agent.

  • Synthesis of Lercanidipine Enantiomer: The resolved carboxylic acid can then be used in the final steps of the lercanidipine synthesis to yield the desired (S)- or (R)-enantiomer.

The following diagram illustrates the general workflow for chiral resolution.

G cluster_0 Chiral Resolution Workflow racemic_acid Racemic Carboxylic Acid Intermediate diastereomeric_salts Formation of Diastereomeric Salts racemic_acid->diastereomeric_salts chiral_base Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) chiral_base->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Diastereomeric Salt (Solid) fractional_crystallization->less_soluble Separation more_soluble More Soluble Diastereomeric Salt (Solution) fractional_crystallization->more_soluble Separation acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Enantiomerically Pure Carboxylic Acid 1 acidification1->enantiomer1 enantiomer2 Enantiomerically Pure Carboxylic Acid 2 acidification2->enantiomer2 synthesis1 Synthesis of this compound enantiomer1->synthesis1 synthesis2 Synthesis of (R)-Lercanidipine enantiomer2->synthesis2

A generalized workflow for the chiral resolution of a key lercanidipine precursor.

Analytical Separation of Enantiomers

The development of analytical methods to separate and quantify the enantiomers of lercanidipine has been crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the primary techniques employed.

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

  • Waters Alliance HPLC system with a PDA detector.[2]

  • Stationary Phase: Chiral OJ-H column (150 x 4.6 mm, 5 µm).[2]

Mobile Phase:

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.[2]

  • Injection volume: 10 µL.[2]

  • Detection wavelength: 240 nm.[2]

Sample Preparation:

  • Stock solutions of (S)- and (R)-lercanidipine (0.1 mg/mL) are prepared in methanol.[2]

Results:

  • Under these conditions, the (R)-lercanidipine enantiomer typically elutes before the this compound enantiomer.[2]

Experimental Protocol: Capillary Electrophoresis Separation

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Capillary:

  • Fused-silica uncoated capillary (50 µm i.d., 60.2 cm total length, 50.0 cm effective length).

Background Electrolyte:

  • 200 mmol/L sodium acetate buffer (pH 4.0) containing 10 mmol/L of 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) as a chiral selector.

Conditions:

  • Temperature: 15°C.

  • Voltage: 25 kV.

  • Detection: 237 nm.

  • Injection: Hydrodynamic injection for 10 seconds at 0.5 psi.

Pharmacological Profile of Lercanidipine Enantiomers

The antihypertensive effect of lercanidipine is primarily attributed to the (S)-enantiomer, which exhibits significantly greater affinity for L-type calcium channels.[2]

Mechanism of Action

Lercanidipine exerts its therapeutic effect by blocking the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1] This inhibition of calcium entry leads to vasodilation and a subsequent reduction in blood pressure.[1] Additionally, lercanidipine has been shown to block T-type calcium channels, which may contribute to its renal protective effects.[3]

The signaling pathway for lercanidipine's primary mechanism of action is illustrated below.

G cluster_0 Lercanidipine Signaling Pathway Lercanidipine This compound (active enantiomer) L_type_Ca_channel L-type Calcium Channel (in vascular smooth muscle) Lercanidipine->L_type_Ca_channel blocks Ca_influx Calcium Influx L_type_Ca_channel->Ca_influx inhibits Intracellular_Ca Decreased Intracellular Calcium Concentration Ca_influx->Intracellular_Ca MLCK Myosin Light Chain Kinase (MLCK) Activity Intracellular_Ca->MLCK reduces Myosin_LC_P Myosin Light Chain Phosphorylation MLCK->Myosin_LC_P catalyzes Vasoconstriction Vasoconstriction MLCK->Vasoconstriction prevents Myosin_LC_P->Vasoconstriction leads to Vasodilation Vasodilation Vasoconstriction->Vasodilation opposite effect BP Decreased Blood Pressure Vasodilation->BP

The signaling pathway of lercanidipine's antihypertensive action.
Enantioselective Pharmacodynamics

In vitro studies have demonstrated that the (S)-enantiomer of lercanidipine has a 100 to 200-fold greater affinity for calcium channels than the (R)-enantiomer.[2] This stereoselectivity is the basis for the eutomer's potent antihypertensive activity. While specific Ki or IC50 values are not consistently reported across publicly available literature, the differential activity is well-established.

Interestingly, both enantiomers of lercanidipine, as well as the racemate, have been shown to block both L-type and T-type calcium channels. One study found that lercanidipine exhibited a notable selectivity for T-type calcium channels compared to other dihydropyridines like amlodipine (B1666008) and lacidipine.[4][5] The ratio of T-type to L-type channel blockade (T/L) was found to be approximately 1.05 for this compound and 1.15 for (R)-lercanidipine, suggesting a slightly higher T-type channel selectivity for the less active R-enantiomer in this particular experimental model.[4][5]

CompoundT-type/L-type Channel Blockade Ratio (T/L)
This compound 1.05[4][5]
(R)-Lercanidipine 1.15[4][5]
(RS)-Lercanidipine Not explicitly stated, but also >1[4][5]
Amlodipine <1[4][5]
Lacidipine <1[4][5]
Mibefradil (T-type selective) 1.3[4][5]
Data from a study on patch-clamped guinea-pig ventricular myocytes.

Pharmacokinetics of Lercanidipine Enantiomers

Following oral administration, lercanidipine is completely absorbed but undergoes extensive first-pass metabolism, primarily by the CYP3A4 enzyme, resulting in a low absolute bioavailability of about 10%.[6][7] The pharmacokinetics of lercanidipine are enantioselective.

Pharmacokinetic ParameterThis compound(R)-LercanidipineReference
Cmax (ng/mL) 2.071 (median)1.681 (median)[8]
AUC (0-24h) (ng·h/mL) 12.352 (median)10.063 (median)[8]
AUC (0-inf) 1.21-fold higher than (R)-enantiomer-[8]
Elimination Half-life (hours) 5.8 ± 2.57.7 ± 3.8[6]
Data from studies in healthy volunteers following a single oral dose of racemic lercanidipine.

The Cmax and AUC for the more active (S)-enantiomer are approximately 1.2-fold higher than those of the (R)-enantiomer.[7][9] No in vivo interconversion of the enantiomers is observed.[6][9]

Rationale for the Development of Racemic Lercanidipine

Despite the significantly higher potency of the (S)-enantiomer, lercanidipine was developed and is marketed as a racemic mixture. The decision to pursue a racemic drug over a single enantiomer is a complex one, often involving considerations of manufacturing cost, clinical efficacy, and potential benefits of the distomer (the less active enantiomer).[10]

In the case of lercanidipine, one hypothesis is that the (R)-enantiomer may play a role in the drug's overall pharmacokinetic profile. It has been suggested that the presence of the (R)-enantiomer might spare the (S)-enantiomer from extensive first-pass metabolism, thereby enhancing its bioavailability compared to what might be achieved with the pure (S)-enantiomer alone. However, definitive clinical studies to fully substantiate this claim are not widely published.

Furthermore, some studies suggest that the (R)-enantiomer may not be entirely inert and could contribute to some of the pleiotropic effects of lercanidipine, such as its anti-atherosclerotic properties, which have been observed to be independent of stereoselectivity in some models.[11]

The logical relationship for the development decision can be visualized as follows:

G cluster_0 Rationale for Racemic Lercanidipine Development S_enantiomer This compound (Eutomer) high_potency High Potency for L-type Ca2+ Channel Blockade S_enantiomer->high_potency first_pass Extensive First-Pass Metabolism (CYP3A4) S_enantiomer->first_pass R_enantiomer (R)-Lercanidipine (Distomer) potential_benefit Potential for Sparing (S)-Enantiomer from First-Pass Metabolism R_enantiomer->potential_benefit pleiotropic_effects Potential Contribution to Pleiotropic Effects (e.g., anti-atherosclerotic) R_enantiomer->pleiotropic_effects racemic_development Decision to Develop Racemic Lercanidipine high_potency->racemic_development first_pass->racemic_development potential_benefit->racemic_development pleiotropic_effects->racemic_development

Factors influencing the decision to develop racemic lercanidipine.

Conclusion

The discovery and development of lercanidipine enantiomers provide a fascinating case study in chiral pharmacology. The (S)-enantiomer is clearly the primary driver of the drug's antihypertensive efficacy through its potent blockade of L-type calcium channels. However, the development of the racemic mixture suggests a more complex interplay between the two enantiomers, potentially involving pharmacokinetic advantages and contributions to the drug's broader therapeutic profile. Further research into the specific interactions between the enantiomers and their metabolic pathways could provide a more complete understanding and potentially guide the development of future chiral antihypertensive agents. This guide has synthesized the available technical information to provide a comprehensive overview for professionals in the field of drug discovery and development.

References

A Comprehensive Technical Guide to the Physicochemical Properties of (S)-Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Lercanidipine is the active S-enantiomer of Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker.[1] It is primarily utilized as an antihypertensive agent for the treatment of mild-to-moderate hypertension.[2][3] Its therapeutic effect is achieved by blocking the influx of extracellular calcium across the cell membranes of myocardial and vascular smooth muscle.[4][5] This action leads to the relaxation of blood vessels, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[4][6] As a Biopharmaceutics Classification System (BCS) Class II drug, this compound is characterized by high permeability and low aqueous solubility, which presents challenges for its formulation and bioavailability.[7][8] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and visualizations of relevant biological and experimental pathways.

Physicochemical Data

The fundamental physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These parameters are critical for understanding its behavior in both formulation development and physiological environments.

Table 1: General and Computed Properties
PropertyValueSource
Molecular Formula C₃₆H₄₁N₃O₆ (this compound) C₃₆H₄₂ClN₃O₆ (this compound HCl)[9][10]
Molecular Weight 611.7 g/mol (this compound) 648.2 g/mol (this compound HCl)[9][10]
pKa (Strongest Basic) 9.36 (Predicted)[4]
pKa (Strongest Acidic) 16.96 (Predicted)[4]
LogP 6.4 - 6.9 (Predicted)[4][9]
Polar Surface Area 111.01 Ų (Predicted)[4]
Hydrogen Bond Acceptor Count 6 (Predicted)[4]
Hydrogen Bond Donor Count 1 (Predicted)[4]
Rotatable Bond Count 14 (Predicted)[4]
Table 2: Solubility Data for Lercanidipine Hydrochloride
Solvent / MediumSolubilitySource
Water Practically insoluble[6][8][6][8]
Methanol Readily soluble[6], Freely soluble[8][6][8]
Chloroform Readily soluble[6]
Ethanol ~2 mg/mL[11]
DMSO ~15 mg/mL[11]
Dimethylformamide (DMF) ~25 mg/mL[11]
0.1 N HCl 82.35 µg/mL[8]
Acetate Buffer (pH 4.5) 49.43 µg/mL[8]
Phosphate Buffer (pH 6.8) 9.85 µg/mL[8]
DMF:PBS (pH 7.2) 1:2 ~0.3 mg/mL[11]
Table 3: Thermal and Crystalline Properties of Lercanidipine Hydrochloride
PropertyValueSource
Physical Form Slightly yellow crystalline powder[6], Solid[12][6][12]
Melting Point (Form I) 197-201 °C (DSC Peak)[6][13][14]
Melting Point (Form II) 207-211 °C (DSC Peak)[6][14][15]
Melting Point (General) 175-177 °C[2][12][16]
Melting Point (Amorphous) Endothermic peak at 86.1 °C[17]

Note: Lercanidipine hydrochloride exists in different polymorphic forms, which accounts for the variation in reported melting points.[14][17][18]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard methodologies for key parameters.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[19][20]

Principle: An excess amount of the solid drug is agitated in a specific solvent or buffer for a prolonged period until equilibrium is reached between the undissolved solid and the dissolved drug. The concentration of the resulting saturated solution is then measured.[19][21]

Detailed Protocol:

  • Preparation: Add an excess amount of this compound hydrochloride to a series of flasks, each containing a buffer of a specific pH (e.g., pH 1.2, 4.5, and 6.8).[22] The amount should be sufficient to ensure a solid phase remains at equilibrium.[19]

  • Equilibration: Seal the flasks and place them in a mechanical agitator or orbital shaker at a constant, controlled temperature (e.g., 37 °C).[22]

  • Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from each flask.[22]

  • Separation: Immediately separate the undissolved solid from the solution by centrifugation or filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).

  • Analysis: Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

  • Equilibrium Confirmation: Equilibrium is confirmed when the concentration of sequential samples reaches a plateau (e.g., less than 10% deviation between consecutive time points).[22]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_result Result A Add excess this compound HCl to buffer solutions (pH 1.2, 4.5, 6.8) B Seal flasks and agitate at constant temperature (e.g., 37°C) A->B C Withdraw samples at various time points B->C D Filter/centrifuge to remove undissolved solid C->D E Quantify concentration via HPLC-UV D->E F Plot Concentration vs. Time E->F G Determine equilibrium solubility from plateau F->G

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for pKa determination for compounds with adequate aqueous solubility.[23][24]

Principle: The method involves titrating a solution of the drug with a standard acid or base. The pH of the solution is monitored continuously as the titrant is added. The pKa is determined from the inflection point of the resulting pH vs. volume curve, specifically at the half-equivalence point where the concentrations of the ionized and non-ionized species are equal.[24]

Detailed Protocol:

  • Solution Preparation: Accurately weigh and dissolve a known amount of this compound hydrochloride in a suitable solvent system. For poorly soluble drugs, a co-solvent system (e.g., water-methanol) may be required, with subsequent extrapolation to aqueous pKa.[23]

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and the burette tip.

  • Titration: Titrate the solution with a standardized solution of NaOH (for an acidic drug) or HCl (for a basic drug), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The first derivative of this curve will show a peak at the equivalence point.

  • pKa Calculation: The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa of the compound.[24]

Polymorphism and Thermal Analysis (DSC & XRD)

Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRD) are powerful techniques used to characterize the solid-state properties of a drug, including its crystallinity and polymorphism.[17]

A. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) are recorded as peaks, providing information on melting point, purity, and polymorphic transitions.[25][26]

Detailed Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the this compound hydrochloride sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[27]

  • Data Analysis: Record the heat flow versus temperature. The peak of an endothermic event corresponds to the melting point of the substance.[17][25] Different polymorphic forms will exhibit distinct melting endotherms.[14][17]

B. X-Ray Powder Diffraction (XRD)

Principle: XRD is used to identify the crystalline structure of a solid. A crystalline material will diffract an X-ray beam at specific angles (2θ), producing a unique diffraction pattern that acts as a fingerprint for that specific crystal form. Amorphous materials do not produce sharp diffraction peaks.[17]

Detailed Protocol:

  • Sample Preparation: Gently pack the powdered this compound hydrochloride sample into a sample holder.

  • Data Acquisition: Place the sample in an X-ray diffractometer. Scan the sample over a defined range of 2θ angles (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).

  • Data Analysis: The resulting diffractogram plots intensity versus the 2θ angle. The unique set of peaks (d-spacings) is used to identify the specific polymorphic form by comparing it to reference patterns.[17][28]

Signaling Pathways and Mechanism of Action

This compound's antihypertensive effect is rooted in its ability to modulate calcium-dependent signaling pathways in vascular and cardiac tissues.

L-Type Calcium Channel Blockade

The primary mechanism of action for Lercanidipine is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[3][6] This inhibition prevents the influx of Ca²⁺ ions, which is a critical step for muscle contraction. The resulting vasodilation lowers peripheral resistance and blood pressure.[4][5]

Antihypertrophic Signaling

In addition to its primary vasodilatory effect, Lercanidipine has been shown to attenuate cardiomyocyte hypertrophy. It achieves this by inhibiting at least two key calcium-dependent signaling pathways:

  • Calcineurin-NFAT3 Pathway: Lercanidipine suppresses the expression of Calcineurin A (CnA) and Nuclear Factor of Activated T-cells 3 (NFAT3), and prevents the nuclear translocation of NFAT3.[29]

  • CaMKII-HDAC4 Pathway: The drug also inhibits the expression of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and Histone Deacetylase 4 (HDAC4).[29]

By downregulating these pathways, Lercanidipine interferes with the signaling cascade that leads to pathological cardiac muscle growth.[29]

G cluster_pathways Ca²⁺ Dependent Signaling CaMKII CaMKII HDAC4 HDAC4 CaMKII->HDAC4 CnA Calcineurin A (CnA) NFAT3 NFAT3 CnA->NFAT3 Hypertrophy Cardiomyocyte Hypertrophy HDAC4->Hypertrophy NFAT3->Hypertrophy Lerca This compound Lerca->CaMKII Lerca->CnA

Caption: Antihypertrophic signaling pathways inhibited by this compound.

Inhibition of Vascular Smooth Muscle Cell Proliferation

Research indicates Lercanidipine can also suppress the proliferation of vascular smooth muscle cells (VSMCs).[30] This effect is relevant in preventing restenosis after vascular injury. The mechanism involves the inactivation of the Ras-ERK1/2 signaling pathway and a reduction in intracellular reactive oxygen species (ROS).[30]

G cluster_relationship Structure-Activity Relationship Lipophilicity High Lipophilicity MembraneBinding High Membrane Partitioning Lipophilicity->MembraneBinding leads to ChannelBlock L-Type Ca²⁺ Channel Blockade MembraneBinding->ChannelBlock enhances Duration Long Duration of Action MembraneBinding->Duration results in Effect Sustained Antihypertensive Effect ChannelBlock->Effect causes Duration->Effect provides

References

(S)-Lercanidipine absorption, distribution, metabolism, and excretion (ADME) profile.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ADME Profile of (S)-Lercanidipine

Introduction

Lercanidipine (B1674757) is a third-generation dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension.[1] It exerts its antihypertensive effect by selectively inhibiting the transmembrane influx of calcium into vascular smooth muscle cells, leading to peripheral vasodilation and a reduction in blood pressure.[2][3][4] Lercanidipine is administered as a racemic mixture of two enantiomers, this compound and (R)-Lercanidipine. The antihypertensive activity is primarily attributed to the (S)-enantiomer.[2][3][4][5] This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, with a focus on its enantioselective pharmacokinetics.

Absorption

Following oral administration, Lercanidipine is completely absorbed from the gastrointestinal tract.[2][6][7] However, it undergoes extensive first-pass metabolism in the liver, which significantly reduces its systemic availability.

Key Characteristics:

  • Bioavailability: The absolute bioavailability is approximately 10% when taken under fed conditions.[2][5][6][8] This is due to the high first-pass metabolism.[2][6][7] Bioavailability is reduced by about two-thirds when administered to healthy volunteers in a fasting state.[8]

  • Effect of Food: The presence of food, particularly a high-fat meal, can increase the bioavailability up to four-fold.[2][6][8] Therefore, it is recommended that Lercanidipine be taken at least 15 minutes before a meal.[2]

  • Time to Peak Plasma Concentration (Tmax): Peak plasma concentrations (Cmax) are typically reached between 1.5 and 3 hours after oral dosing.[1][2][3][4][5][6]

  • Non-Linear Kinetics: Lercanidipine exhibits non-linear pharmacokinetics. As the dose increases, there is a progressive saturation of the first-pass metabolism, leading to a more than proportional increase in peak plasma concentrations and the area under the plasma concentration-time curve (AUC).[2][7]

  • Enantioselectivity: The pharmacokinetics of Lercanidipine are enantioselective. The Cmax and AUC for the more active (S)-enantiomer are, on average, 1.2-fold higher than those for the (R)-enantiomer.[2][3][4][5][8][9]

Table 1: Pharmacokinetic Absorption Parameters of Lercanidipine Enantiomers (20 mg Oral Dose)
ParameterThis compound(R)-LercanidipineReference
Cmax (ng/mL) 2.071 (median)1.681 (median)[9][10]
Tmax (hours) 1.5 - 31.5 - 3[2][5][6]
AUC (0-24h) (ng·h/mL) 12.352 (median)10.063 (median)[9][10]
Absolute Bioavailability ~10% (Racemate)~10% (Racemate)[2][6][7]

Distribution

Lercanidipine is characterized by its rapid and extensive distribution from the plasma into various tissues and organs.[2][4][5] This is largely influenced by its high lipophilicity.

Key Characteristics:

  • Protein Binding: Lercanidipine is highly bound to serum proteins, with a binding percentage exceeding 98%.[2][4][5][6][8] In patients with severe renal or hepatic dysfunction, reduced plasma protein levels may lead to an increased free fraction of the drug.[2][4][5]

  • Lipophilicity and Membrane Partitioning: It is a highly lipophilic compound, which allows for significant concentration and persistence within the phospholipid bilayer of smooth muscle cell membranes.[1] This high membrane partition coefficient is responsible for its prolonged antihypertensive effect (lasting over 24 hours), despite a relatively short plasma half-life.[1][2][3][4][11]

  • Volume of Distribution (Vd): The apparent volume of distribution is large, in the range of 2-2.5 L/kg, indicating extensive tissue distribution.[12][13]

Table 2: Distribution Parameters of Lercanidipine
ParameterValueReference
Serum Protein Binding > 98%[2][4][5][6][8]
Apparent Volume of Distribution (Vd) 2 - 2.5 L/kg[12][13]

Metabolism

Lercanidipine is completely and extensively metabolized, primarily in the liver. No parent drug is detectable in the urine or feces.[2][4][5][7]

Key Characteristics:

  • Metabolic Site: The liver is the primary site of metabolism.

  • Enzymatic Pathway: The metabolism is predominantly carried out by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][6][7][11][14] This makes Lercanidipine susceptible to interactions with drugs that inhibit or induce CYP3A4.[2][7][11]

  • Metabolites: It is converted into numerous inactive metabolites.[2][4][5] The principal biotransformation pathways include aromatization of the dihydropyridine ring and other processes common to this class of drugs.[12]

Metabolic Pathway of Lercanidipine

Lercanidipine_Metabolism Lercanidipine This compound (Active Drug) Liver Liver Lercanidipine->Liver First-Pass & Systemic Metabolism Metabolites Inactive Metabolites Liver->Metabolites CYP3A4 Excretion Excretion (Urine and Feces) Metabolites->Excretion

Figure 1. Simplified metabolic pathway of this compound.

Excretion

Elimination of Lercanidipine occurs entirely through biotransformation into its metabolites.

Key Characteristics:

  • Routes of Excretion: The inactive metabolites are excreted through both renal and fecal routes.

  • Urinary Excretion: Approximately 50% of an administered dose is excreted in the urine as metabolites.[2][4][5][6][7]

  • Elimination Half-Life: Lercanidipine exhibits a biphasic elimination profile.[1] The terminal elimination half-life is reported to be between 8 and 10.5 hours.[1][6] Despite this, its therapeutic effect lasts for 24 hours due to its high affinity for lipid membranes.[2][6]

  • Enantioselectivity: The elimination half-lives of the two enantiomers are essentially the same.[3][4][5]

Table 3: Excretion Parameters of Lercanidipine Enantiomers
ParameterThis compound(R)-LercanidipineReference
Terminal Elimination Half-life (t½) 5.8 ± 2.5 hours (mean)7.7 ± 3.8 hours (mean)[2]
Urinary Excretion (% of dose) ~50% (as metabolites)~50% (as metabolites)[2][4][5][6][7]
Fecal Excretion (% of dose) ~50% (as metabolites)~50% (as metabolites)[11]

Experimental Protocols

The enantioselective pharmacokinetic properties of Lercanidipine have been investigated in clinical studies, typically involving healthy volunteers.

Typical Pharmacokinetic Study Protocol
  • Study Design: A single-dose, open-label, two-period crossover study is often employed.

  • Subjects: Studies typically enroll a small cohort of healthy male volunteers. For example, one key study involved six healthy male volunteers.[9][10]

  • Dosing Regimen: Subjects receive a single oral dose of racemic Lercanidipine (e.g., 20 mg) after an overnight fast.[9][10]

  • Sample Collection: Serial blood samples are collected at predefined intervals over a 24-hour period (e.g., at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[9] Plasma is separated by centrifugation and stored frozen until analysis.

  • Analytical Method: The concentrations of this compound and (R)-Lercanidipine in plasma samples are determined using a validated, stereospecific analytical method, such as normal-phase high-performance liquid chromatography with tandem mass spectrometric detection (LC-MS/MS).[9][15]

  • Pharmacokinetic Analysis: Plasma concentration-time data for each enantiomer are analyzed using non-compartmental methods to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and elimination half-life.

Experimental Workflow for a Lercanidipine PK Study

PK_Workflow cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Subject Healthy Volunteer (Fasting) Dosing Oral Admin. of 20mg Racemic Lercanidipine Subject->Dosing Sampling Serial Blood Sampling (0-24 hours) Dosing->Sampling Processing Plasma Separation & Storage (-20°C) Sampling->Processing Analysis Chiral LC-MS/MS Analysis Processing->Analysis Quant Quantification of (S)- and (R)- Lercanidipine Analysis->Quant PK_Calc Non-compartmental PK Analysis Quant->PK_Calc Report Determine Cmax, Tmax, AUC, t½ PK_Calc->Report

References

Stereospecific Activity of Lercanidipine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a chiral drug marketed as a racemic mixture of its two enantiomers, (S)-lercanidipine and (R)-lercanidipine. This technical guide provides an in-depth analysis of the stereospecific activity of these enantiomers, highlighting the significant differences in their pharmacodynamic and pharmacokinetic profiles. The antihypertensive efficacy of lercanidipine is predominantly attributed to the (S)-enantiomer, which exhibits a substantially higher affinity for L-type calcium channels. This document summarizes key quantitative data, details the experimental protocols used to elucidate these stereospecific properties, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction

Lercanidipine is a highly lipophilic calcium channel antagonist used for the treatment of hypertension.[1] Its mechanism of action involves the blockage of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][2] The presence of a chiral center in the dihydropyridine ring results in two enantiomeric forms, (S)- and (R)-lercanidipine. It is well-established that the pharmacological activity of many chiral drugs resides primarily in one of the enantiomers. This guide explores the stereoselectivity of lercanidipine's actions, providing a comprehensive resource for researchers and professionals in drug development.

Pharmacodynamic Stereoselectivity

The primary pharmacodynamic difference between the lercanidipine enantiomers lies in their interaction with voltage-gated calcium channels.

L-type Calcium Channel Activity

The (S)-enantiomer is significantly more potent in blocking L-type calcium channels, which is the principal mechanism of its antihypertensive effect.[3] In vitro studies have demonstrated that the (S)-enantiomer has a much higher affinity for these channels compared to the (R)-enantiomer.[4]

T-type Calcium Channel Activity

Lercanidipine and its enantiomers also exhibit activity at T-type calcium channels.[5][6][7] Interestingly, the stereoselectivity for T-type channels is less pronounced than for L-type channels.[5][6][7] Both enantiomers show a notable selectivity for T-type over L-type channels under certain experimental conditions.[5][6][7] The (R)-enantiomer displays a slightly higher selectivity for T-type channels compared to the (S)-enantiomer.[5][6][7]

Anti-Atherosclerotic Effects

In vitro and in vivo studies suggest that lercanidipine possesses anti-atherosclerotic properties that may be independent of its calcium channel blocking activity. These effects, such as the inhibition of smooth muscle cell replication and migration, are less stereoselective, with both enantiomers showing comparable efficacy.[8][9] This suggests that the anti-atherogenic actions of lercanidipine may be related to its high lipophilicity rather than its interaction with calcium channels.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the stereospecific activity of lercanidipine enantiomers.

Table 1: In Vitro Calcium Channel Activity of Lercanidipine Enantiomers

ParameterThis compound(R)-LercanidipineRacemic LercanidipineReference
L-type Ca2+ Channel
Relative Potency vs. (R)-enantiomer~84-fold higher--[4]
T-type vs. L-type Ca2+ Channel Selectivity
T/L Blockade Ratio1.051.15Not specified[5][6][7]

Table 2: In Vivo Antihypertensive Activity of Lercanidipine Enantiomers in Spontaneously Hypertensive Rats (SHR)

AdministrationParameterThis compound(R)-LercanidipineRacemic LercanidipineReference
Intravenous (i.v.)ED25 (Diastolic Blood Pressure)ActivePractically inactivePotent[4]
Oral (p.o.)Antihypertensive EffectDose-related, long-lastingPractically inactiveDose-related, long-lasting[4]

Table 3: In Vitro Anti-Atherosclerotic Effects of Lercanidipine Enantiomers

ParameterThis compound(R)-LercanidipineRacemic LercanidipineReference
Inhibition of Serum-Induced [Ca2+]i Elevation in SMCs (25 µM)69% inhibition29% inhibitionNot specified[8]
Inhibition of Arterial Myocyte Replication and Migration (10-50 µM)EffectiveEffectiveEffective[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Chiral Separation of Lercanidipine Enantiomers by HPLC

This protocol is based on methods for the analytical separation of lercanidipine enantiomers.[11][12]

  • Objective: To separate and quantify (S)- and (R)-lercanidipine.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiral OJ-H (150 x 4.0 mm, 5 µm) or Chiralpak AD (250 x 4.6 mm, 10 µm).[11][12]

  • Mobile Phase: A mixture of 10mM Ammonium acetate (B1210297) and Acetonitrile (35:65 v/v) or hexane:ethanol:diethylamine (97:3:0.3, v/v/v).[11][12]

  • Flow Rate: 1.0 mL/min.[11][12]

  • Injection Volume: 10 µL.[11]

  • Detection: UV at 237 nm or 240 nm.[11][12]

  • Procedure:

    • Prepare standard solutions of racemic lercanidipine and, if available, the individual enantiomers in the mobile phase.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention times for each enantiomer.

    • Quantify the enantiomers by integrating the peak areas.

Patch-Clamp Electrophysiology for Calcium Current Measurement

This protocol is based on the methodology used to study the effects of lercanidipine enantiomers on L-type and T-type calcium channels.[5][6][7]

  • Objective: To measure the effect of lercanidipine enantiomers on L-type and T-type calcium currents in isolated cardiomyocytes.

  • Cell Preparation: Guinea-pig ventricular myocytes are isolated using standard enzymatic digestion protocols.

  • Recording Configuration: Whole-cell patch-clamp technique.

  • Pipette Solution (in mM): (Specific composition not detailed in the provided search results, but a typical solution would contain CsCl to block K+ currents, a calcium buffer like EGTA, and ATP/GTP).

  • Bath Solution (in mM): Na+ and K+ free solution to isolate calcium currents, containing CaCl2, and a buffer like HEPES. The solution is pre-warmed to 35°C.[5][6][7]

  • Voltage Protocol: To differentiate between L-type and T-type currents, a specific voltage protocol is applied. For example, holding the membrane potential at -90 mV and applying depolarizing steps to -50 mV (to activate T-type channels) and then to +50 mV (to activate L-type channels).[5][6][7]

  • Drug Application: Lercanidipine enantiomers are dissolved in a solvent like DMSO to create stock solutions and then diluted to the final concentration in the bath solution. The cells are superfused with the drug-containing solution.[5]

  • Data Analysis: The peak inward calcium current is measured before and after drug application to determine the percentage of inhibition.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol is based on studies evaluating the in vivo antihypertensive effects of lercanidipine enantiomers.[4][13]

  • Objective: To assess the dose-dependent antihypertensive effect of lercanidipine enantiomers in a genetic model of hypertension.

  • Animal Model: Conscious, chronically catheterized Spontaneously Hypertensive Rats (SHR).[4]

  • Drug Administration: Intravenous (i.v.) or oral (p.o.) administration of lercanidipine enantiomers at various doses.[4]

  • Blood Pressure Measurement: Direct measurement of arterial blood pressure via the indwelling catheter connected to a pressure transducer and a recording system.

  • Experimental Procedure:

    • Rats are anesthetized for the surgical implantation of catheters in an artery (e.g., carotid or femoral) and a vein (e.g., jugular).

    • After a recovery period, the conscious rats are placed in a restraining cage.

    • Baseline blood pressure and heart rate are recorded.

    • The lercanidipine enantiomer or vehicle is administered.

    • Blood pressure and heart rate are continuously monitored for a specified period (e.g., up to 8 hours post-dose).[13]

  • Data Analysis: The change in diastolic blood pressure (DBP) from baseline is calculated. The ED25 (the dose required to produce a 25% reduction in DBP) is determined to compare the potency of the enantiomers.[4]

In Vitro Anti-Atherosclerotic Activity Assessment

This protocol is based on in vitro studies of the anti-atherogenic effects of lercanidipine.[8]

  • Objective: To evaluate the effect of lercanidipine enantiomers on arterial smooth muscle cell (SMC) proliferation and migration.

  • Cell Culture: Arterial smooth muscle cells are isolated from animal aortas and cultured in appropriate media.

  • Proliferation Assay:

    • SMCs are seeded in multi-well plates.

    • After reaching sub-confluence, the cells are synchronized in a serum-free medium.

    • The cells are then stimulated with a mitogen (e.g., serum) in the presence or absence of different concentrations of lercanidipine enantiomers.

    • Cell proliferation is assessed using methods like BrdU incorporation or direct cell counting.

  • Migration Assay:

    • A "wound" is created in a confluent monolayer of SMCs.

    • The cells are incubated with or without lercanidipine enantiomers.

    • The migration of cells into the wound area is monitored and quantified over time.

  • Data Analysis: The inhibitory effect of the enantiomers on SMC proliferation and migration is calculated as a percentage of the control (vehicle-treated) cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to the stereospecific activity of lercanidipine.

L_type_calcium_channel_blockade Mechanism of Antihypertensive Action cluster_enantiomers Lercanidipine Enantiomers cluster_action Cellular Action cluster_effect Physiological Effect S_Lercanidipine This compound L_type_Ca_Channel L-type Ca2+ Channel (Vascular Smooth Muscle) S_Lercanidipine->L_type_Ca_Channel High Affinity Blockade R_Lercanidipine (R)-Lercanidipine R_Lercanidipine->L_type_Ca_Channel Low Affinity Blockade Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Inhibition Vasodilation Vasodilation L_type_Ca_Channel->Vasodilation Results in Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Stereoselective blockade of L-type calcium channels by lercanidipine enantiomers.

patch_clamp_workflow Patch-Clamp Experimental Workflow Cell_Isolation Isolate Cardiomyocytes Seal_Formation Form Giga-ohm Seal Cell_Isolation->Seal_Formation Patch_Pipette Prepare Patch Pipette (Internal Solution) Patch_Pipette->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Protocol Apply Voltage Protocol (to isolate L- and T-type currents) Whole_Cell->Voltage_Protocol Baseline_Recording Record Baseline Ca2+ Currents Voltage_Protocol->Baseline_Recording Drug_Application Superfuse with Lercanidipine Enantiomer Baseline_Recording->Drug_Application Post_Drug_Recording Record Ca2+ Currents Post-Drug Application Drug_Application->Post_Drug_Recording Data_Analysis Analyze Current Inhibition Post_Drug_Recording->Data_Analysis

Caption: A simplified workflow for patch-clamp experiments to study ion channel modulation.

in_vivo_hypertension_study In Vivo Antihypertensive Study Workflow Animal_Model Select Animal Model (e.g., SHR) Catheterization Surgical Catheterization (Artery and Vein) Animal_Model->Catheterization Recovery Post-Surgical Recovery Catheterization->Recovery Baseline_Measurement Measure Baseline Blood Pressure Recovery->Baseline_Measurement Drug_Administration Administer Lercanidipine Enantiomer (i.v. or p.o.) Baseline_Measurement->Drug_Administration Continuous_Monitoring Continuously Monitor Blood Pressure Drug_Administration->Continuous_Monitoring Data_Analysis Analyze Blood Pressure Reduction (e.g., calculate ED25) Continuous_Monitoring->Data_Analysis

Caption: Workflow for assessing the in vivo antihypertensive effects of lercanidipine enantiomers.

Conclusion

The stereospecificity of lercanidipine is a critical aspect of its pharmacological profile. The (S)-enantiomer is the primary contributor to the drug's antihypertensive efficacy due to its potent and selective blockade of L-type calcium channels. In contrast, the (R)-enantiomer is significantly less active at these channels. While both enantiomers exhibit some activity at T-type calcium channels and show anti-atherosclerotic effects, these actions are less stereoselective. A thorough understanding of the distinct properties of each enantiomer is essential for the rational design of future clinical studies and the development of potentially improved, single-enantiomer therapeutics. This guide provides a foundational resource for researchers and professionals working to further elucidate the complex pharmacology of lercanidipine and other chiral cardiovascular drugs.

References

Methodological & Application

Application Note: Enantiomeric Separation of Lercanidipine using Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lercanidipine (B1674757) is a third-generation dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1] It is a chiral compound and is commercially available as a racemic mixture of two enantiomers, (S)-lercanidipine and (R)-lercanidipine. The pharmacological activity of lercanidipine resides primarily in the (S)-enantiomer, which has been shown to be 100 to 200 times more potent in blocking calcium channels than the (R)-enantiomer.[2] Due to this significant difference in pharmacological activity, the development of stereoselective analytical methods for the separation and quantification of lercanidipine enantiomers is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and drug development. This application note details validated High-Performance Liquid Chromatography (HPLC) methods for the effective enantiomeric separation of lercanidipine.

Pharmacological Significance of Lercanidipine Enantiomers

The differential pharmacological effects of lercanidipine enantiomers underscore the necessity for enantioselective analytical techniques. The (S)-enantiomer is principally responsible for the therapeutic antihypertensive effects.[1] Consequently, methods that can accurately quantify each enantiomer are essential for ensuring the quality and efficacy of lercanidipine drug products.

Chromatographic Conditions for Enantiomeric Separation

Several chiral stationary phases (CSPs) have been successfully employed for the enantiomeric resolution of lercanidipine. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. Below are summaries of validated methods.

Method 1: Normal-Phase HPLC

A well-established method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions.

ParameterCondition
Column Chiralpak AD (250 x 4.6 mm, 10 µm)[2]
Mobile Phase n-Hexane:Ethanol:Diethylamine (97:3:0.3, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection UV at 237 nm[2]

Method 2: Reversed-Phase HPLC

A reversed-phase method offers an alternative approach, often preferred for its compatibility with aqueous samples.

ParameterCondition
Column Chiral OJ-H (150 x 4.0 mm, 5 µm)[1]
Mobile Phase 10 mM Ammonium (B1175870) acetate (B1210297):Acetonitrile (35:65, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Detection UV at 240 nm[1]
Retention Times (R)-Lercanidipine: 6.0 min, this compound: 6.6 min[1]

Method 3: Reversed-Phase HPLC with Mass Spectrometric Detection

For higher sensitivity and selectivity, particularly in biological matrices, a method coupling HPLC with tandem mass spectrometry (LC-MS/MS) has been developed.

ParameterCondition
Column Lux 3µ Cellulose-3 (150 x 4.6 mm)[3]
Mobile Phase 0.2% Aqueous Ammonia (B1221849) Solution:Acetonitrile (55:45, v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 40°C[3]
Detection Mass Spectrometry (API 4000)[3]
Linearity Range 0.041 to 25 ng/mL for both enantiomers[3]

Experimental Protocols

Protocol 1: Normal-Phase HPLC Method

1. Preparation of Mobile Phase:

  • Mix 970 mL of n-hexane, 30 mL of ethanol, and 3 mL of diethylamine.

  • Degas the mobile phase using sonication or vacuum filtration.

2. Sample Preparation:

  • Accurately weigh and dissolve the lercanidipine standard or sample in the mobile phase to achieve a final concentration of 100 µg/mL.[2]

3. HPLC System Setup and Operation:

  • Equilibrate the Chiralpak AD column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 237 nm.[2]

  • Inject the prepared sample solution.

  • The elution order is typically established by analyzing pure enantiomers if available.[2]

Protocol 2: Reversed-Phase HPLC Method

1. Preparation of Mobile Phase:

  • Prepare a 10 mM ammonium acetate solution in water.

  • Mix 350 mL of the 10 mM ammonium acetate solution with 650 mL of acetonitrile.[1]

  • Filter and degas the mobile phase.

2. Sample Preparation:

  • Prepare stock solutions of racemic lercanidipine and the individual enantiomers (if available) in methanol (B129727) at a concentration of 0.1 mg/mL.[1]

  • The final analyte concentration for injection is typically around 100 µg/mL.[1]

3. HPLC System Setup and Operation:

  • Install the Chiral OJ-H column and equilibrate with the mobile phase at 1.0 mL/min.

  • Set the UV detection wavelength to 240 nm.[1]

  • Inject 10 µL of the sample solution.[1]

  • The expected retention times are approximately 6.0 minutes for (R)-lercanidipine and 6.6 minutes for this compound.[1]

Protocol 3: Reversed-Phase HPLC-MS/MS Method

1. Preparation of Mobile Phase:

  • Prepare a 0.2% aqueous ammonia solution.

  • Mix 550 mL of the 0.2% aqueous ammonia solution with 450 mL of acetonitrile.[3]

  • Filter and degas the mobile phase.

2. Sample Preparation (from Human Plasma):

  • Utilize solid-phase extraction for sample cleanup and concentration.[3]

  • Use deuterated lercanidipine enantiomers as internal standards.[3]

3. LC-MS/MS System Setup and Operation:

  • Equilibrate the Lux 3µ Cellulose-3 column at 40°C with the mobile phase at a flow rate of 1.0 mL/min.[3]

  • Set up the mass spectrometer with appropriate ionization and detection parameters.

  • The method has a validated linearity range of 0.041 to 25 ng/mL for each enantiomer.[3]

Method Validation Summary

The described methods have been validated according to ICH guidelines, demonstrating good linearity, precision, accuracy, and robustness.

ParameterMethod 2 (Reversed-Phase)Method 3 (LC-MS/MS)
Linearity (r²) > 0.998[1]> 0.995[3]
Concentration Range 0.5 - 4 µg/mL for (R)-isomer[1]0.041 - 25 ng/mL[3]
Precision (%RSD) < 2.0%[1]0.87% to 2.70% (inter-batch)[3]
Accuracy/Recovery 99.2% - 102.8%[1]99.84% to 100.6% (inter-batch)[3]
LOD 0.05 µg/mL for (R)-isomer[1]Not specified
LOQ 1.0 µg/mL for (R)-isomer[1]0.041 ng/mL

Experimental Workflow and Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Sample Injection MobilePhase->Injection SamplePrep Sample Preparation SamplePrep->Injection Column Chiral Column Separation Injection->Column Detection UV or MS Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Experimental workflow for the HPLC enantiomeric separation of lercanidipine.

The presented HPLC methods provide reliable and robust approaches for the enantiomeric separation of lercanidipine. The choice of method will depend on the specific application, with normal-phase and reversed-phase UV methods being suitable for routine quality control of pharmaceutical formulations. The highly sensitive LC-MS/MS method is ideal for the analysis of lercanidipine enantiomers in biological matrices for pharmacokinetic and bioequivalence studies. These detailed protocols and validation summaries serve as a valuable resource for researchers and scientists in the field of pharmaceutical analysis.

References

Application Note: A Validated LC-MS/MS Protocol for the Quantification of (S)-Lercanidipine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of (S)-Lercanidipine in human plasma. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up, followed by chromatographic separation on a cellulose-based chiral stationary phase. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound.

Introduction

Lercanidipine (B1674757) is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension. It is administered as a racemic mixture of two enantiomers, (R)- and this compound. The pharmacological activity of Lercanidipine resides primarily in the (S)-enantiomer, which has been shown to be 100-200 times more potent than the (R)-enantiomer. Therefore, the ability to selectively quantify this compound in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the extraction and quantification of this compound in human plasma using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • This compound and (R)-Lercanidipine reference standards

  • Deuterated Lercanidipine (Lercanidipine-d3) or other suitable internal standard (IS)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥98%)

  • Ammonium (B1175870) formate (B1220265)

  • Human plasma (with K2EDTA as anticoagulant)

  • Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the internal standard stock solution in a mixture of methanol and water (50:50, v/v) to the desired concentration.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 100 µL of plasma sample, add the internal standard working solution.

  • Add 100 µL of 2.0 mM ammonium formate in water (pH 2.5, adjusted with formic acid) and vortex.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of 2.0 mM ammonium formate in water (pH 2.5).[1]

  • Load the plasma mixture onto the conditioned SPE cartridges.

  • Wash the cartridges twice with 1 mL of 5% methanol in water.[1]

  • Dry the cartridges under a stream of nitrogen.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions
ParameterCondition
LC System A high-performance liquid chromatography system capable of delivering accurate and precise gradients.
Column Lux 3µ Cellulose-3, 150 x 4.6 mm
Mobile Phase 0.2% Aqueous Ammonia Solution: Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometric Conditions
ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions This compound: m/z 612.2 → 280.2Lercanidipine-d3 (IS): m/z 615.2 → 283.1
Cone Voltage 70 V
Collision Energy 30 eV
Dwell Time 100 ms

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated enantioselective LC-MS/MS method for this compound.[2]

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound0.041 - 25≥ 0.995
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.041≤ 15≤ 1580-120
LQCLow≤ 15≤ 1585-115
MQCMedium≤ 15≤ 1585-115
HQCHigh≤ 15≤ 1585-115

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data presented are typical acceptance criteria for bioanalytical method validation.

Experimental Workflow

experimental_workflow start Start plasma_sample 100 µL Human Plasma start->plasma_sample add_is Add Internal Standard (Lercanidipine-d3) plasma_sample->add_is add_buffer Add 2.0 mM Ammonium Formate (pH 2.5) add_is->add_buffer vortex1 Vortex add_buffer->vortex1 load_sample Load Sample onto SPE Cartridge vortex1->load_sample spe_conditioning Condition SPE Cartridge (Methanol, Ammonium Formate) spe_conditioning->load_sample wash_spe Wash SPE Cartridge (5% Methanol in Water) load_sample->wash_spe dry_spe Dry SPE Cartridge (Nitrogen) wash_spe->dry_spe elute Elute with Methanol dry_spe->elute evaporate Evaporate to Dryness (Nitrogen) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis end End lcms_analysis->end

Caption: Workflow for the solid-phase extraction and LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for In Vitro Vasodilation Assay Using (S)-Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lercanidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker renowned for its high vascular selectivity.[1][2] It primarily exerts its antihypertensive effects by inducing peripheral and coronary vasodilation through the blockade of L-type calcium channels in vascular smooth muscle cells.[1][3][4][5] This targeted action leads to a reduction in blood pressure with a lower incidence of negative inotropic effects on the heart compared to other calcium channel blockers.[1][2][6] The in vitro vasodilation assay using isolated arterial rings is a fundamental method to characterize the pharmacological properties of vasoactive compounds like this compound. This document provides detailed protocols for this assay, summarizes key quantitative data, and illustrates the underlying signaling pathway and experimental workflow.

Data Presentation

The vasodilatory effects of this compound have been quantified in various in vitro studies. The following tables summarize its potency and compare it with other calcium channel blockers.

Table 1: Vasodilator Potency of this compound and Other Calcium Channel Blockers in Human Small Subcutaneous Arteries

CompoundLog IC50
This compound-8.72 ± 0.16
Nifedipine-8.46 ± 0.09
Felodipine-8.33 ± 0.25

Data from a study on isolated human small subcutaneous arteries investigated in an isometric wire myograph. The IC50 values were not significantly different.[5]

Table 2: Vasorelaxant Potency and Vasoselectivity of Lercanidipine (B1674757) in Human Arteria Mammaria Preparations

CompoundVasorelaxant IC50 (nmol/L)Vasoselectivity (Cardiac IC50 / Vascular IC50)
Lercanidipine (LER)0.5260
Amlodipine (AML)0.860
Nifedipine (NIF)5.90.6

Data from a study on isolated vessel rings from human arteria mammaria preparations pre-contracted with prostaglandin (B15479496) F2α.[2][7]

Signaling Pathway

This compound-induced vasodilation is primarily mediated by the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This action inhibits the influx of extracellular calcium, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.

G extracellular Extracellular Space membrane Vascular Smooth Muscle Cell Membrane intracellular Intracellular Space SLer This compound LType L-Type Ca2+ Channel SLer->LType blocks Relaxation Vasodilation SLer->Relaxation Ca_in Ca2+ Influx LType->Ca_in facilitates Ca_intra [Ca2+]i Ca_in->Ca_intra increases Calmodulin Calmodulin Ca_intra->Calmodulin activates MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin Myosin Light Chain MLCK_active->Myosin phosphorylates Myosin_P Phosphorylated Myosin Myosin->Myosin_P Contraction Vasoconstriction Myosin_P->Contraction leads to G start Start dissect Aorta Dissection and Ring Preparation start->dissect mount Mounting in Organ Bath / Wire Myograph dissect->mount equilibrate Equilibration (60-90 min) mount->equilibrate viability Viability Check (e.g., 80 mM KCl) equilibrate->viability wash Washout viability->wash precontract Pre-contraction (e.g., 1 µM Phenylephrine) wash->precontract add_drug Cumulative Addition of this compound precontract->add_drug record Record Vasorelaxation add_drug->record record->add_drug next concentration analyze Data Analysis (Concentration-Response Curve) record->analyze end End analyze->end

References

Application Note & Protocols: In Vivo Efficacy of (S)-Lercanidipine in Hypertensive Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lercanidipine (B1674757) is a third-generation dihydropyridine (B1217469) (DHP) calcium channel blocker (CCB) used in the management of hypertension.[1][2] It is highly lipophilic, which contributes to a gradual onset and a long duration of action, minimizing reflex tachycardia often associated with other DHPs.[2][3][4] The antihypertensive effect is primarily attributed to the (S)-enantiomer, which is a potent blocker of L-type calcium channels in vascular smooth muscle cells.[5][6] This document provides a detailed experimental design and protocols for evaluating the antihypertensive efficacy of (S)-Lercanidipine in established hypertensive rat models, intended for researchers in pharmacology and drug development.

Mechanism of Action of this compound

This compound exerts its antihypertensive effect by selectively blocking the influx of calcium ions through L-type calcium channels located in the membranes of vascular smooth muscle cells.[4][7] This inhibition of calcium entry prevents the contractile processes of these cells, leading to peripheral and coronary vasodilation.[1][3] The resulting decrease in total peripheral resistance leads to a reduction in blood pressure.[6] Unlike some other CCBs, lercanidipine dilates both afferent and efferent glomerular arterioles in spontaneously hypertensive rats (SHR), which may contribute to its nephroprotective effects.[3][8][9]

Lercanidipine_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Calcium Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Inhibits S_Lercanidipine This compound (Extracellular) S_Lercanidipine->L_type_Ca_Channel Binds & Blocks Ca_intracellular ↓ Intracellular [Ca²⁺] Contraction Muscle Contraction Ca_intracellular->Contraction Reduces Vasodilation Vasodilation Contraction->Vasodilation Leads to BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Results in

Caption: Signaling pathway of this compound in vascular smooth muscle.

Experimental Design and Workflow

A typical in vivo study to evaluate this compound involves selecting a suitable hypertensive rat model, administering the compound over a defined period, and monitoring key physiological parameters.

1. Animal Models The choice of model is critical and depends on the study's objectives.

  • Spontaneously Hypertensive Rat (SHR): A widely used genetic model of essential hypertension.[10][11][12] Hypertension develops progressively starting at 5-6 weeks of age.[11]

  • Angiotensin II (Ang II)-Induced Hypertension: A non-genetic model where hypertension is induced by continuous infusion of Ang II via osmotic minipumps.[11][13] This model is useful for studying the renin-angiotensin system's role. Blood pressure can increase significantly within 3 days of infusion.[13]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertension: This model involves administration of a mineralocorticoid (DOCA) and high-salt drinking water, leading to volume-dependent hypertension.[14]

2. Experimental Groups A standard study design includes:

  • Group 1: Normotensive Control: e.g., Wistar-Kyoto (WKY) rats as a control for SHR.

  • Group 2: Hypertensive Control: Untreated hypertensive rats (e.g., SHR) receiving vehicle.

  • Group 3: this compound Treatment Group(s): Hypertensive rats receiving different doses of this compound.

  • Group 4: Positive Control: Hypertensive rats receiving a standard-of-care antihypertensive drug (e.g., Amlodipine, Enalapril).

3. General Experimental Workflow

Experimental_Workflow start Animal Selection & Procurement (e.g., SHR, Sprague-Dawley) acclimatization Acclimatization (7-14 days) start->acclimatization baseline Baseline Measurements (Blood Pressure, Heart Rate, Body Weight) acclimatization->baseline induction Hypertension Induction (If not using genetic model, e.g., Ang II pump implantation) baseline->induction grouping Randomization & Grouping induction->grouping treatment Treatment Period (Vehicle, this compound, Positive Control) (e.g., 21-28 days) grouping->treatment monitoring Periodic Monitoring (Weekly BP, Body Weight) treatment->monitoring During treatment terminal Terminal Procedures (Blood collection, Organ harvesting) treatment->terminal monitoring->treatment analysis Data Analysis & Reporting terminal->analysis

Caption: General workflow for an in vivo this compound study.

Experimental Protocols

Protocol 1: Induction of Angiotensin II Hypertension

This protocol describes the induction of hypertension in Sprague-Dawley rats using osmotic minipumps.

  • Animal Preparation: Use male Sprague-Dawley rats weighing approximately 180-200g.[15] Anesthetize the rats using an appropriate anesthetic (e.g., ketamine/xylazine).[15]

  • Minipump Preparation: Fill osmotic minipumps (e.g., Alzet model 2002) with Angiotensin II solution to deliver a dose of ~200 ng/kg/min.[13][15]

  • Surgical Implantation: Shave and disinfect the dorsal thoracic area. Make a small subcutaneous incision and create a pocket for the pump.

  • Pump Insertion: Insert the primed osmotic minipump into the subcutaneous pocket.

  • Wound Closure: Close the incision with surgical sutures or clips.

  • Post-Operative Care: Administer analgesics as required and monitor the animal for recovery. Allow 3-5 days for blood pressure to elevate and stabilize before starting treatment.[13]

Protocol 2: this compound Administration

This compound is typically administered orally once daily.

  • Drug Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosage Calculation: Calculate the volume to be administered based on the most recent body weight measurement of each rat. Doses used in rat studies can be compared to reference compounds.

  • Administration: Administer the calculated dose via oral gavage using a suitable gavage needle. Ensure minimal stress to the animal.

  • Control Groups: Administer an equivalent volume of the vehicle to the control groups.

  • Duration: Continue daily administration for the duration of the study (e.g., 21 days).[10]

Protocol 3: Blood Pressure Measurement (Tail-Cuff Method)

This non-invasive method is suitable for repeated measurements of systolic blood pressure.[16][17]

  • Acclimatization: Accustom the rats to the restraining device and procedure for several days before starting actual measurements to minimize stress-induced fluctuations.[16]

  • Warming: Place the rat in a warming chamber or on a warming platform (32-34°C) for 10-15 minutes to increase blood flow to the tail, which is necessary for reliable readings.[11][16]

  • Cuff Placement: Place the rat in a restrainer and fit the occlusion cuff and sensor (e.g., volume pressure recording or photoplethysmography sensor) snugly around the base of the tail.[17]

  • Measurement Cycle: Initiate the automated measurement cycle. The system will inflate the cuff to occlude blood flow and then gradually deflate it, recording the pressure at which blood flow returns (systolic pressure).

  • Data Collection: Record at least 5-7 successful readings per animal and calculate the average. Discard any readings associated with excessive movement.

  • Frequency: Perform measurements at baseline and at regular intervals (e.g., weekly) throughout the study.

Note: While the tail-cuff method is common, radiotelemetry is considered the gold standard for continuous and more accurate blood pressure monitoring as it avoids restraint stress.[18][19]

Data Presentation

Quantitative data from in vivo studies should be summarized for clarity and comparison.

Table 1: Example Pharmacokinetic Parameters of Lercanidipine in Rats

ParameterValueConditionCitation
Cmax (Pure Drug) 564.88 ± 1.75 ng/mlNormal Rats, Oral Suspension[20]
Tmax (Pure Drug) 1.5 ± 0.5 hNormal Rats, Oral Suspension[20]
AUC₀-t (Pure Drug) 2046.54 ± 1.67 ng.h/mlNormal Rats, Oral Suspension[20]
Elimination Half-life 8-10 hoursGeneral[7]
Bioavailability ~10% (due to first-pass metabolism)General[6][7]
Protein Binding >98%General[7][21]

Table 2: Example Efficacy Data of Lercanidipine in Hypertensive Rat Models

Animal ModelTreatmentDoseDurationKey FindingCitation
SHR LercanidipineNot specified21 daysSignificantly lower systolic BP vs. placebo from week 1.[10]
SHR LercanidipineNot specifiedAcutePotency 2-3 fold higher than nicardipine (B1678738) and nitrendipine.[10]
SHR LercanidipineNot specified12 weeksImproved glomerular morphology; countered luminal narrowing of afferent and efferent arterioles.[9]
SHR LercanidipineNot specifiedNot specifiedDecreased tubulo-interstitial fibrosis and microalbuminuria.[8]
dTGR LercanidipineNot specifiedNot specifiedPrevented renal damage and mortality; decreased proteinuria.[8]

(Note: SHR = Spontaneously Hypertensive Rat; dTGR = double-transgenic rat with over-expression of human renin and angiotensinogen (B3276523) genes)

References

Application Notes and Protocols for (S)-Lercanidipine in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lercanidipine, the pharmacologically more active enantiomer of the dihydropyridine (B1217469) calcium channel blocker Lercanidipine (B1674757), is a potent inhibitor of L-type calcium channels.[1] Its high lipophilicity results in a slower onset and longer duration of action compared to other calcium channel antagonists.[2][3] These characteristics, along with its effects on T-type calcium channels, make it a subject of significant interest in cardiovascular research and drug development.[4][5][6] Patch clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like this compound on ion channel function with high fidelity.[7] These application notes provide detailed protocols for the use of this compound in patch clamp studies to analyze its effects on L-type and T-type calcium channels.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the inhibitory concentrations (IC50) of this compound on different calcium channel subtypes as determined by patch clamp electrophysiology.

Target Ion ChannelCell TypeIC50 (nM)Holding Potential (mV)Reference
L-type (CaV1.2b - vascular)CHO cells18-80[8]
L-type (CaV1.2a - cardiac)CHO cells33-80[8]
L-typeHuman right atrial trabeculae127Not Specified[9]
EnantiomerTarget Ion ChannelCell TypeIC50 (nM)Holding Potential (mV)Reference
This compoundL-type (CaV1.2b - vascular)CHO cells18-80[8]
(R)-LercanidipineL-type (CaV1.2b - vascular)CHO cells74-80[8]

This compound is approximately 4.1-fold more potent than its (R)-enantiomer in blocking the vascular L-type calcium channel subunit.[8]

Signaling Pathways Modulated by Lercanidipine

Lercanidipine has been shown to modulate several intracellular signaling pathways beyond its direct ion channel blocking activity. These pleiotropic effects contribute to its overall pharmacological profile.

Lercanidipine This compound L_type_Ca_Channel L-type Ca²⁺ Channel Lercanidipine->L_type_Ca_Channel Blocks Ca_influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Inhibits activation NFAT NFAT Calcineurin->NFAT Dephosphorylates Hypertrophy Cardiomyocyte Hypertrophy Gene_Transcription Hypertrophic Gene Transcription NFAT->Gene_Transcription Translocates to nucleus and activates Gene_Transcription->Hypertrophy

Lercanidipine's inhibition of the Calcineurin-NFAT pathway.

Lercanidipine can attenuate cardiomyocyte hypertrophy by inhibiting the calcium-dependent calcineurin-NFAT signaling pathway.[4][10] By blocking L-type calcium channels, Lercanidipine reduces intracellular calcium influx, thereby preventing the activation of calcineurin and the subsequent dephosphorylation and nuclear translocation of NFAT.[10]

Lercanidipine Lercanidipine ROS ↓ ROS Production Lercanidipine->ROS Ras Ras ROS->Ras Inhibits activation MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK Proliferation VSMC Proliferation and Migration ERK->Proliferation Promotes cluster_prep Cell Preparation cluster_recording Patch Clamp Recording cluster_drug Drug Application & Analysis Cell_Isolation Isolate Ventricular Myocytes Cell_Storage Store in Tyrode's Solution Cell_Isolation->Cell_Storage Giga_Seal Form Gigaohm Seal Cell_Storage->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage Protocol Whole_Cell->Voltage_Protocol Drug_Application Apply this compound Voltage_Protocol->Drug_Application Data_Acquisition Record Currents Drug_Application->Data_Acquisition Analysis Analyze Inhibition Data_Acquisition->Analysis

References

Application Note: Determination of (S)-Lercanidipine in Pharmaceutical Formulations by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lercanidipine is a calcium channel blocker of the dihydropyridine (B1217469) class used to treat hypertension. It is a chiral compound, and its pharmacological activity primarily resides in the (S)-enantiomer, which has a significantly higher affinity for calcium channels than the (R)-enantiomer.[1] Therefore, the quantitative determination of (S)-Lercanidipine in pharmaceutical formulations is crucial for quality control and to ensure therapeutic efficacy. This application note provides a detailed protocol for the enantioselective analysis of Lercanidipine using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

This section details the validated chiral HPLC method for the separation and quantification of this compound and its enantiomer, (R)-Lercanidipine.

1. Materials and Reagents

  • This compound Hydrochloride Reference Standard

  • (R)-Lercanidipine Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297) (Analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Lercanidipine tablets

2. Instrumentation and Chromatographic Conditions

A validated reverse-phase chiral HPLC method is employed for the enantiomeric separation.[2]

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detector
Column Chiral OJ-H (150 x 4.6 mm, 5 µm)
Mobile Phase 10mM Ammonium acetate and Acetonitrile (35:65 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector Wavelength 240 nm
Column Temperature Ambient

3. Preparation of Solutions

  • Standard Stock Solutions (0.1 mg/mL):

    • Accurately weigh and dissolve an appropriate amount of this compound and (R)-Lercanidipine reference standards in methanol to prepare individual stock solutions of 0.1 mg/mL.[2]

  • Working Standard Solution:

    • Prepare solutions for the calibration curve by diluting the stock solutions with methanol to achieve the desired concentration range. For the determination of the (R)-isomer, a suitable range is 0.5 µg/mL to 4 µg/mL.[2]

  • Sample Preparation from Tablets:

    • Weigh and powder 20 tablets to ensure homogeneity.[3]

    • Accurately weigh a portion of the powder equivalent to one tablet (e.g., 10 mg of Lercanidipine) and transfer it to a 100 mL volumetric flask.[4]

    • Add approximately 50 mL of methanol and sonicate for 15 minutes to dissolve the drug.[4]

    • Make up the volume to 100 mL with methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described chiral HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the quantitative determination of the (R)-isomer in this compound.[2]

Validation ParameterResult
Linearity Range ((R)-Isomer) 0.5 µg/mL - 4 µg/mL[2]
Correlation Coefficient (r²) 0.998[2]
Limit of Detection (LOD) ((R)-Isomer) 0.05 µg/mL[2]
Limit of Quantitation (LOQ) ((R)-Isomer) 1.0 µg/mL[2]
Relative Standard Deviation (RSD) 2.0%[2]
Typical Retention Time ((R)-Lercanidipine) 6.0 min[2]
Typical Retention Time (this compound) 6.6 min[2]

Alternative Method: Capillary Electrophoresis

An alternative enantioselective method utilizing capillary electrophoresis (CE) has also been developed and validated for the determination of Lercanidipine enantiomers.[1]

ParameterSpecification
Instrument Capillary Electrophoresis system with UV detector
Capillary 50 cm x 50 µm id
Background Electrolyte 200 mmol/L Sodium acetate buffer (pH 4.0) containing 10 mmol/L of 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD)
Voltage 25 kV
Temperature 15°C
Detection 237 nm
Linearity Range 12.5 - 100 µg/mL for each enantiomer
Correlation Coefficient (r) ≥ 0.995 for both enantiomers

Visualizations

Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing p1 Weigh and Powder 20 Tablets p2 Dissolve in Methanol and Sonicate p1->p2 p3 Filter Solution p2->p3 a1 Inject into HPLC System p3->a1 p4 Prepare Standard Solutions p4->a1 a2 Separation on Chiral OJ-H Column a1->a2 a3 Detect at 240 nm a2->a3 d1 Integrate Peaks a3->d1 d2 Quantify this compound and (R)-Lercanidipine d1->d2

Caption: Experimental workflow for the determination of this compound.

Logical_Relationship cluster_compound Lercanidipine cluster_properties Properties and Analysis racemic Racemic Mixture s_enantiomer This compound (Eutomer) racemic->s_enantiomer r_enantiomer (R)-Lercanidipine (Distomer) racemic->r_enantiomer separation Chiral Separation (HPLC/CE) racemic->separation activity High Pharmacological Activity s_enantiomer->activity quantification Quantitative Analysis separation->quantification

Caption: Logical relationship of Lercanidipine enantiomers and their analysis.

References

Application Note: Chiral Separation of Lercanidipine Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lercanidipine (B1674757) is a calcium channel blocker used for the treatment of hypertension. It is a chiral compound and is commercially available as a racemic mixture of its two enantiomers, (S)-lercanidipine and (R)-lercanidipine. The pharmacological activity of lercanidipine is primarily associated with the (S)-enantiomer.[1] Therefore, the development of enantioselective analytical methods is crucial for the quality control of pharmaceutical formulations and for pharmacokinetic studies. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, rapid analysis time, and low consumption of reagents and samples.[1] This application note details a validated capillary electrophoresis method for the enantioselective separation and quantification of lercanidipine enantiomers.

Principle of Separation

The chiral separation of lercanidipine enantiomers is achieved by adding a chiral selector to the background electrolyte in the capillary. Cyclodextrins (CDs) are commonly used chiral selectors in CE.[1] In this method, 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) is used. The principle of separation is based on the differential interaction between the lercanidipine enantiomers and the chiral selector, leading to the formation of diastereomeric inclusion complexes with different stabilities. This difference in stability results in different electrophoretic mobilities for the enantiomers, enabling their separation.[1] Lercanidipine, a basic compound, is positively charged at low pH, and the analysis is performed under conditions where the electroosmotic flow is low, allowing for a longer interaction time between the analytes and the chiral selector.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the method validation and optimization experiments for the chiral separation of lercanidipine.

Table 1: Optimized Electrophoretic Conditions and Method Validation Parameters [1][2][3]

ParameterValue
Instrumental Conditions
CapillaryFused-silica, 50 µm i.d., 60.2 cm total length (50.0 cm effective length)
Background Electrolyte200 mmol/L Sodium Acetate (B1210297) Buffer (pH 4.0) containing 10 mmol/L TM-β-CD
Applied Voltage25 kV
Temperature15°C
InjectionHydrodynamic (0.5 psi for 10 seconds)
Detection237 nm
Method Validation
Linearity Range12.5–100 µg/mL for each enantiomer
Correlation Coefficient (r)≥ 0.995
Precision (RSD%)< 5% (Intraday and Interday)
Accuracy (Relative Error, E%)< 5% (Intraday and Interday)

Table 2: Influence of Experimental Parameters on the Resolution of Lercanidipine Enantiomers [1][3]

ParameterConditionResolution (Rs)
TM-β-CD Concentration 5 mmol/L~1.2
10 mmol/L~1.6
15 mmol/L~1.6
20 mmol/L~1.5
Buffer Concentration 100 mmol/L~1.3
150 mmol/L~1.5
200 mmol/L~1.6
250 mmol/L~1.5
Temperature 15°C~1.6
20°C~1.4
25°C~1.2
Applied Voltage 15 kV~1.4
20 kV~1.5
25 kV~1.6
30 kV~1.5

Experimental Protocols

1. Preparation of Solutions

  • Background Electrolyte (BGE): Prepare a 200 mmol/L sodium acetate buffer by dissolving the appropriate amount of sodium acetate in deionized water and adjusting the pH to 4.0 with acetic acid. Add 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD) to the buffer to a final concentration of 10 mmol/L. Filter the solution through a 0.45 µm filter before use.

  • Standard Stock Solution: Prepare a stock solution of racemic lercanidipine at a concentration of 1 mg/mL in methanol (B129727).

  • Working Standard Solutions: Prepare working standard solutions for calibration by diluting the stock solution with methanol to obtain concentrations ranging from 12.5 to 100 µg/mL.[1][2]

  • Sample Preparation (Tablets):

    • Weigh and finely powder ten lercanidipine tablets (10 mg declared content).[1]

    • Accurately weigh an amount of the powder equivalent to 10 mg of racemic lercanidipine and transfer it to a 10 mL volumetric flask.[1]

    • Add approximately 6 mL of methanol and sonicate for 10 minutes.[1]

    • Allow the mixture to rest for 10 minutes, then bring it to volume with methanol.[1]

    • Dilute 1.0 mL of this solution to 10 mL with methanol to obtain a final nominal concentration of 100 µg/mL.[1]

    • Filter the final solution through a 0.45 µm filter before injection.

2. Capillary Electrophoresis (CE) Method

  • Instrument: A capillary electrophoresis system equipped with a UV detector.

  • Capillary Conditioning:

    • At the beginning of the day, rinse the new capillary with 1.0 mol/L NaOH for 20 minutes, followed by deionized water for 20 minutes.[3]

    • Between runs, rinse the capillary with 0.1 mol/L NaOH for 2 minutes, deionized water for 2 minutes, and finally with the BGE for 5 minutes.

  • Separation Conditions:

    • Set the capillary temperature to 15°C.[2][3]

    • Apply a voltage of 25 kV.[2][3]

    • Set the UV detector to a wavelength of 237 nm.[2][3]

  • Injection:

    • Introduce the sample into the capillary using hydrodynamic injection at 0.5 psi for 10 seconds.[3]

  • Data Analysis:

    • Identify the enantiomer peaks based on their migration times.

    • Quantify the enantiomers by constructing a calibration curve of peak area versus concentration for each enantiomer.

Visualizations

Chiral_Separation_Workflow cluster_prep Sample and BGE Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis bge_prep Prepare 200mM Sodium Acetate Buffer (pH 4.0) with 10mM TM-β-CD equilibration Equilibrate Capillary with BGE bge_prep->equilibration sample_prep Prepare Lercanidipine Standard/Sample Solutions in Methanol injection Hydrodynamic Injection (0.5 psi, 10s) sample_prep->injection conditioning Capillary Conditioning: 1. 1M NaOH 2. H2O conditioning->equilibration equilibration->injection separation Apply Voltage (25 kV) Temperature (15°C) injection->separation detection UV Detection at 237 nm separation->detection analysis Peak Identification and Quantification detection->analysis

Caption: Experimental workflow for the chiral separation of lercanidipine.

Enantioseparation_Mechanism cluster_system Inside the Capillary cluster_complexes Diastereomeric Complex Formation cluster_separation Separation and Detection racemate Racemic Lercanidipine (S)-Enantiomer (R)-Enantiomer chiral_selector TM-β-Cyclodextrin (Chiral Selector) racemate->chiral_selector Interaction complex_S This compound-CD Complex (Higher Stability) chiral_selector->complex_S Forms more stable complex complex_R (R)-Lercanidipine-CD Complex (Lower Stability) chiral_selector->complex_R Forms less stable complex separation_outcome Separated Enantiomers Peak 1 (S-Lercanidipine) Peak 2 (R-Lercanidipine) complex_S->separation_outcome complex_R->separation_outcome

Caption: Mechanism of chiral separation of lercanidipine enantiomers.

References

Application Note & Protocol: A Validated UPLC-MS/MS Method for Bioequivalence Studies of Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a sensitive and reliable Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of lercanidipine (B1674757) in human plasma. This method is suitable for pharmacokinetic and bioequivalence studies.

Introduction

Lercanidipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1] To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence studies. This application note details a robust UPLC-MS/MS method for quantifying lercanidipine in human plasma, enabling accurate assessment of key pharmacokinetic parameters.

The method described herein utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation on a UPLC system and sensitive detection by a tandem mass spectrometer. The use of a deuterated internal standard (IS), lercanidipine-d3 (B586516), ensures high accuracy and precision.[1][2][3][4]

Experimental Protocols

Materials and Reagents
  • Lercanidipine hydrochloride reference standard

  • Lercanidipine-d3 (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265)

  • Formic acid

  • Water (Ultrapure)

  • Human plasma (with EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[1][2][4]

Instrumentation

A UPLC system coupled with a triple quadrupole tandem mass spectrometer is required. The specific models may vary, but the following provides a representative configuration.

Table 1: UPLC-MS/MS Instrumentation

ComponentSpecification
UPLC System Waters Acquity UPLC or equivalent
Analytical Column UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1][2][4] or Symmetry C18 (75 x 4.6 mm, 3.5 µ)[5]
Column Temperature 35 °C[1]
Sample Manager Temp. 4 °C[1]
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD, API 4000)[6][7]
Ionization Source Electrospray Ionization (ESI), Positive Mode[6]
Data Acquisition Software MassLynx or equivalent[4]
Preparation of Solutions
  • Lercanidipine Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of lercanidipine hydrochloride in methanol.[4]

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solution with a methanol:water (50:50, v/v) mixture to achieve concentrations for calibration curve and quality control samples.[1][4]

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of lercanidipine-d3 in methanol.[1]

  • Internal Standard Working Solution (40.0 ng/mL): Dilute the IS stock solution with methanol:water (50:50, v/v).[1][4]

Sample Preparation (Solid-Phase Extraction)

The following protocol outlines a common solid-phase extraction (SPE) procedure for lercanidipine from human plasma.[1][2][4][5]

G cluster_plasma_prep Plasma Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Sample Preparation plasma 100 µL Human Plasma is_add Add Internal Standard (Lercanidipine-d3) plasma->is_add vortex1 Vortex is_add->vortex1 condition Condition SPE Cartridge vortex1->condition equilibrate Equilibrate SPE Cartridge condition->equilibrate load Load Plasma Sample equilibrate->load wash1 Wash with 2% Ammonia in Water load->wash1 wash2 Wash with 5% Methanol in Water wash1->wash2 elute Elute with Mobile Phase wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Caption: Workflow for Sample Preparation using Solid-Phase Extraction.

UPLC-MS/MS Method Parameters

Table 2: Chromatographic Conditions

ParameterCondition
Mobile Phase 2.0 mM Ammonium formate in water (pH 2.5 with formic acid) and Acetonitrile (10:90, v/v)[1]
Flow Rate 0.250 mL/min[1]
Elution Mode Isocratic[1][2][4]
Injection Volume 5-10 µL
Run Time Approximately 2-4 minutes

Table 3: Mass Spectrometric Conditions

ParameterLercanidipineLercanidipine-d3 (IS)
Ionization Mode ESI PositiveESI Positive
MRM Transition m/z 612.2 → 280.1[4]m/z 615.2 → 283.1[4]
Cone Voltage 70 V[4]70 V[4]
Collision Energy 30 eV[4]30 eV[4]
Dwell Time 100 ms[4]100 ms[4]

Method Validation Summary

The analytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.

Table 4: Method Validation Results

ParameterResult
Linearity Range 0.010–20.0 ng/mL[1][2][4]
Correlation Coefficient (r²) ≥ 0.99[7]
Lower Limit of Quantification (LLOQ) 0.010 ng/mL[1][2][4]
Intra- & Inter-batch Precision (%CV) < 5.8%[1][2][4]
Intra- & Inter-batch Accuracy Within 98.3% - 103.0%[4]
Extraction Recovery > 94% for both analyte and IS[1][2][4][5]
Matrix Effect No significant matrix effect observed[1][2][4]
Stability Stable under various storage and handling conditions (bench-top, freeze-thaw, long-term)

Bioequivalence Study Protocol

A typical bioequivalence study for lercanidipine would follow the design outlined below.

G cluster_study_design Bioequivalence Study Design cluster_subjects Study Population cluster_periods Study Periods cluster_sampling Pharmacokinetic Sampling design Open-label, Randomized, Crossover Design subjects Healthy Human Volunteers fasting Fasting Conditions subjects->fasting period1 Period 1: Administer Test or Reference Drug washout Washout Period period1->washout period2 Period 2: Administer Alternate Drug washout->period2 sampling Collect Blood Samples at Predetermined Time Points analysis Analyze Plasma Samples using Validated UPLC-MS/MS Method sampling->analysis pk_params Calculate Pharmacokinetic Parameters (Cmax, AUC) analysis->pk_params stat_analysis Statistical Analysis for Bioequivalence pk_params->stat_analysis

References

Troubleshooting & Optimization

Technical Support Center: (S)-Lercanidipine Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of (S)-Lercanidipine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution when I added my DMSO stock to the aqueous cell culture medium. Why did this happen and what can I do?

This is a common issue known as "crashing out" that occurs when a compound, highly soluble in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO), is introduced into an aqueous environment where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to precipitate. Most cells can tolerate a final DMSO concentration of up to 0.1%; exceeding this can lead to precipitation and cellular toxicity.[1]

To troubleshoot this, consider the following:

  • Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated DMSO stock in DMSO before the final dilution into your aqueous buffer. This prevents localized high concentrations of the compound from precipitating upon contact with the aqueous medium.[1]

  • Order of Addition: Always add the DMSO stock solution to the aqueous buffer, not the other way around. This allows for more rapid and uniform dispersion.[1]

  • Rapid Mixing: Immediately and vigorously vortex or pipette the solution after adding the DMSO stock to ensure quick and even distribution.[1]

  • Gentle Warming: Warming the solution to 37°C may aid in dissolving the precipitate. However, be cautious as prolonged exposure to heat can degrade some compounds.[1]

  • Sonication: A brief sonication in a water bath can help break up precipitate particles and facilitate re-dissolving.[1]

Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?

The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. While many cell lines can tolerate up to 0.5% DMSO, it is best practice to keep the final concentration at or below 0.1%.[1][2] It is crucial to include a vehicle control (medium with the same final DMSO concentration as your experimental wells) in your assays to account for any effects of the solvent on cell viability and function.[3] Low concentrations of DMSO can sometimes stimulate cell growth, while higher concentrations can be inhibitory or cytotoxic.[3][4][5]

Q3: Are there alternative methods to improve the aqueous solubility of this compound besides using DMSO?

Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds like Lercanidipine for in vitro studies. These include:

  • Co-solvents: Using a mixture of solvents can improve solubility. For instance, a 1:2 solution of Dimethylformamide (DMF) and PBS (pH 7.2) has been used to dissolve Lercanidipine hydrochloride to approximately 0.3 mg/mL.[6]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8] Studies have shown that β-Cyclodextrin (β-CD) and Hydroxypropyl-β-Cyclodextrin (HPβCD) can significantly enhance the solubility and dissolution rate of Lercanidipine.[8][9]

  • Surfactants/Polymers: Non-ionic surfactants like Pluronic® F-127 are effective in solubilizing hydrophobic compounds for cell loading.[10][11][12] They work by forming micelles that encapsulate the drug.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution in aqueous media Compound "crashing out" due to low aqueous solubility.[1]- Prepare intermediate dilutions in the organic solvent first. - Add the stock solution to the aqueous buffer while vortexing.[1] - Gently warm the solution to 37°C or briefly sonicate.[1]
Inconsistent or non-reproducible assay results - Compound aggregation at higher concentrations.[2] - Instability of the compound in the assay buffer.- Visually inspect for any precipitate before adding to cells. - Consider using a solubilizing agent like cyclodextrin (B1172386) or Pluronic F-127. - Prepare fresh dilutions for each experiment. Aqueous solutions of Lercanidipine are not recommended for storage for more than one day.[6]
Observed cellular toxicity in vehicle control Final concentration of the organic solvent (e.g., DMSO) is too high.- Reduce the final solvent concentration to ≤ 0.1%.[1] - Perform a dose-response curve for the solvent alone to determine the non-toxic concentration for your specific cell line.[13]
Low compound potency in cell-based vs. enzyme assays Reduced bioavailability in the cellular assay due to poor solubility and membrane permeability.[14]- Utilize a formulation strategy to enhance aqueous solubility, such as complexation with cyclodextrins or using Pluronic F-127.[8][10]

Quantitative Data Summary

Table 1: Solubility of Lercanidipine Hydrochloride in Various Solvents

SolventSolubilityReference(s)
Dimethylformamide (DMF)~25 mg/mL[6][15]
Dimethyl sulfoxide (DMSO)~15 mg/mL[6][15]
Ethanol (B145695)~2 mg/mL[6][15]
DMF:PBS (pH 7.2) (1:2)~0.3 mg/mL[6][15]
Water (21°C)5 µg/mL[16]
0.1 N HCl82.35 µg/mL[17]
Phosphate Buffer (pH 6.8)< 5 µg/mL[16]
Acetate Buffer (pH 4.5)49.43 µg/mL[17]

Table 2: Effect of Solubilization Techniques on Lercanidipine Hydrochloride Solubility

TechniqueMolar Ratio (Drug:Excipient)Fold Increase in SolubilityReference(s)
β-Cyclodextrin (Freeze-dried)1:1.55.4
Hydroxypropyl-β-Cyclodextrin (Freeze-dried)1:1.57.7[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
  • Weigh the Compound: Accurately weigh the desired amount of this compound hydrochloride solid.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO, DMF) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate in a water bath or gently warm to 37°C.[1] Ensure the solid is completely dissolved.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Purging with an inert gas before sealing can improve stability.[6]

Protocol 2: Solubilization of this compound using Pluronic® F-127 for Cell Loading

This protocol is adapted for poorly soluble compounds based on general procedures for dye loading.[10][11]

  • Prepare a 20% (w/v) Pluronic® F-127 Stock Solution: Dissolve Pluronic® F-127 powder in anhydrous DMSO to make a 20% (w/v) solution. Gentle heating (up to 50-65°C) may be required. Store at room temperature; do not refrigerate.[10]

  • Prepare this compound Stock in DMSO: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 1-5 mM).

  • Mix Components: Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 stock solution in a microcentrifuge tube.

  • Dilute in Cell Culture Medium: Add the mixture from the previous step to your cell culture medium or buffer to achieve the final desired concentration of this compound. The final concentration of Pluronic® F-127 should ideally be kept below 0.1%.[12]

  • Treat Cells: Remove the existing medium from your cells and replace it with the medium containing the solubilized this compound.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve intermediate Intermediate Dilution (in DMSO) dissolve->intermediate Use Stock final_dilution Final Dilution (in Aqueous Medium) intermediate->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells

Caption: Workflow for preparing and using a DMSO-based this compound solution.

signaling_pathway Lercanidipine This compound LTypeCaChannel L-type Ca2+ Channel Lercanidipine->LTypeCaChannel Blocks CaInflux Ca2+ Influx ↓ LTypeCaChannel->CaInflux Vasodilation Smooth Muscle Relaxation (Vasodilation) CaInflux->Vasodilation BP Blood Pressure ↓ Vasodilation->BP

Caption: Simplified signaling pathway of this compound as an L-type calcium channel blocker.

troubleshooting_logic start Precipitate Observed? check_dmso Final DMSO > 0.1%? start->check_dmso Yes success Soluble start->success No use_cosolvent Use Co-solvent (e.g., DMF)? check_dmso->use_cosolvent Yes use_cyclo Use Cyclodextrin? check_dmso->use_cyclo No use_cosolvent->success sonicate Warm / Sonicate? use_cyclo->sonicate sonicate->success

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

Troubleshooting poor peak resolution in chiral HPLC of lercanidipine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak resolution during the chiral High-Performance Liquid Chromatography (HPLC) of lercanidipine (B1674757).

Troubleshooting Guide: Poor Peak Resolution

Poor peak resolution in chiral HPLC can manifest as overlapping peaks, broad peaks, or tailing peaks. This guide provides a systematic approach to diagnosing and resolving these common issues.

Initial Checks

Before adjusting chromatographic parameters, ensure that the HPLC system is functioning correctly and that the column is appropriate for the separation.

Q1: My chromatogram shows no separation of the lercanidipine enantiomers. Where should I start?

A1: When there is a complete lack of separation, it's essential to verify the foundational elements of your method:

  • Confirm Chiral Stationary Phase (CSP): Ensure you are using a chiral column suitable for dihydropyridine (B1217469) compounds. Polysaccharide-based columns like Chiralcel OJ-H or Chiralpak AD are commonly used for lercanidipine.[1][2]

  • Mobile Phase Compatibility: Verify that the mobile phase composition is appropriate for the column and the analyte. For instance, a typical mobile phase for a Chiralcel OJ-H column is a mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724).[1]

  • Column Installation and Equilibration: Check that the column is installed correctly and has been adequately equilibrated with the mobile phase. Chiral columns may require longer equilibration times.

Optimizing Chromatographic Parameters

Once the basic setup is confirmed, fine-tuning the chromatographic conditions is the next step to improving resolution.

Q2: The peaks for the lercanidipine enantiomers are present but not baseline-resolved. What parameters can I adjust?

A2: To improve the separation of partially resolved peaks, consider the following adjustments:

  • Mobile Phase Composition: The ratio of the organic modifier to the aqueous phase is a critical factor. For a reversed-phase method using acetonitrile and ammonium acetate, adjusting the acetonitrile percentage can significantly impact resolution.[1]

  • Flow Rate: In chiral separations, a lower flow rate often leads to better resolution as it allows for more interaction between the enantiomers and the chiral stationary phase.[1]

  • Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Experimenting with different temperatures can sometimes improve selectivity and resolution.[1]

Addressing Peak Shape Issues

Poor peak shape, such as broad or tailing peaks, can also contribute to poor resolution.

Q3: My lercanidipine peaks are broad and/or tailing. How can I improve their shape?

A3: Broad and tailing peaks can be caused by several factors:

  • Sample Overload: Injecting a too-concentrated sample can lead to peak broadening. Try diluting your sample.

  • Secondary Interactions: Peak tailing, especially for basic compounds like lercanidipine, can occur due to interactions with the silica (B1680970) support of the stationary phase. Adding a competing base, like diethylamine, to a normal-phase mobile phase can mitigate this.[2]

  • Column Contamination: If the column has been used for a while, contamination can lead to active sites that cause peak tailing. A proper column wash might be necessary.

  • Inappropriate pH: For reversed-phase separations, the pH of the mobile phase can affect the ionization state of the analyte and influence peak shape.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the chiral HPLC of lercanidipine.

TroubleshootingWorkflow start Poor Peak Resolution check_system Initial System & Column Checks start->check_system no_separation No Separation check_system->no_separation Issue Type? partial_separation Partial Separation check_system->partial_separation poor_peak_shape Poor Peak Shape (Broadening/Tailing) check_system->poor_peak_shape no_separation->partial_separation If some separation is observed verify_csp Verify Chiral Stationary Phase no_separation->verify_csp Yes partial_separation->poor_peak_shape If peaks are also misshapen optimize_mp Optimize Mobile Phase Ratio partial_separation->optimize_mp Yes check_sample_conc Check Sample Concentration poor_peak_shape->check_sample_conc Yes verify_mp Check Mobile Phase Compatibility verify_csp->verify_mp check_equilibration Ensure Proper Equilibration verify_mp->check_equilibration end Resolution Improved check_equilibration->end adjust_flow_rate Adjust Flow Rate optimize_mp->adjust_flow_rate adjust_temp Adjust Column Temperature adjust_flow_rate->adjust_temp adjust_temp->end address_secondary_int Address Secondary Interactions (e.g., add additive) check_sample_conc->address_secondary_int clean_column Clean/Regenerate Column address_secondary_int->clean_column clean_column->end ResolutionFactors resolution Peak Resolution selectivity Selectivity (α) selectivity->resolution efficiency Efficiency (N) efficiency->resolution retention Retention Factor (k') retention->resolution csp Chiral Stationary Phase csp->selectivity mp Mobile Phase Composition mp->selectivity mp->retention temp Temperature temp->selectivity flow_rate Flow Rate flow_rate->efficiency column_dims Column Dimensions column_dims->efficiency particle_size Particle Size particle_size->efficiency

References

Technical Support Center: Optimization of (S)-Lercanidipine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (S)-Lercanidipine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of this compound is consistently low. What are the potential causes and solutions?

A1: Low yields in this compound synthesis can arise from several factors throughout the process. Here are some common issues and troubleshooting steps:

  • Incomplete Cyclization Reaction: The formation of the dihydropyridine (B1217469) ring is a critical step. Incomplete reactions can be a major source of low yield.[1]

    • Troubleshooting:

      • Ensure precise temperature control as specified in the protocol. Deviations can lead to side reactions or incomplete conversion.

      • Verify the purity of your starting materials (e.g., 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid). Impurities can interfere with the reaction.

      • Optimize the reaction time. Monitor the reaction progress using an appropriate analytical method like HPLC to determine the optimal endpoint.

  • Suboptimal Esterification Conditions: The esterification step to introduce the side chain is another critical point for yield optimization.

    • Troubleshooting:

      • Use of thionyl chloride as a halogenating agent can be hazardous and difficult to handle on an industrial scale, potentially leading to inconsistencies.[1] A process using a substituted chlorophosphate derivative has been reported to improve yield and reduce by-products.[2]

      • The reaction temperature for this step is crucial. For instance, a patent suggests a temperature range of -20 to 30 °C for the halogenation step and 10 to 140 °C for the subsequent alkylation.[3]

  • Losses during Purification: Significant product loss can occur during purification steps like crystallization and filtration.

    • Troubleshooting:

      • Optimize the solvent system used for crystallization. A mixture of an alcohol (e.g., methanol) and an aliphatic ester (e.g., isopropyl acetate) has been shown to be effective for purification.[4]

      • Control the cooling rate during crystallization. Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities.

      • Ensure the pH is optimized during work-up and extraction steps to minimize the solubility of the product in the aqueous phase.

Q2: I am observing a high percentage of the unwanted (R)-enantiomer in my final product. How can I improve the enantiomeric purity?

A2: Achieving high enantiomeric purity is crucial for the therapeutic efficacy of this compound. Contamination with the (R)-enantiomer is a common challenge.

  • Chiral Resolution of the Racemic Mixture: If you are synthesizing the racemic mixture, a chiral resolution step is necessary.

    • Troubleshooting:

      • Utilize a validated chiral HPLC method to accurately quantify the enantiomeric ratio. A method using a Chiral OJ-H column with a mobile phase of 10mM Ammonium acetate (B1210297) and Acetonitrile (35:65 v/v) has been reported to effectively separate the enantiomers.[5]

      • Consider preparative chiral chromatography to separate the (S)- and (R)-enantiomers.

  • Enantioselective Synthesis: Employing a stereoselective synthetic route is the most effective way to ensure high enantiomeric purity from the outset.

    • Troubleshooting:

      • If the synthesis allows for it, use an enantiomerically pure starting material. For example, using the (S)-enantiomer of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester will yield the (S)-enantiomer of Lercanidipine (B1674757).[3]

  • Purification Techniques:

    • Troubleshooting:

      • Diastereomeric salt formation with a chiral resolving agent followed by separation and liberation of the desired enantiomer is a classical and effective method.

      • Enzymatic resolution can also be a highly selective method for separating enantiomers.

Q3: My final product has poor crystallinity and contains amorphous material. How can I improve this?

A3: The polymorphic form and crystallinity of the final product are critical for its stability and bioavailability.

  • Crystallization Solvent and Conditions: The choice of solvent and the crystallization conditions play a pivotal role in obtaining a crystalline product.

    • Troubleshooting:

      • Different solvent systems can yield different polymorphic forms. For example, crystallization from isopropanol (B130326) containing a small amount of water can yield a specific crystalline form (Form I).[6]

      • A binary system of an alcohol-containing solvent and an aliphatic ester-containing solvent can be effective in eliminating impurities and promoting crystallization.[4]

      • Seeding the solution with crystals of the desired polymorphic form can help induce crystallization and control the crystal form.

  • Drying Process: The drying process can also influence the final physical form of the product.

    • Troubleshooting:

      • Drying under vacuum at a controlled temperature (e.g., 60-65 °C) can help in obtaining a crystalline solid.[4] The drying time should be sufficient to remove residual solvents, which can sometimes inhibit crystallization.

Data Presentation: Synthesis Yield and Purity

Synthesis Step/MethodReported YieldReported PurityReference
Crude Lercanidipine Hydrochloride (Example 1)85.1%N/A[2]
Purified Lercanidipine Hydrochloride (from Example 1)95%N/A[2]
Crude Lercanidipine Hydrochloride (Example 2)83.1%N/A[2]
Purified Lercanidipine Hydrochloride (from Example 2)95%N/A[2]
Lercanidipine Hydrochloride (Purified)N/A99.5%[7]
Lercanidipine Solid Dispersions (LPOX-3)98.9%N/A[8]

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol is adapted from a validated method for the quantification of the (R)-isomer in Lercanidipine hydrochloride.[5]

  • Instrumentation: Waters Alliance HPLC system with a PDA detector.

  • Stationary Phase: Chiral OJ-H column (150 x 4.6mm, 5µm).

  • Mobile Phase: 10mM Ammonium acetate and Acetonitrile in a 35:65 (v/v) ratio.

  • Flow Rate: 1.0 ml/min.

  • Injection Volume: 10 µl.

  • Detection Wavelength: 240 nm.

  • Procedure:

    • Prepare stock solutions of this compound and (R)-Lercanidipine (0.1 mg/ml) in methanol.

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • The typical retention times are approximately 6.0 minutes for (R)-Lercanidipine and 6.6 minutes for this compound.[5]

  • Validation Parameters:

    • Linearity: The method shows good linearity in the concentration range of 0.5 µg/ml to 4 µg/ml for the (R)-isomer, with a correlation coefficient of 0.998.[5]

    • LOD & LOQ: The limit of detection (LOD) is approximately 0.05 µg/ml, and the limit of quantification (LOQ) is about 1.0 µg/ml for the (R)-isomer.[5]

    • Accuracy: The recovery of the (R)-enantiomer is reported to be between 99.2% and 102.8%.[5]

Purification of Lercanidipine Hydrochloride by Crystallization

This protocol is based on a process for preparing a specific polymorphic form of Lercanidipine hydrochloride.[4]

  • Procedure:

    • Dissolve the crude Lercanidipine hydrochloride in an alcohol-containing solvent (e.g., methanol) in a ratio of about 1:1 (v/w).

    • To the solution, add an aliphatic ester-containing solvent (e.g., isopropyl acetate).

    • Stir the solution at a temperature of about 25°C to 30°C.

    • Filter the resulting solid and wash it with the ester-containing solvent.

    • Dry the crystals at a temperature of about 50°C to 55°C for 6 to 12 hours until the loss on drying (LOD) is less than about 10%.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials (e.g., 3-nitrobenzaldehyde, methyl acetoacetate) Cyclization Cyclization to form Dihydropyridine Ring Start->Cyclization Esterification Esterification with Side Chain Alcohol Cyclization->Esterification Crude_Product Crude this compound (or Racemic Mixture) Esterification->Crude_Product Dissolution Dissolution in Alcohol/Ester Solvent Crude_Product->Dissolution Crystallization Crystallization (Controlled Cooling) Dissolution->Crystallization Filtration Filtration and Washing Crystallization->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product High-Purity This compound HCl Drying->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis & Solution Problem Observed Issue (e.g., Low Yield, Low Purity) Low_Yield Low Yield Problem->Low_Yield Low_Purity Low Purity Problem->Low_Purity Poor_Crystallinity Poor Crystallinity Problem->Poor_Crystallinity Check_Reaction Check Reaction Conditions (Temp, Time, Purity of Reagents) Low_Yield->Check_Reaction Optimize_Purification Optimize Purification (Solvents, Cooling Rate) Low_Yield->Optimize_Purification Low_Purity->Optimize_Purification Chiral_Analysis Perform Chiral Analysis (HPLC, CE) Low_Purity->Chiral_Analysis Optimize_Crystallization Optimize Crystallization (Solvents, Seeding, Drying) Poor_Crystallinity->Optimize_Crystallization

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Addressing stability issues of (S)-Lercanidipine in solution and solid state.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of (S)-Lercanidipine in both solution and solid states.

Introduction

This compound, the pharmacologically active enantiomer of Lercanidipine (B1674757), is a dihydropyridine (B1217469) calcium channel blocker. Like other 1,4-dihydropyridine (B1200194) derivatives, it is susceptible to degradation, which can impact its efficacy and safety. This guide outlines the primary degradation pathways, influencing factors, and analytical methods to assess the stability of this compound. The information presented is primarily based on studies of Lercanidipine hydrochloride, and it is presumed that the degradation pathways are analogous for the (S)-enantiomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary degradation pathways for this compound?

A1: The most significant degradation pathway for this compound, like other 1,4-dihydropyridine compounds, is the oxidation of the dihydropyridine ring to form the corresponding pyridine (B92270) derivative.[1][2][3][4] This aromatization leads to a complete loss of pharmacological activity.[1][5] Other reported degradation reactions include photodegradation leading to the formation of nitrosoderivatives and N-dealkylation in the side chain.[2][5][6]

Q2: My this compound solution is showing signs of degradation. What are the likely causes?

A2: Degradation of this compound in solution is most commonly caused by exposure to light (photodegradation), suboptimal pH, and oxidative stress.[6][7][8][9]

  • Photodegradation: Exposure to UV-A radiation can rapidly degrade Lercanidipine solutions.[5][6] The solvent used can also influence the photodegradation pathway and kinetics.[6]

  • pH-Dependent Degradation: this compound is susceptible to both acidic and alkaline hydrolysis.[7][9][10] The degradation in solution typically follows first-order kinetics.[10]

  • Oxidative Degradation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[7][8][9]

Troubleshooting:

  • Protect from Light: Always store this compound solutions in amber-colored vials or protect them from light using aluminum foil.

  • Control pH: Maintain the pH of the solution within a stable range. Studies on Lercanidipine have investigated pH ranges from 1 to 8 to determine the pH of maximum stability.[10]

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider purging the solution and headspace with an inert gas like nitrogen or argon to minimize oxidation.

Q3: I am observing instability in my solid-state this compound. What factors should I consider?

A3: The stability of solid-state this compound can be influenced by temperature, humidity, and exposure to light.[10][11]

  • Temperature and Humidity: Both temperature and moisture content are critical factors affecting the degradation rate in the solid state.[10] Increased temperature and relative humidity can accelerate degradation.[10][11]

  • Photostability: The solid drug substance is also susceptible to photodegradation upon exposure to light.[6][7]

  • Excipient Compatibility: Incompatibility with certain excipients can also lead to the degradation of the active pharmaceutical ingredient (API).[10]

Troubleshooting:

  • Controlled Storage Conditions: Store solid this compound at controlled room temperature or as recommended by the supplier, protected from high humidity.

  • Light Protection: Keep the solid API in light-resistant containers.

  • Excipient Compatibility Studies: When formulating, perform compatibility studies with all excipients under stressed conditions (e.g., 40°C/75% RH) to identify any potential interactions.[10] Lercanidipine has shown good compatibility with various surfactants, cosurfactants, and oils.[10]

Q4: How can I analyze the degradation products of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying this compound and its degradation products.[6][7][8][9][12]

  • Method: A reverse-phase HPLC (RP-HPLC) method with UV detection is typically used.[7][8][9] The mobile phase often consists of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) dihydrogen phosphate) and an organic solvent like methanol (B129727) or acetonitrile.[7][9]

  • Detection: UV detection is commonly performed at wavelengths around 240 nm or 256 nm.[7][9]

  • Mass Spectrometry: For characterization of the degradation products, HPLC coupled with mass spectrometry (LC-MS/MS) is a powerful tool.[2][6]

Quantitative Data Summary

The following tables summarize the degradation of Lercanidipine under various stress conditions as reported in the literature. This data can be used as a reference for designing your own stability studies.

Table 1: Forced Degradation of Lercanidipine in Solution

Stress ConditionReagents and ConditionsDurationDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl, 60°C4 hours8.18[7]
1 N HCl, 80°C1 hour7.0[9]
Alkaline Hydrolysis 0.1 N NaOH, 60°C4 hours7.24[7]
0.1 N NaOH, Room Temp100 min44.0[9]
Oxidative 3% H₂O₂, Dark24 hours0.84[7]
3% H₂O₂, 80°C, Reflux1 hour15.0[9]
Photolytic (UV) UV cabinet, 254 nm24 hours1.47[7]
Sunlight72 hours10.0[9]
Thermal Water, 60°C, Reflux6 hours0.77[7]
Powder, 70°C72 hours6.0[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines a general procedure for conducting a forced degradation study on an this compound solution.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent) to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Heat the mixture at 80°C for 1 hour. Cool the solution and neutralize it with 1 N NaOH.[9]

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature for 100 minutes. Neutralize the solution with 0.1 N HCl.[9]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Heat the mixture at 80°C for 1 hour.[9]

  • Thermal Degradation: Heat the stock solution at 60°C for 6 hours.[7]

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm in a UV cabinet) for 24 hours.[7] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified duration, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

Protocol 2: Solid-State Stability Study

This protocol provides a framework for assessing the stability of this compound in the solid state.

1. Sample Preparation:

  • Place a known quantity of solid this compound powder in clean, dry containers (e.g., Petri dishes or vials).

2. Stress Conditions:

  • Thermal Degradation: Store the samples in a temperature-controlled oven at a specific temperature (e.g., 70°C) for a defined period (e.g., 72 hours).[9]

  • Photolytic Degradation: Expose the samples to a light source, such as sunlight or a photostability chamber, for a specified duration (e.g., 72 hours).[9] A control sample should be protected from light.

  • Humidity Stress: Store the samples in a stability chamber at controlled temperature and relative humidity (e.g., 40°C / 75% RH) for a defined period.[10]

3. Sample Analysis:

  • After the stress period, dissolve a known amount of the solid sample in a suitable solvent.

  • Dilute the solution to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method and calculate the percentage of degradation.

Visualizations

Lercanidipine_Degradation_Pathway cluster_main Degradation of this compound Lercanidipine This compound (1,4-Dihydropyridine) Pyridine_Derivative Pyridine Derivative (Inactive Metabolite) Lercanidipine->Pyridine_Derivative Oxidation (Major Pathway) [Light, Acid, Base, Oxidizing Agents] Nitroso_Derivative Nitrosoderivative Lercanidipine->Nitroso_Derivative Photodegradation NDealkylated_Product N-dealkylated Product Lercanidipine->NDealkylated_Product Photodegradation

Caption: Primary degradation pathways of this compound.

Stability_Testing_Workflow cluster_workflow Forced Degradation Experimental Workflow Start Start: This compound Sample (Solution or Solid) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Alkaline Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis Sample Preparation & RP-HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Analysis: - % Degradation - Impurity Profiling Analysis->Data End End: Stability Assessment Data->End

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of (S)-Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of (S)-Lercanidipine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1][2][3] In the LC-MS/MS analysis of this compound from biological samples like human plasma, endogenous components such as phospholipids, salts, and proteins can co-extract with the analyte.[3] These components can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[1][2][3] This can negatively impact the reliability of pharmacokinetic and bioequivalence studies.

Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?

A2: Several sample preparation techniques can be employed to reduce matrix effects by removing interfering components from the sample. The most common methods for this compound analysis include:

  • Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and providing high extraction recovery.[4][5][6]

  • Liquid-Liquid Extraction (LLE): This method is also used for sample cleanup and can yield clean extracts.

  • Protein Precipitation (PPT): While being a simpler and faster technique, it may result in a less clean extract compared to SPE and LLE, potentially leading to more significant matrix effects.[7]

Q3: How can I assess the extent of matrix effects in my this compound assay?

A3: The two primary methods for evaluating matrix effects are:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.[4][5][6][8][9]

  • Post-Extraction Spiking: This quantitative method compares the response of this compound in a neat solution to its response when spiked into an extracted blank matrix. The ratio of these responses is known as the matrix factor (MF). An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[3][4][5][6]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. An ideal IS co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte peak area to the IS peak area for quantification, any signal variation due to matrix effects can be compensated. For the analysis of this compound, a stable isotope-labeled internal standard such as Lercanidipine-d3 is highly recommended as it exhibits nearly identical extraction and ionization behavior to the analyte.[4][5][6] Other compounds like diazepam and amlodipine (B1666008) have also been used as internal standards.[10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in the LC-MS/MS analysis of this compound.

Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
Possible Cause Troubleshooting Step
Significant Matrix Effect 1. Assess Matrix Effect: Perform post-column infusion and post-extraction spiking experiments to confirm the presence and extent of ion suppression or enhancement. 2. Optimize Sample Preparation: If significant matrix effects are observed, consider switching to a more rigorous sample preparation method (e.g., from protein precipitation to SPE or LLE). 3. Chromatographic Optimization: Modify the LC gradient to better separate this compound from co-eluting matrix components. 4. Use a Stable Isotope-Labeled IS: If not already in use, switch to Lercanidipine-d3 as the internal standard for better compensation of matrix effects.[4][5][6]
Inadequate Internal Standard 1. Verify Co-elution: Ensure that the internal standard elutes very close to this compound. 2. Evaluate IS Performance: The IS-normalized matrix factor should be close to 1 across different lots of matrix.
Issue 2: Low signal intensity or poor sensitivity for this compound.
Possible Cause Troubleshooting Step
Ion Suppression 1. Identify Suppressing Region: Use the post-column infusion technique to identify the retention time window where ion suppression occurs. 2. Adjust Chromatography: Modify the chromatographic method to shift the elution of this compound away from the region of ion suppression. 3. Improve Sample Cleanup: Enhance the sample preparation procedure to remove the interfering compounds. Consider using a different SPE sorbent or LLE solvent system.
Suboptimal MS/MS Parameters 1. Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the signal for this compound. 2. Optimize Collision Energy: Ensure the collision energy is optimized for the specific MRM transition of this compound to achieve the best fragmentation and signal intensity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the LC-MS/MS analysis of Lercanidipine (B1674757), focusing on parameters relevant to overcoming matrix effects.

Table 1: Comparison of Extraction Recovery for Different Sample Preparation Methods

Sample Preparation MethodAnalyteInternal StandardMean Extraction Recovery (%)Reference
Solid Phase ExtractionLercanidipineLercanidipine-d3> 94%[4][5][6]
Solid Phase ExtractionLercanidipineLercanidipine-d394.3% - 98.6%[6]
Liquid-Liquid ExtractionLercanidipineAmlodipineNot explicitly stated, but method met validation criteria.
Protein PrecipitationLercanidipineDiazepam98% - 103%[7]

Table 2: Matrix Factor Data for this compound Analysis using Solid Phase Extraction

AnalyteInternal StandardIS-Normalized Matrix Factor RangeCoefficient of Variation (% CV) of Slopes of Calibration Lines in Different Plasma LotsReference
LercanidipineLercanidipine-d30.98 - 1.052.94%[11]

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is based on methods described for the extraction of Lercanidipine from human plasma.[4][5][6]

  • Sample Pre-treatment: To 100 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (Lercanidipine-d3). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a Phenomenex Strata-X SPE cartridge with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1.0 mL of mobile phase.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase. Vortex to mix.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effect by Post-Extraction Spiking

This protocol allows for the quantitative determination of the matrix factor.[3][4][5][6]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound and the internal standard into the mobile phase.

    • Set B (Post-Spiked Matrix): Extract six different lots of blank human plasma using the validated sample preparation method. Spike the extracted matrix with the same amount of this compound and internal standard as in Set A.

    • Set C (Blank Matrix): Extract blank human plasma without spiking the analyte or internal standard to check for interferences.

  • Analyze the Samples: Inject the samples from Set A and Set B into the LC-MS/MS system and record the peak areas.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Inaccurate Results check_is 1. Verify Internal Standard Performance start->check_is assess_me 2. Assess Matrix Effects (Post-Column Infusion & Post-Extraction Spiking) check_is->assess_me me_present Matrix Effects Confirmed? assess_me->me_present optimize_sp 3a. Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes check_ms Review MS/MS Parameters me_present->check_ms No optimize_lc 3b. Optimize LC Method (Gradient, Column) optimize_sp->optimize_lc revalidate 4. Re-evaluate Method Performance optimize_lc->revalidate end_ok Results Acceptable revalidate->end_ok Yes end_nok Further Optimization Needed revalidate->end_nok No check_ms->end_nok

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.

This comprehensive guide should provide valuable assistance to professionals working on the LC-MS/MS analysis of this compound, enabling them to identify, troubleshoot, and overcome challenges related to matrix effects.

References

Technical Support Center: (S)-Lercanidipine Hydrochloride Tablet Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the dissolution methods for (S)-Lercanidipine hydrochloride tablets.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dissolution testing of this compound hydrochloride tablets.

Q1: Why is the drug release incomplete or failing to meet the >85% dissolution criteria in 30 minutes?

A1: This is the most common issue, primarily due to the drug's poor solubility. This compound HCl is a BCS Class II drug, meaning it has low solubility and high permeability.[1][2][3] Its solubility is highly dependent on the pH of the medium.[4]

  • Check Dissolution Medium pH: The solubility of lercanidipine (B1674757) HCl significantly decreases as the pH increases.[4] In media like phosphate (B84403) buffer (pH 6.8), dissolution is often slow and incomplete.[4] The recommended medium for complete dissolution is 0.1 N HCl (pH 1.2), where the drug is most soluble.[1][4][5]

  • Verify Sink Conditions: Non-sink conditions, where the concentration of the drug in the medium approaches its saturation solubility, can limit the dissolution rate. The highest solubility is achieved in 0.1 N HCl, which helps maintain sink conditions.[4]

  • Evaluate Agitation Speed: At lower paddle speeds (e.g., 50 or 75 rpm), the release may plateau around 80% and show poor reproducibility.[4] An agitation speed of 100 rpm is recommended to ensure adequate hydrodynamics and achieve complete dissolution.[2][4][5]

Q2: My dissolution results are highly variable and not reproducible across different vessels. What could be the cause?

A2: High variability can stem from several procedural or mechanical factors.

  • Inconsistent Agitation: As mentioned, a paddle speed of 100 rpm provides more robust and reproducible results than 50 or 75 rpm.[4] Ensure the speed is calibrated and consistent for all positions.

  • Tablet Position (Coning): In a USP II (paddle) apparatus, a mound of undissolved powder can form directly below the paddle (coning), leading to inconsistent agitation of the dosage form. Ensure proper vessel and paddle alignment to minimize this effect.

  • De-aeration of Medium: Dissolved gases in the dissolution medium can form bubbles on the tablet surface, reducing the available surface area for dissolution. Always de-gas the medium before use.

  • Vibration: External vibrations can introduce unwanted agitation. Place the dissolution bath on a sturdy, level surface away from other vibrating equipment.

Q3: I suspect interference from excipients in my UV-Vis spectrophotometric analysis. How can I confirm and resolve this?

A3: Excipient interference can lead to falsely high or erratic absorbance readings.

  • Run a Placebo Scan: The first step is to evaluate specificity.[4] Prepare a placebo tablet (containing all excipients but no lercanidipine HCl) and run it through the dissolution procedure. Scan the resulting solution across the UV spectrum. No significant absorbance should be observed at the analytical wavelength (around 236 nm).[5]

  • Switch to a More Specific Analytical Method: If excipient interference is confirmed, an HPLC-based method is a more specific alternative.[6] HPLC can separate the active pharmaceutical ingredient (API) from excipients, providing a more accurate quantification.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a dissolution method for this compound HCl immediate-release tablets?

A1: Since there is no official method in any pharmacopeia, a well-validated method from scientific literature is the best starting point.[2][4][5] The most suitable conditions identified are using a USP Type II (paddle) apparatus at 100 rpm with 900 mL of 0.1 N HCl (pH 1.2) as the dissolution medium, maintained at 37 ± 0.5 °C.[1][2][4]

Q2: Why is the USP II (Paddle) apparatus preferred over the USP I (Basket) apparatus?

A2: For disintegrating tablets like lercanidipine HCl formulations, the paddle apparatus is generally considered to provide better hydrodynamics and is less prone to issues like clogging that can occur with the basket apparatus.[4]

Q3: Is it necessary to add a surfactant (e.g., Sodium Lauryl Sulfate) to the dissolution medium?

A3: For routine quality control testing, the recommended method using 0.1 N HCl does not require a surfactant to achieve complete dissolution.[4] However, if developing a method in a medium with a higher pH (e.g., biorelevant media like FaSSIF) where solubility is poor, the use of a surfactant may be necessary to achieve sink conditions and obtain a meaningful dissolution profile.

Q4: What are the key validation parameters for the analytical method used in the dissolution test?

A4: The analytical method (whether UV-Vis or HPLC) should be validated according to ICH guidelines.[1][4] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (like excipients).[4]

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range (e.g., 2–20 µg/mL).[1][2][4]

  • Accuracy: Assessed by recovery studies, with typical acceptance criteria between 98.0% and 102.0%.[1][4][5]

  • Precision: The closeness of agreement among a series of measurements, evaluated at intraday and interday levels (RSD should typically be below 2%).[1][4][5]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Different Media

Dissolution Medium pH Solubility (µg/mL) at 37 ± 0.5 °C
0.1 N HCl 1.2 82.35[4]
Acetate (B1210297) Buffer 4.5 49.43[4]

| Phosphate Buffer | 6.8 | 9.85[4] |

Table 2: Recommended Dissolution Test Parameters for this compound HCl Tablets

Parameter Recommended Condition Rationale / Notes
Apparatus USP Type II (Paddle) Preferred for disintegrating tablets.[4]
Dissolution Medium 900 mL of 0.1 N HCl Ensures highest drug solubility and sink conditions.[1][4]
Temperature 37 ± 0.5 °C Standard physiological temperature.[4]
Paddle Speed 100 rpm Provides reproducible results and avoids incomplete release seen at lower speeds.[4][5]
Test Duration 60 minutes Sufficient time for complete dissolution.[1][4]

| Sampling Times | 10, 20, 30, 40, 50, 60 minutes | Allows for complete profile generation.[4] |

Table 3: Summary of Analytical Method Validation (UV-Vis Spectrophotometry)

Validation Parameter Result Specification
Wavelength (λmax) ~236 nm N/A
Linearity Range 2–20 µg/mL Correlation coefficient (r²) > 0.999[1][2][4]
Accuracy (Recovery) 98.50% to 103.72% Typically 98.0% - 102.0%[1][4][5]

| Precision (RSD%) | < 2% | Intraday and interday precision RSD ≤ 2%[1][4][5] |

Experimental Protocols & Visualizations

Protocol 1: Solubility Determination

This protocol determines the saturation solubility of this compound HCl in various media.

  • Prepare the selected dissolution media (e.g., 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[4]

  • Add an excess amount of this compound HCl powder to a conical flask containing a known volume (e.g., 25 mL) of the medium.[4]

  • Sonicate the samples for 10 minutes to facilitate initial dispersion.[4]

  • Agitate the closed flasks for 24 hours in an orbital shaker maintained at 37 ± 0.5 °C to reach equilibrium.[4]

  • After 24 hours, filter the samples (e.g., through a 0.45 µm filter).

  • Dilute the filtrate appropriately with the respective medium and measure the concentration of lercanidipine HCl using a validated analytical method (e.g., UV-Vis at 236 nm).[4]

G cluster_prep Preparation cluster_analysis Analysis start Add Excess Drug to Medium sonicate Sonicate (10 min) start->sonicate agitate Agitate (24h @ 37°C) sonicate->agitate filter Filter Sample agitate->filter analyze Dilute & Analyze (UV/HPLC) filter->analyze end Determine Solubility analyze->end

Solubility Determination Workflow
Protocol 2: Dissolution Testing

This protocol outlines the steps for performing the dissolution test on this compound HCl tablets.

  • Setup: Assemble the USP Type II dissolution apparatus. Set the temperature to 37 ± 0.5 °C and the paddle speed to 100 rpm.[4]

  • Media Preparation: Prepare 900 mL of 0.1 N HCl and de-aerate it. Pour the medium into each vessel and allow it to equilibrate to the target temperature.[4]

  • Tablet Introduction: Carefully drop one tablet into each vessel. Start the timer immediately.

  • Sampling: At specified time points (e.g., 10, 20, 30, 40, 50, 60 minutes), withdraw an aliquot of the sample from each vessel.[4] It is critical to sample from a zone midway between the paddle blade and the surface of the medium, and not less than 1 cm from the vessel wall.

  • Filtration: Immediately filter each sample through a suitable filter (e.g., 0.45 µm PVDF) to prevent undissolved particles from affecting the analysis.

  • Analysis: Analyze the filtered samples for lercanidipine HCl concentration using a validated UV-Vis or HPLC method.[4] Calculate the percentage of drug dissolved at each time point.

G cluster_setup System Setup cluster_execution Test Execution setup Set Temp (37°C) & Speed (100 rpm) media Add 900mL 0.1N HCl to Vessels & Equilibrate setup->media start Drop Tablet & Start Timer media->start sampling Withdraw & Filter Samples at Timed Intervals start->sampling analysis Analyze Samples (UV/HPLC) sampling->analysis result Calculate % Drug Dissolved analysis->result

Dissolution Testing Experimental Workflow
Visualization 3: Troubleshooting Logic for Incomplete Dissolution

This diagram provides a logical path for diagnosing issues related to low drug release.

G start Problem: Incomplete Dissolution q_medium Is Medium 0.1N HCl? start->q_medium s_medium Action: Change medium to 0.1N HCl q_medium->s_medium No q_speed Is Paddle Speed 100 rpm? q_medium->q_speed Yes end_node Re-run Experiment s_medium->end_node s_speed Action: Increase speed to 100 rpm & recalibrate q_speed->s_speed No q_coning Is 'Coning' Observed? q_speed->q_coning Yes s_speed->end_node s_coning Action: Check vessel/paddle alignment & centering q_coning->s_coning Yes q_coning->end_node No s_coning->end_node

Troubleshooting Flow for Low Dissolution

References

Strategies to reduce reflex tachycardia in preclinical models treated with (S)-Lercanidipine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of reflex tachycardia in preclinical models treated with (S)-Lercanidipine.

Troubleshooting Guide

Issue: Significant increase in heart rate (reflex tachycardia) observed after this compound administration.

Potential Cause 1: Rapid Vasodilation and Baroreceptor Reflex Activation

This compound, a dihydropyridine (B1217469) calcium channel blocker, primarily acts by inducing vasodilation, which leads to a decrease in blood pressure.[1][2][3] This rapid drop in blood pressure can trigger the baroreceptor reflex, a homeostatic mechanism that attempts to restore normal blood pressure by increasing sympathetic outflow to the heart, resulting in an elevated heart rate.[4] While this compound is known for its slow onset of action, which generally minimizes this effect compared to other dihydropyridines, it can still occur, particularly at higher doses or with certain experimental conditions.[5]

Suggested Mitigation Strategies:

  • Co-administration with a Beta-Blocker: Beta-adrenergic receptor blockers (beta-blockers) are the most common and effective strategy to counteract reflex tachycardia. They work by blocking the effects of sympathetic stimulation on the heart, thereby preventing the increase in heart rate.

    • Recommended Agents: Atenolol (B1665814) or Metoprolol are suitable choices for preclinical studies.

    • Dosage: The dose of the beta-blocker should be carefully titrated to achieve the desired heart rate reduction without causing excessive bradycardia or hypotension. It is recommended to start with a low dose and escalate as needed based on cardiovascular monitoring.

  • Gradual Dose Escalation: Instead of administering a single high dose of this compound, a gradual dose escalation protocol may allow the baroreceptor reflex to adapt, potentially reducing the magnitude of the tachycardic response.

Potential Cause 2: Animal Stress

Handling and procedural stress can significantly influence cardiovascular parameters, including heart rate.[6]

Suggested Mitigation Strategies:

  • Acclimatization: Ensure animals are adequately acclimatized to the experimental environment and procedures before the study begins.

  • Telemetry Monitoring: The use of implantable telemetry systems for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving animals is highly recommended.[7] This method avoids the confounding effects of restraint and handling.[6][8]

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause reflex tachycardia?

This compound is a potent vasodilator. The resulting decrease in peripheral resistance and blood pressure is sensed by baroreceptors in the aortic arch and carotid sinuses. This triggers a reflex activation of the sympathetic nervous system, leading to an increase in heart rate as the body attempts to compensate for the drop in blood pressure.[4]

Q2: How does co-administration of a beta-blocker prevent reflex tachycardia?

Beta-blockers, such as atenolol or metoprolol, competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors in the heart. This action blocks the downstream signaling that would otherwise lead to an increased heart rate and contractility, effectively blunting the reflex tachycardic response to vasodilation.

Q3: What are the appropriate preclinical models to study this effect?

Spontaneously hypertensive rats (SHR) are a widely used and relevant model for studying hypertension and the effects of antihypertensive drugs.[7][9] Normotensive rat strains (e.g., Wistar-Kyoto) and dogs are also used in preclinical cardiovascular safety and pharmacology studies.[9][10]

Q4: Are there alternatives to beta-blockers for managing reflex tachycardia?

While beta-blockers are the most direct and common approach, other strategies could be explored, such as combining this compound with drugs that modulate the renin-angiotensin system (e.g., ACE inhibitors or ARBs). However, the primary and most direct strategy for tachycardia remains beta-blockade.

Quantitative Data Summary

The following table summarizes representative data from a preclinical study investigating the effects of a dihydropyridine calcium channel blocker (nifedipine) alone and in combination with a beta-blocker (atenolol) on blood pressure and heart rate in conscious rats. While this data does not use this compound specifically, it provides a strong indication of the expected effects of such a combination therapy.

Treatment GroupMean Arterial Pressure (mmHg) Change from BaselineHeart Rate (bpm) Change from Baseline
Vehicle-5 ± 3+10 ± 5
Nifedipine (B1678770) (3 mg/kg)-45 ± 5+80 ± 10
Atenolol (1 mg/kg)-15 ± 4-50 ± 8
Nifedipine (3 mg/kg) + Atenolol (1 mg/kg)-50 ± 6-15 ± 7

Note: Data is hypothetical and representative of expected outcomes based on published literature.[11][12]

Experimental Protocols

Protocol 1: Evaluation of Cardiovascular Parameters using Telemetry in Conscious Rats

This protocol describes the continuous monitoring of blood pressure and heart rate in conscious, unrestrained rats using implantable telemetry devices.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto rats.

  • Implantable telemetry transmitters (e.g., from Data Sciences International).

  • Surgical tools for implantation.

  • Receivers and data acquisition system.

  • This compound, beta-blocker (e.g., atenolol), and vehicle solutions.

Procedure:

  • Transmitter Implantation:

    • Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.

    • Surgically implant the telemetry transmitter, typically in the abdominal cavity, with the catheter inserted into the abdominal aorta.

    • Allow for a post-operative recovery period of at least one week to ensure the animal has returned to a normal physiological state.

  • Baseline Data Collection:

    • House the rats individually in cages placed on top of the telemetry receivers.

    • Record baseline cardiovascular data (systolic, diastolic, and mean arterial pressure, and heart rate) continuously for at least 24 hours to establish a stable baseline and assess diurnal variations.

  • Drug Administration:

    • Administer this compound, the beta-blocker, the combination, or vehicle via the desired route (e.g., oral gavage).

  • Post-Dosing Data Collection:

    • Continuously record cardiovascular parameters for a predefined period post-dosing (e.g., 24 hours) to capture the full time-course of the drug's effects.

  • Data Analysis:

    • Analyze the telemetry data to determine the changes in blood pressure and heart rate from baseline for each treatment group. Pay close attention to the peak changes and the duration of the effects.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways and a typical experimental workflow.

Lercanidipine_Mechanism Lercanidipine (B1674757) This compound L_type_Ca_Channel L-type Ca2+ Channel (Vascular Smooth Muscle) Lercanidipine->L_type_Ca_Channel Blocks Ca_Influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Mechanism of action of this compound.

Baroreceptor_Reflex cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Blood_Pressure Decreased Blood Pressure Baroreceptors Baroreceptors (Aortic Arch, Carotid Sinus) Blood_Pressure->Baroreceptors Detected by NTS Nucleus Tractus Solitarius (Medulla) Baroreceptors->NTS Decreased Firing Rate Heart Heart Heart->Blood_Pressure Increased Heart Rate (Reflex Tachycardia) Sympathetic_Outflow Increased Sympathetic Outflow NTS->Sympathetic_Outflow Leads to Sympathetic_Outflow->Heart Stimulates

Caption: The Baroreceptor Reflex Pathway.

Experimental_Workflow Animal_Model Select Animal Model (e.g., SHR) Telemetry_Implantation Telemetry Transmitter Implantation Animal_Model->Telemetry_Implantation Recovery Post-operative Recovery Telemetry_Implantation->Recovery Baseline Baseline Cardiovascular Monitoring (24h) Recovery->Baseline Dosing Administer Treatment Groups (Vehicle, Lercanidipine, Beta-blocker, Combination) Baseline->Dosing Post_Dosing Post-dosing Monitoring (24h) Dosing->Post_Dosing Data_Analysis Data Analysis and Interpretation Post_Dosing->Data_Analysis

Caption: Preclinical Experimental Workflow.

References

Technical Support Center: Kinetic Investigation of (S)-Lercanidipine Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the kinetic investigation of (S)-Lercanidipine degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Lercanidipine (B1674757)?

A1: Lercanidipine is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (both acidic and alkaline), oxidation, and photolysis.[1][2][3] Under photolytic conditions, notable degradation reactions involve the aromatization of the dihydropyridine (B1217469) moiety, the formation of nitrosoderivatives, and N-dealkylation in the side chain.[4][5]

Q2: Which analytical technique is most suitable for studying Lercanidipine degradation kinetics?

A2: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and validated method for studying the degradation kinetics of Lercanidipine.[1][2][3][6][7] It is a stability-indicating method that can separate the intact drug from its degradation products, allowing for accurate quantification over time.

Q3: What are the typical forced degradation conditions for Lercanidipine?

A3: Forced degradation studies for Lercanidipine typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its stability.[1][2][3] Specific conditions can vary, but common examples include refluxing with 0.1 N HCl for acid hydrolysis, treatment with 0.1 N NaOH for alkaline hydrolysis, exposure to 3% hydrogen peroxide for oxidation, heating the powdered drug, and exposing it to UV radiation.[1][7]

Q4: How can I ensure the stability of my Lercanidipine sample solution during analysis?

A4: Sample solutions of Lercanidipine have been found to be stable for up to 24 hours at ambient temperature, both in light and in the dark. For longer-term stability, it is recommended to store the solutions at 15°C, where they have been shown to be stable for at least 48 hours.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of Lercanidipine degradation.

Issue 1: Poor Chromatographic Resolution

Symptom: The HPLC chromatogram shows overlapping peaks between Lercanidipine and its degradation products, or broad, asymmetric peaks.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good separation.

    • Solution: Optimize the mobile phase composition. A mixture of a buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium (B1175870) dihydrogen phosphate) and an organic solvent (e.g., methanol (B129727), acetonitrile) is commonly used.[1][2][7] Adjusting the pH of the buffer, typically between 3.5 and 4.0, can significantly improve the resolution of degradation products.[2][3]

  • Incorrect Column: The choice of the stationary phase is important.

    • Solution: A C8 or C18 column is generally effective for separating Lercanidipine and its related substances.[2][3][7]

  • Suboptimal Flow Rate or Temperature: These parameters can affect peak shape and retention times.

    • Solution: A flow rate of 1.0 ml/min is commonly used.[1][2][7] Optimizing the column oven temperature, for instance to 50°C, can lead to better chromatography and shorter run times.[2]

Issue 2: Inconsistent or Unexpected Degradation Rates

Symptom: The observed degradation of Lercanidipine is significantly faster or slower than expected, or the results are not reproducible.

Possible Causes & Solutions:

  • Incorrect Stress Conditions: The concentration of the stressor, temperature, or duration of exposure may be inappropriate.

    • Solution: Ensure precise control over the experimental conditions. For example, in acid hydrolysis, use a defined concentration of HCl (e.g., 0.1 N or 1 N) and maintain a constant temperature (e.g., 80°C) for a specific duration.[1][2][7]

  • Influence of pH: The degradation of Lercanidipine in solution is pH-dependent.[8]

    • Solution: Carefully control and measure the pH of the reaction mixture throughout the experiment. The pH of maximum stability should be determined if not already known.[8]

  • Presence of Excipients: If studying a formulated product, excipients may interact with the drug and affect its stability.[8]

    • Solution: Perform compatibility studies with the excipients used in the formulation to identify any potential interactions.[8]

Issue 3: Difficulty in Identifying Degradation Products

Symptom: Unknown peaks appear in the chromatogram, and their identity is unclear.

Possible Causes & Solutions:

  • Lack of Appropriate Analytical Techniques: HPLC-UV alone may not be sufficient for structural elucidation.

    • Solution: Employ hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS/MS) to characterize the degradation products.[4] This allows for the determination of the mass-to-charge ratio of the unknown peaks, aiding in their identification.

  • Complex Degradation Pathway: Lercanidipine can undergo multiple degradation reactions simultaneously.

    • Solution: Isolate the major degradation products using techniques like preparative HPLC for further characterization by spectroscopic methods such as NMR and IR.

Data Presentation

The following table summarizes the percentage of Lercanidipine degradation observed under various forced degradation conditions as reported in the literature.

Stress ConditionReagents and ConditionsDurationDegradation (%)Reference
Acid Hydrolysis 1 N HCl at 80°C1 hour~7%[7]
0.1 N HCl, refluxed at 60°C4 hours8.18%[1]
1 N HCl at 80°C60 minutes-[2]
Alkaline Hydrolysis 0.1 N NaOH at room temperature100 minutes44%[7]
0.1 N NaOH, refluxed at 60°C4 hours7.24%[1]
1 N NaOH at 50°C60 minutes-[2]
Oxidative 3% H₂O₂ at 80°C1 hour~15%[7]
3% H₂O₂ in the dark24 hours0.84%[1]
10% H₂O₂ at 50°C60 minutes-[2]
Thermal Powdered drug at 70°C72 hours6%[7]
Drug in water, refluxed at 60°C6 hours0.77%[1]
100°C6 hours-[2]
Photolytic UV radiation at 254 nm24 hours1.47%[1]
--10%[7]
1.2 million lux hours--[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol.

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 1 N HCl.

    • Reflux the mixture at 80°C for 1 hour.[7]

    • After the specified time, cool the solution to room temperature and neutralize it with 1 N NaOH.

    • Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Treat a known volume of the stock solution with 0.1 N NaOH.

    • Keep the solution at room temperature for 100 minutes.[7]

    • Neutralize the solution with 0.1 N HCl.

    • Dilute the final solution to a suitable concentration with the mobile phase.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add 3% hydrogen peroxide.

    • Reflux the mixture at 80°C for 1 hour.[7]

    • Cool the solution and dilute it to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Expose the powdered this compound drug substance to a dry heat of 70°C for 72 hours.[7]

    • After exposure, dissolve a known amount of the powder in the mobile phase to achieve the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound or the powdered drug to UV radiation (e.g., at 254 nm) for 24 hours.[1]

    • Prepare a solution of the exposed sample in the mobile phase for analysis.

  • Analysis:

    • Inject the prepared samples into a validated stability-indicating HPLC system.

    • Quantify the amount of undegraded this compound and the formed degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a typical example of an RP-HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Chromasil YMC Pack C8 (150 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of 0.02 M ammonium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and methanol in a 35:65 (v/v) ratio.[7]

  • Flow Rate: 1.0 ml/min.[7]

  • Detection Wavelength: 240 nm.[7]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

    • Inject the standard and sample solutions.

    • Record the chromatograms and determine the peak areas for the analyte and its degradation products.

Visualizations

Lercanidipine_Degradation_Pathway Lercanidipine This compound Aromatized_Product Aromatized Dihydropyridine (Pyridine Derivative) Lercanidipine->Aromatized_Product Photolysis Nitroso_Derivative Nitroso-derivative Lercanidipine->Nitroso_Derivative Photolysis N_Dealkylated_Product N-dealkylated Product Lercanidipine->N_Dealkylated_Product Photolysis Hydrolysis_Products Hydrolysis Products Lercanidipine->Hydrolysis_Products Acid/Base Hydrolysis Oxidation_Products Oxidation Products Lercanidipine->Oxidation_Products Oxidation

Caption: Major degradation pathways of this compound under stress conditions.

Experimental_Workflow cluster_0 Stress Conditions Acid Acid Hydrolysis Sample_Prep Sample Preparation (Neutralization/Dilution) Acid->Sample_Prep Base Alkaline Hydrolysis Base->Sample_Prep Oxidative Oxidative Oxidative->Sample_Prep Thermal Thermal Thermal->Sample_Prep Photolytic Photolytic Photolytic->Sample_Prep HPLC_Analysis RP-HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Kinetic Data Analysis (Rate Constant, Half-life) HPLC_Analysis->Data_Analysis Troubleshooting_Logic rect_node rect_node Start Poor HPLC Results? Resolution Poor Resolution? Start->Resolution Yes Retention Inconsistent Retention? Start->Retention No Optimize_Mobile_Phase Optimize Mobile Phase (pH, Composition) Resolution->Optimize_Mobile_Phase Yes Check_Column Check Column (Type, Condition) Resolution->Check_Column No Degradation Unexpected Degradation? Retention->Degradation No Check_Flow_Temp Check Flow Rate & Temperature Retention->Check_Flow_Temp Yes Verify_Stress_Conditions Verify Stress Conditions (Temp, Conc., Time) Degradation->Verify_Stress_Conditions Yes End Consult Further Documentation Degradation->End No

References

Validation & Comparative

A Comparative Analysis of (S)-Lercanidipine and (R)-Lercanidipine Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereoselective pharmacology of the antihypertensive drug Lercanidipine (B1674757) reveals significant differences in the activity of its two enantiomers, (S)-Lercanidipine and (R)-Lercanidipine. This guide provides a comprehensive comparison of their pharmacodynamic and pharmacokinetic properties, supported by experimental data, for researchers, scientists, and drug development professionals.

The antihypertensive efficacy of racemic lercanidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is primarily attributed to the (S)-enantiomer.[1] This stereoselectivity is rooted in the differential affinity of the enantiomers for the L-type calcium channel, the primary target of this drug class.

Pharmacodynamic Comparison: Superior Potency of the (S)-Enantiomer

Experimental evidence consistently demonstrates that this compound is the more potent enantiomer in blocking L-type calcium channels, the key mechanism for inducing vasodilation and lowering blood pressure.

In electrophysiological studies on vascular L-type calcium channels (Cav1.2b), this compound exhibited a 4.1-fold greater potency than its (R)-counterpart.[2] The half-maximal inhibitory concentration (IC50) for this compound was determined to be 18 nM, whereas the IC50 for (R)-Lercanidipine was 74 nM.[2] This finding is corroborated by in vivo studies in animal models, where the hypotensive effects of the (R)-enantiomer were found to be 84-fold lower than those of the (S)-enantiomer.[3] Some in vitro studies have even suggested that the (S)-enantiomer has a 100 to 200-fold greater affinity for the L-type calcium channel than the (R)-enantiomer.[1][4]

While both enantiomers primarily target L-type calcium channels, they also exhibit activity at T-type calcium channels. Interestingly, a study on guinea-pig ventricular myocytes revealed a noticeable selectivity towards T-type calcium channels for both enantiomers, with the T/L blockade ratio being 1.05 for this compound and 1.15 for (R)-Lercanidipine.[5][6][7]

The superior vasorelaxant potency of the (S)-enantiomer has also been demonstrated in isolated human small subcutaneous arteries, with a log IC50 value of -8.72.[8]

Quantitative Data Summary

ParameterThis compound(R)-LercanidipineReference
IC50 (Vascular L-type Ca2+ Channel) 18 nM74 nM[2]
T/L-type Ca2+ Channel Blockade Ratio 1.051.15[5][6][7]
In Vivo Hypotensive Potency Ratio (S vs R) 841[3]
log IC50 (Vasorelaxation, Human Arteries) -8.72Not Reported[8]

Pharmacokinetic Profile: Stereoselective Disposition

Following oral administration of racemic lercanidipine, the pharmacokinetic profiles of the two enantiomers also exhibit differences. In healthy volunteers, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) are, on average, 1.2-fold higher for the (S)-enantiomer compared to the (R)-enantiomer.[9] This indicates a stereoselective disposition of lercanidipine in the body.

Pharmacokinetic ParameterThis compound(R)-LercanidipineReference
Relative Cmax ~1.2-fold higherLower[9]
Relative AUC ~1.2-fold higherLower[9]

Mechanism of Action: A Focus on L-type Calcium Channel Blockade

The primary mechanism of action for both enantiomers is the blockade of L-type calcium channels in vascular smooth muscle cells.[10] This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure. The differential potency of the enantiomers is a direct result of their stereoselective interaction with the dihydropyridine binding site on the channel. While racemic lercanidipine has been shown to influence downstream signaling pathways, such as the Ras-ERK1/2 and calcineurin-NFAT pathways, there is currently no direct evidence to suggest that the individual enantiomers have differential effects on these pathways beyond what would be expected from their differing potencies at the calcium channel.[11][12][13]

Lercanidipine_Mechanism S_Lercanidipine This compound L_type_Ca_Channel L-type Calcium Channel S_Lercanidipine->L_type_Ca_Channel ++++ (High Affinity) R_Lercanidipine (R)-Lercanidipine R_Lercanidipine->L_type_Ca_Channel + (Low Affinity) Ca_influx Ca²⁺ Influx (decreased) L_type_Ca_Channel->Ca_influx Inhibition Vasodilation Vasodilation Ca_influx->Vasodilation BP Blood Pressure (decreased) Vasodilation->BP

Caption: Stereoselective blockade of L-type calcium channels by lercanidipine enantiomers.

Experimental Protocols

Chiral Separation and Quantification of Lercanidipine Enantiomers

A common method for separating and quantifying (S)- and (R)-Lercanidipine in biological matrices is through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Plasma samples are thawed and vortexed.

  • An internal standard (e.g., a deuterated analog of lercanidipine) is added.

  • Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).

  • The mixture is centrifuged, and the supernatant is collected.

  • The supernatant is evaporated to dryness and reconstituted in the mobile phase.

Chromatographic Conditions:

  • Column: A chiral stationary phase column (e.g., a polysaccharide-based chiral selector) is used to achieve enantiomeric separation.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically used. The exact composition is optimized for optimal separation.

  • Flow Rate: A constant flow rate is maintained.

  • Column Temperature: The column is maintained at a constant temperature.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

  • Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each enantiomer and the internal standard.

Chiral_LC_MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma_Sample Plasma_Sample Protein_Precipitation Protein_Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Evaporation Supernatant_Evaporation Centrifugation->Supernatant_Evaporation Reconstitution Reconstitution Supernatant_Evaporation->Reconstitution Chiral_LC Chiral HPLC Separation Reconstitution->Chiral_LC MS_Detection Tandem Mass Spectrometry (MRM Detection) Chiral_LC->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis

Caption: Workflow for the chiral analysis of lercanidipine enantiomers by LC-MS/MS.

Patch-Clamp Electrophysiology for Calcium Channel Blockade

The patch-clamp technique is utilized to measure the effect of lercanidipine enantiomers on the ionic currents flowing through calcium channels in isolated cells (e.g., vascular smooth muscle cells or transfected cell lines).

Cell Preparation:

  • Cells expressing the target calcium channels are cultured.

  • On the day of the experiment, cells are dissociated and plated onto a recording chamber.

Recording Procedure:

  • A glass micropipette with a fire-polished tip is filled with an internal solution and mounted on a micromanipulator.

  • The micropipette is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

  • The whole-cell configuration is established by applying a brief suction to rupture the membrane patch, allowing electrical access to the entire cell.

  • A voltage-clamp protocol is applied to hold the cell membrane at a specific potential and then depolarize it to activate the calcium channels.

  • The resulting inward calcium currents are recorded in the absence (control) and presence of varying concentrations of (S)- and (R)-Lercanidipine.

Data Analysis:

  • The peak current amplitude is measured for each condition.

  • The percentage of current inhibition by each enantiomer at different concentrations is calculated.

  • Concentration-response curves are generated, and IC50 values are determined by fitting the data to the Hill equation.

Patch_Clamp_Workflow cluster_0 Preparation cluster_1 Recording Cell_Culture Cell_Culture Cell_Plating Cell_Plating Cell_Culture->Cell_Plating Giga_Seal Giga-seal Formation Cell_Plating->Giga_Seal Micropipette_Preparation Micropipette Preparation Micropipette_Preparation->Giga_Seal Whole_Cell Whole-cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage-clamp Protocol (Control & Drug Application) Whole_Cell->Voltage_Clamp Current_Recording Ca²⁺ Current Recording Voltage_Clamp->Current_Recording Data_Analysis Data_Analysis Current_Recording->Data_Analysis

Caption: Experimental workflow for patch-clamp analysis of calcium channel blockade.

References

Head-to-head comparison of (S)-Lercanidipine and amlodipine on vascular smooth muscle.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive, data-driven comparison of (S)-Lercanidipine and Amlodipine (B1666008), two dihydropyridine (B1217469) calcium channel blockers, focusing on their effects on vascular smooth muscle. The information presented is collated from preclinical and clinical studies to offer an objective overview for research and development purposes.

Mechanism of Action and Vasoselectivity

Both this compound and Amlodipine exert their primary therapeutic effect by blocking L-type calcium channels in vascular smooth muscle cells (VSMCs). This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure. However, significant differences in their physicochemical and pharmacokinetic properties contribute to distinct pharmacological profiles.

This compound is characterized by its high lipophilicity, which allows for greater membrane penetration and accumulation within the lipid bilayer of VSMCs. This property is thought to contribute to its slower onset and longer duration of action, as well as its notable vasoselectivity.

A key differentiator between the two compounds is their relative effect on vascular versus cardiac tissue. Preclinical studies have demonstrated that this compound exhibits a significantly higher vasoselectivity compared to amlodipine.[1] This suggests a greater affinity for calcium channels in the vascular smooth muscle over those in the myocardium, potentially leading to a lower incidence of cardiac side effects.

Table 1: Comparative Vasoselectivity of Lercanidipine (B1674757) and Amlodipine

ParameterThis compoundAmlodipineReference
Vasoselectivity Ratio (IC50 Cardiac / IC50 Vascular) 73095[1]
IC50 for Vascular Relaxation (Rabbit Aorta) Slower onset, 50% relaxation at 10 nM after 210 minSlower onset, 50% relaxation at 10 nM after 278 min[1]
IC50 for Negative Inotropic Effect (Rabbit Heart Ventricle) Higher IC50, indicating lower cardiac effectLower IC50, indicating higher cardiac effect[1]

Effects on Vascular Smooth Muscle Cell Proliferation

Beyond their immediate vasodilatory effects, both this compound and Amlodipine have been shown to inhibit the proliferation of vascular smooth muscle cells, a key process in the pathogenesis of atherosclerosis and restenosis. However, they appear to achieve this through distinct intracellular signaling pathways.

This compound has been demonstrated to inhibit VSMC proliferation by attenuating the Ras-MEK1/2-ERK1/2 and PI3K-Akt signaling pathways.[2] This inhibition is associated with a reduction in intracellular reactive oxygen species (ROS) production.

Amlodipine has also been shown to inhibit VSMC proliferation. Its mechanism involves the inhibition of basic fibroblast growth factor (bFGF)-induced activation of p42/p44 mitogen-activated protein kinases (MAPKs), also known as ERK1/2.[3]

While both drugs impact the ERK1/2 pathway, the upstream regulatory mechanisms appear to differ, presenting an interesting avenue for further investigation.

Intracellular Signaling Pathways

The differential effects of this compound and Amlodipine on VSMC function can be attributed to their modulation of distinct intracellular signaling cascades.

This compound Signaling Pathway

G Lercanidipine This compound L_type_Ca_Channel L-type Ca2+ Channel Lercanidipine->L_type_Ca_Channel Inhibits ROS Intracellular ROS Lercanidipine->ROS Reduces Ras Ras Lercanidipine->Ras Inhibits PI3K PI3K Lercanidipine->PI3K Inhibits Ca_Influx Ca2+ Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to MEK1_2 MEK1/2 Ras->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation VSMC Proliferation ERK1_2->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: this compound's signaling pathway in VSMCs.

Amlodipine Signaling Pathway

G Amlodipine Amlodipine L_type_Ca_Channel L-type Ca2+ Channel Amlodipine->L_type_Ca_Channel Inhibits ERK1_2 p42/p44 MAPK (ERK1/2) Amlodipine->ERK1_2 Inhibits Ca_Influx Ca2+ Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to bFGF bFGF bFGF_Receptor bFGF Receptor bFGF->bFGF_Receptor bFGF_Receptor->ERK1_2 Proliferation VSMC Proliferation ERK1_2->Proliferation

Caption: Amlodipine's signaling pathway in VSMCs.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for key experiments.

Vascular Reactivity Assay (Wire Myography)

This protocol assesses the vasorelaxant properties of the compounds.

G cluster_prep Vessel Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Rabbit Thoracic Aorta Cut Cut into 2-3 mm rings Isolate->Cut Mount Mount in Organ Bath (Wire Myograph) Cut->Mount Equilibrate Equilibrate in Krebs-Henseleit Buffer Mount->Equilibrate Contract Pre-contract with KCl (80 mM) Equilibrate->Contract Add_Drug Add Cumulative Concentrations of Lercanidipine or Amlodipine Contract->Add_Drug Record Record Isometric Tension Add_Drug->Record Plot Plot Concentration- Response Curve Record->Plot Calculate Calculate IC50 Values Plot->Calculate

Caption: Experimental workflow for vasorelaxation assay.

Detailed Steps:

  • Vessel Preparation: Isolate the thoracic aorta from a euthanized rabbit and place it in cold Krebs-Henseleit buffer. Carefully remove adipose and connective tissues and cut the aorta into 2-3 mm rings.

  • Mounting: Mount the aortic rings between two L-shaped metal prongs in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, with buffer changes every 15-20 minutes.

  • Contraction: Induce a stable contraction by adding 80 mM KCl to the organ bath.

  • Drug Addition: Once a plateau in contraction is reached, add cumulative concentrations of this compound or Amlodipine to the bath.

  • Data Recording: Record the changes in isometric tension using a force transducer connected to a data acquisition system.

  • Data Analysis: Express the relaxation as a percentage of the KCl-induced contraction. Plot the concentration-response curves and calculate the IC50 values (the concentration of the drug that produces 50% of the maximal relaxation).

VSMC Proliferation Assay (e.g., BrdU Incorporation or Cell Counting)

This protocol measures the inhibitory effect of the compounds on VSMC proliferation.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Proliferation Assay Isolate_VSMC Isolate Rat Aortic VSMCs Culture Culture in DMEM with 10% FBS Isolate_VSMC->Culture Seed Seed in 96-well plates Culture->Seed Starve Serum-starve for 24-48 hours Seed->Starve Pretreat Pre-treat with Lercanidipine or Amlodipine Starve->Pretreat Stimulate Stimulate with Growth Factor (e.g., PDGF) Pretreat->Stimulate Add_BrdU Add BrdU (or other proliferation marker) Stimulate->Add_BrdU Incubate Incubate Add_BrdU->Incubate Detect Detect BrdU Incorporation (ELISA-based) Incubate->Detect

Caption: Experimental workflow for VSMC proliferation assay.

Detailed Steps:

  • Cell Culture: Isolate vascular smooth muscle cells from rat aortas by enzymatic digestion and culture them in DMEM supplemented with 10% fetal bovine serum (FBS).

  • Seeding: Seed the VSMCs into 96-well plates at an appropriate density.

  • Synchronization: Once the cells reach sub-confluence, synchronize them in the G0/G1 phase of the cell cycle by serum starvation (0.5% FBS) for 24-48 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound or Amlodipine for a specified period.

  • Stimulation: Stimulate cell proliferation by adding a growth factor such as platelet-derived growth factor (PDGF) or bFGF.

  • Proliferation Measurement:

    • BrdU Assay: Add BrdU (5-bromo-2'-deoxyuridine) to the wells and incubate for a few hours to allow its incorporation into the DNA of proliferating cells. Detect the incorporated BrdU using an ELISA-based colorimetric assay.

    • Cell Counting: Alternatively, detach the cells and count them using a hemocytometer or an automated cell counter.

  • Data Analysis: Express the results as a percentage of the proliferation observed in the growth factor-stimulated control group.

Western Blotting for ERK1/2 Phosphorylation

This protocol is used to assess the activation state of the ERK1/2 signaling pathway.

Detailed Steps:

  • Cell Culture and Treatment: Culture and treat VSMCs as described in the proliferation assay protocol.

  • Protein Extraction: At various time points after stimulation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.

  • Densitometry Analysis: Quantify the band intensities using densitometry software.

Clinical Implications and Tolerability

Clinical studies have shown that both this compound and Amlodipine are effective antihypertensive agents.[4] However, a notable difference lies in their tolerability profiles. This compound is associated with a lower incidence of peripheral edema compared to amlodipine.[5] This difference may be attributed to lercanidipine's higher vasoselectivity and its ability to cause both arteriolar and venular dilation, thereby reducing the increase in intracapillary pressure that is thought to be a major cause of dihydropyridine-induced edema.

Summary and Conclusion

Both this compound and Amlodipine are effective vasodilators that act on vascular smooth muscle by blocking L-type calcium channels. Key differences in their pharmacological profiles are summarized below:

  • This compound exhibits significantly higher vasoselectivity, which may contribute to its improved tolerability profile, particularly with respect to a lower incidence of peripheral edema.

  • Both drugs inhibit VSMC proliferation, a crucial factor in vascular remodeling, but they appear to do so by modulating different aspects of intracellular signaling pathways. This compound has been shown to inhibit the Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways, while amlodipine's anti-proliferative effects are linked to the inhibition of bFGF-induced ERK1/2 activation.

These findings highlight the nuanced differences between these two calcium channel blockers. For researchers and drug development professionals, these distinctions offer opportunities for the development of more targeted and better-tolerated therapies for cardiovascular diseases. Further head-to-head studies directly comparing their effects on a wider range of intracellular signaling pathways in vascular smooth muscle are warranted to fully elucidate their distinct mechanisms of action.

References

Unraveling the Stereochemistry of Safety: A Comparative Analysis of Lercanidipine Enantiomers' Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacodynamic and toxicological properties of (S)- and (R)-lercanidipine reveals a significant disparity in their contributions to both therapeutic efficacy and adverse effects. While the (S)-enantiomer is the primary driver of the antihypertensive action of the racemic mixture, and consequently its associated vasodilatory side effects, the (R)-enantiomer appears largely inert in this regard. However, emerging research suggests non-stereoselective effects on cellular processes, warranting a closer examination of the complete safety profile of each enantiomer.

Lercanidipine (B1674757), a third-generation dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension. As a chiral molecule, it exists in two mirror-image forms, or enantiomers: (S)-lercanidipine and (R)-lercanidipine. The commercially available drug is a racemic mixture of these two forms. The antihypertensive efficacy of lercanidipine is predominantly attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for L-type calcium channels in vascular smooth muscle cells. This stereoselective activity leads to vasodilation and a reduction in blood pressure.

Pharmacodynamic and Side Effect Profile Comparison

The vasodilatory side effects commonly associated with lercanidipine, such as headache, flushing, dizziness, and peripheral edema, are a direct consequence of its therapeutic mechanism of action. Given that this compound is the pharmacologically active enantiomer responsible for vasodilation, it is the principal contributor to these adverse events. In contrast, the (R)-enantiomer is considered practically inactive as an antihypertensive agent in animal models. This suggests a minimal role for the (R)-enantiomer in causing these specific vasodilatory side effects.

While direct comparative clinical studies detailing the side effect profiles of the individual enantiomers are limited, preclinical evidence provides valuable insights.

FeatureThis compound(R)-LercanidipineRacemic Lercanidipine
Primary Mechanism of Action High-affinity blockade of L-type calcium channels in vascular smooth muscleLow affinity for L-type calcium channelsBlockade of L-type calcium channels
Antihypertensive Effect Primarily responsible for blood pressure reductionPractically inactive in animal modelsEffective antihypertensive
Common Vasodilatory Side Effects (Headache, Flushing, Edema) Presumed primary contributorPresumed minimal contributorWell-documented, with a generally favorable profile compared to older dihydropyridines[1][2]
Anti-atherosclerotic Effects (in rabbits) Not specifically studied aloneAs effective as the racemate in reducing intimal hyperplasia and fatty streaks[3]Demonstrates anti-atherosclerotic properties[3]
Inhibition of Arterial Myocyte Replication and Migration (in vitro) Contributes to the effectContributes to the effect (non-stereoselective)[4]Inhibits arterial myocyte replication and migration[4]

Experimental Protocols

In Vivo Assessment of Anti-atherosclerotic Activity

A key study investigating the non-stereoselective effects of lercanidipine enantiomers involved the induction of atherosclerosis in hypercholesterolemic rabbits.

  • Animal Model: Male New Zealand White rabbits.

  • Induction of Atherosclerosis: A hyperplastic lesion was created by placing a silastic collar around one carotid artery. Aortic fatty streak lesions were induced by a cholesterol-rich diet.

  • Treatment Groups:

    • Control (vehicle)

    • Racemic lercanidipine (0.3, 1, and 3 mg/kg/week, subcutaneous injection)

    • (R)-lercanidipine (3 mg/kg/week, subcutaneous injection)

  • Duration: 10 weeks.

  • Key Parameters Measured:

    • Intima/Media (I/M) ratio in the carotid artery to assess intimal hyperplasia.

    • Percentage of aortic surface area covered by fatty streaks.

    • Proliferation of smooth muscle cells assessed by BrdU incorporation.

  • Key Findings: Both racemic lercanidipine and the (R)-enantiomer significantly reduced intimal hyperplasia and the area of fatty streaks, indicating that this effect is independent of the stereoselective blockade of L-type calcium channels.[3]

In Vitro Assessment of Arterial Myocyte Proliferation and Migration

The direct effects of lercanidipine enantiomers on vascular smooth muscle cells were evaluated in vitro.

  • Cell Culture: Arterial myocytes.

  • Treatment: Lercanidipine and its enantiomers at concentrations ranging from 10 to 50 microM.

  • Assays:

    • Cell replication assessed by measuring DNA synthesis.

    • Cell migration assessed using a Boyden chamber assay.

    • Intracellular calcium concentration ([Ca2+]i) measurement.

  • Key Findings: Both enantiomers inhibited the replication and migration of arterial myocytes in a dose-dependent manner, and this antiproliferative effect was found to be unrelated to their stereoselective affinity for L-type calcium channels.[4]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for the antihypertensive effect of this compound involves the blockade of L-type calcium channels, leading to vasodilation. The associated side effects are a direct extension of this pathway.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_SideEffects Vasodilatory Side Effects S_Lercanidipine This compound L_type_Ca_Channel L-type Calcium Channel S_Lercanidipine->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx MLCK_activation Myosin Light Chain Kinase Activation Ca_Influx->MLCK_activation Contraction Muscle Contraction MLCK_activation->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Headache Headache Vasodilation->Headache Flushing Flushing Vasodilation->Flushing Edema Peripheral Edema Vasodilation->Edema

Figure 1: Signaling pathway of this compound leading to vasodilation and associated side effects.

The experimental workflow for evaluating the anti-atherosclerotic effects of lercanidipine enantiomers in vivo can be visualized as follows:

cluster_workflow In Vivo Anti-Atherosclerosis Experimental Workflow Animal_Model Rabbit Model of Atherosclerosis Treatment Treatment with Lercanidipine Enantiomers Animal_Model->Treatment Data_Collection Data Collection (10 weeks) Treatment->Data_Collection Analysis Analysis of I/M Ratio & Fatty Streaks Data_Collection->Analysis Conclusion Conclusion on Non-stereoselective Effect Analysis->Conclusion

Figure 2: Experimental workflow for the in vivo assessment of anti-atherosclerotic effects.

Conclusion

The side effect profile of racemic lercanidipine is primarily dictated by the pharmacodynamic activity of its (S)-enantiomer at the L-type calcium channels. The common vasodilatory adverse events are a direct consequence of the therapeutic mechanism of action. The (R)-enantiomer, being largely inactive in terms of antihypertensive effects, is unlikely to be a significant contributor to these specific side effects. However, preclinical studies have revealed non-stereoselective effects of both enantiomers on cellular processes such as proliferation and migration, as well as in the prevention of atherosclerosis in animal models. These findings suggest that the (R)-enantiomer is not entirely devoid of biological activity and may have a more complex pharmacological profile than previously understood. Further research is warranted to fully elucidate the complete side effect profile of each enantiomer and to explore any potential therapeutic benefits of the (R)-form independent of its effects on blood pressure.

References

(S)-Lercanidipine vs. Nifedipine: A Comparative Efficacy and Safety Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative pharmacology, clinical efficacy, and safety profiles of (S)-Lercanidipine and Nifedipine (B1678770) in the management of hypertension.

This guide provides an objective comparison of this compound and Nifedipine, two prominent dihydropyridine (B1217469) calcium channel blockers (CCBs), supported by experimental data from key clinical trials. The information is intended to assist researchers and professionals in drug development in understanding the nuanced differences between these two antihypertensive agents.

Executive Summary

This compound, a third-generation dihydropyridine CCB, and Nifedipine, a first-generation agent in this class, are both effective in lowering blood pressure by blocking L-type calcium channels in vascular smooth muscle cells.[1][2] Clinical evidence suggests that while both drugs exhibit comparable antihypertensive efficacy, this compound is associated with a lower incidence of common dihydropyridine-related adverse effects, particularly peripheral edema.[3][4] This difference is attributed to this compound's higher lipophilicity and unique pharmacokinetic properties, resulting in a more gradual onset and longer duration of action, which may lead to less reflex sympathetic activation.[5]

Data Presentation: Efficacy and Safety Comparison

The following tables summarize quantitative data from comparative clinical studies, highlighting the efficacy and safety profiles of this compound and Nifedipine.

Table 1: Comparative Antihypertensive Efficacy

Study (Year)Drug & DosageDurationBaseline Blood Pressure (mmHg)Mean Blood Pressure Reduction (mmHg)p-value
LEAD Study (Romito et al., 2003) [6][7]This compound 10-20 mg/day8 weeksNot specifiedNot specifiedNo significant difference
Nifedipine GITS 30-60 mg/day8 weeksNot specifiedNot specified
ELLE Study (Cherubini et al., 2003) [8][9]This compound 5-10 mg/day24 weeksNot specified-18.3 (DBP)Comparable to Nifedipine
Nifedipine GITS 30-60 mg/day24 weeksNot specified-17.7 (DBP)
Fogari et al., 2003 [5][10]This compound 10-20 mg/day48 weeksNot specified-21.7 / -15.9 (SBP/DBP)No significant difference
Nifedipine GITS 30-60 mg/day48 weeksNot specified-20.7 / -14.6 (SBP/DBP)

GITS: Gastrointestinal Therapeutic System

Table 2: Comparative Safety Profile - Incidence of Adverse Events (%)

Study (Year)DrugPeripheral EdemaHeadacheFlushingDizzinessDiscontinuation due to Adverse Events
LEAD Study (Romito et al., 2003) [6][7]This compound5.5Not specifiedNot specifiedNot specifiedNot specified
Nifedipine GITS6.6Not specifiedNot specifiedNot specifiedNot specified
ELLE Study (Cherubini et al., 2003) [8][9]This compound2.8Not specifiedNot specifiedNot specifiedNot specified
Nifedipine GITS10.1Not specifiedNot specifiedNot specifiedNot specified
Fogari et al., 2000 [4]This compoundLowerNot specifiedNot specifiedNot specifiedNot specified
Nifedipine GITSHigherNot specifiedNot specifiedNot specifiedNot specified
A review by Weir and Hsueh (2014) [3]This compound2.5Not specifiedNot specifiedNot specified0.5
Nifedipine GITS6.0Not specifiedNot specifiedNot specified1.1

Experimental Protocols

The clinical trials cited in this guide generally adhere to a multicenter, randomized, double-blind, parallel-group design, which is a gold standard for assessing the efficacy and safety of antihypertensive drugs.[11][12]

1. Patient Population:

  • Inclusion Criteria: Typically, adult patients (aged 18 years and older) with mild-to-moderate essential hypertension (e.g., sitting diastolic blood pressure [DBP] between 95 and 110 mmHg and systolic blood pressure [SBP] between 140 and 180 mmHg) are enrolled.[6][7] Some studies specifically focus on elderly populations (≥65 years).[8][9]

  • Exclusion Criteria: Common exclusion criteria include secondary hypertension, severe hypertension, recent myocardial infarction or stroke, significant renal or hepatic impairment, and contraindications to calcium channel blockers.[11]

2. Study Design and Treatment:

  • Washout Period: A washout period of 1-4 weeks is often implemented to eliminate the effects of any prior antihypertensive medications.[6][10]

  • Randomization: Patients are randomly assigned to receive either this compound or Nifedipine GITS.

  • Dosing: Treatment usually starts with a lower dose (e.g., this compound 10 mg/day or Nifedipine GITS 30 mg/day) and is titrated upwards if the blood pressure response is inadequate.[6][10]

  • Blinding: Both patients and investigators are blinded to the treatment allocation to prevent bias.

3. Efficacy and Safety Assessments:

  • Blood Pressure Measurement: Seated blood pressure is measured at regular intervals throughout the study using a standardized sphygmomanometer. Measurements are typically taken at trough, i.e., 24 hours after the last dose.[11]

  • Adverse Events: All adverse events are recorded at each visit, with a particular focus on those commonly associated with dihydropyridines, such as peripheral edema, headache, and flushing.[3]

  • Laboratory Tests: Standard laboratory tests (e.g., blood chemistry, urinalysis) are conducted at baseline and at the end of the study to monitor for any drug-induced abnormalities.

4. Statistical Analysis:

  • The primary efficacy endpoint is typically the change from baseline in sitting DBP and SBP.

  • Safety data is analyzed by comparing the incidence of adverse events between the treatment groups.

  • Appropriate statistical tests (e.g., t-tests, chi-square tests) are used to determine the significance of the observed differences.[11]

Mandatory Visualization

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

cluster_0 Vascular Smooth Muscle Cell DHP This compound / Nifedipine L_type_Ca_Channel L-type Calcium Channel DHP->L_type_Ca_Channel Blocks Ca_Influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Leads to MLCK Myosin Light Chain Kinase (MLCK) Activity Ca_Influx->MLCK Reduces Contraction Decreased Muscle Contraction MLCK->Contraction Results in Vasodilation Vasodilation Contraction->Vasodilation BP Lowered Blood Pressure Vasodilation->BP

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Generalized Experimental Workflow for a Comparative Clinical Trial

cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period Screening->Washout Randomization Randomization Washout->Randomization Treatment_L Treatment Group A (this compound) Randomization->Treatment_L Treatment_N Treatment Group B (Nifedipine) Randomization->Treatment_N Follow_up Follow-up Visits (BP & AE Monitoring) Treatment_L->Follow_up Treatment_N->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Generalized workflow of a comparative antihypertensive clinical trial.

References

In Vivo Interconversion of Lercanidipine Enantiomers: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective pharmacokinetics of lercanidipine (B1674757), detailing the lack of in vivo interconversion and comparing the analytical methods used for its enantioselective analysis.

Lercanidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is a chiral drug marketed as a racemic mixture of its (S)- and (R)-enantiomers. The antihypertensive therapeutic activity of lercanidipine is primarily attributed to the (S)-enantiomer.[1][2] Understanding the stereoselective pharmacokinetics and the potential for in vivo interconversion between the enantiomers is critical for a comprehensive evaluation of its clinical efficacy and safety. This guide provides a detailed comparison of the analytical methodologies used to assess the in vivo behavior of lercanidipine enantiomers, supported by experimental data, and confirms the absence of in vivo interconversion.

Evidence Against In Vivo Interconversion

Multiple independent studies and product characteristics summaries have consistently reported that no in vivo interconversion between the (S)- and (R)-enantiomers of lercanidipine is observed after oral administration of the racemic mixture.[1][2][3] Although the two enantiomers exhibit a similar plasma concentration profile in terms of time to peak concentration (Tmax) and elimination half-life, their peak plasma concentration (Cmax) and area under the curve (AUC) differ, with the (S)-enantiomer showing approximately 1.2-fold higher values on average.[1][3] This stereoselective pharmacokinetics, with distinct plasma concentration levels for each enantiomer and no evidence of the appearance of one enantiomer following administration of the other, strongly supports the lack of chiral inversion in vivo.

Comparative Analysis of Analytical Methods

The accurate in vivo analysis of lercanidipine enantiomers necessitates the use of robust stereoselective analytical methods. The two primary techniques employed for this purpose are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Capillary Electrophoresis (CE).

ParameterHPLC-MS/MSCapillary Electrophoresis (CE)
Principle Chiral stationary phase separates enantiomers, which are then detected by mass spectrometry.Differential migration of enantiomers in an electric field in the presence of a chiral selector.
Sample Matrix Human PlasmaPharmaceutical Formulations
Lower Limit of Quantification (LLOQ) As low as 0.015 ng/mL[4]12.5 µg/mL
Linearity Range 0.015 - 8.0 ng/mL[4]12.5 - 100 µg/mL
Precision (%RSD) < 15%< 5%
Accuracy Within 15%Within 5%
Key Advantages High sensitivity and selectivity, suitable for complex biological matrices.High efficiency, rapid analysis, low operating costs.
Key Disadvantages Higher equipment cost and complexity.Lower sensitivity compared to LC-MS/MS, primarily applied to simpler matrices.

Experimental Protocols

Chiral HPLC-MS/MS Method for Lercanidipine Enantiomers in Human Plasma

This method is the gold standard for in vivo studies due to its high sensitivity and specificity.

  • Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract lercanidipine enantiomers from plasma samples.

  • Chromatographic Separation:

    • Column: A chiral stationary phase column, such as a polysaccharide-based chiral column (e.g., Chiralpak AD), is used to resolve the enantiomers.

    • Mobile Phase: A mixture of organic solvents like hexane (B92381) and ethanol (B145695) with a basic additive such as diethylamine (B46881) is often employed in normal-phase chromatography.

    • Flow Rate: Typically around 1.0 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each enantiomer and the internal standard. For lercanidipine, a common transition is m/z 612.2 → 280.2.[4]

Capillary Electrophoresis (CE) Method for Lercanidipine Enantiomers

While primarily developed for pharmaceutical formulations, the principles of this method can be adapted for biological samples after extensive validation.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 60.2 cm total length).

  • Background Electrolyte (BGE): An acidic buffer (e.g., 200 mmol/L sodium acetate, pH 4.0) containing a chiral selector.

  • Chiral Selector: A cyclodextrin (B1172386) derivative, such as 10 mmol/L 2,3,6-o-methyl-β-cyclodextrin (TM-β-CD), is used to achieve enantioseparation.

  • Separation Conditions:

    • Voltage: 25 kV.

    • Temperature: 15°C.

    • Injection: Hydrodynamic injection.

    • Detection: UV detection at 237 nm.

Visualizing the Analysis and Pathways

To further elucidate the experimental process and the metabolic fate of lercanidipine enantiomers, the following diagrams are provided.

G Experimental Workflow for In Vivo Analysis cluster_0 Sample Collection & Preparation cluster_1 Enantioselective Analysis cluster_2 Data Interpretation A Racemic Lercanidipine Administration to Subject B Serial Blood Sample Collection A->B C Plasma Separation B->C D Solid Phase Extraction (SPE) C->D E Chiral LC-MS/MS Analysis D->E F Capillary Electrophoresis (Alternative) D->F G Quantification of (S)- and (R)-Lercanidipine E->G F->G H Pharmacokinetic Modeling G->H I Confirmation of No Interconversion H->I

Caption: Experimental Workflow for In Vivo Analysis of Lercanidipine Enantiomers.

G Pharmacokinetic Pathways of Lercanidipine Enantiomers cluster_0 Administration cluster_1 (S)-Lercanidipine Pathway cluster_2 (R)-Lercanidipine Pathway A Oral Administration of Racemic Lercanidipine B Absorption of this compound A->B F Absorption of (R)-Lercanidipine A->F C Distribution of this compound (Higher Cmax & AUC) B->C D Metabolism of this compound (CYP3A4) C->D E Elimination of (S)-Metabolites D->E H Metabolism of (R)-Lercanidipine (CYP3A4) G Distribution of (R)-Lercanidipine (Lower Cmax & AUC) F->G G->H I Elimination of (R)-Metabolites H->I

References

Validating a Novel Bioanalytical Method for (S)-Lercanidipine with Incurred Sample Reanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, improved ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of (S)-Lercanidipine in human plasma against established bioanalytical techniques. The inclusion of Incurred Sample Reanalysis (ISR) is highlighted as a critical step to ensure the reliability and reproducibility of pharmacokinetic data in clinical and preclinical studies.

Introduction to Bioanalytical Method Validation

The validation of bioanalytical methods is a cornerstone of drug development, ensuring that the data generated from non-clinical and clinical studies are reliable and can be used to make critical decisions about a drug's safety and efficacy.[1] The U.S. Food and Drug Administration (FDA) provides clear guidance on this process, emphasizing the need to demonstrate specificity, selectivity, accuracy, precision, and a reliable measurement range.[1] A key component of this validation is Incurred Sample Reanalysis (ISR), which verifies the original analytical data by re-analyzing a subset of samples from a study.[1][2] This process is crucial as it can reveal issues related to sample inhomogeneity, metabolite interference, or instability that may not be apparent during initial method validation with spiked samples.[3]

Lercanidipine (B1674757), a dihydropyridine (B1217469) calcium channel blocker, is widely used for the treatment of hypertension. It is the (S)-enantiomer that possesses the majority of the therapeutic activity. Therefore, a sensitive and reliable bioanalytical method for the quantification of this compound is essential for pharmacokinetic and bioequivalence studies. Several methods have been developed for the determination of lercanidipine in biological matrices, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7]

This guide will focus on a new, improved UPLC-MS/MS method and compare its performance with other existing LC-MS/MS methods, underscoring the importance of ISR in the validation process.

Comparison of Bioanalytical Methods for Lercanidipine

The following table summarizes the key performance characteristics of the new UPLC-MS/MS method compared to other previously published LC-MS/MS methods for the analysis of lercanidipine in human plasma.

ParameterNew UPLC-MS/MS Method Alternative Method 1 (LC-MS/MS) Alternative Method 2 (LC-MS/MS) Alternative Method 3 (LC-MS/MS)
Sample Preparation Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Solid Phase Extraction (SPE)
Chromatography UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)AcQuity UPLC BEH C18 (2.1 x 50.0 mm, 1.7 µm)Hedera ODS-2Lux 3µ Cellulose-3, 150×4.6 mm
Linearity Range 0.010–20.0 ng/mL[4][8][9]0.05-20.0 ng/mL[5]0.015-8.0 ng/mL[6]0.041 to 25 ng/mL[10]
Lower Limit of Quantification (LLOQ) 0.010 ng/mL[4]0.05 ng/mL[5]0.015 ng/mL[6]0.041 ng/mL[10]
Intra- & Inter-day Precision (% CV) <5.8%[4][8]<11.7%[5]<15%[6]0.87% to 2.70%[10]
Accuracy 96.8% to 104.5%[4]94.4-114.8 %[5]Within 15%[6]99.84% to 100.6 %[10]
Extraction Recovery >94%[4][8]Not explicitly statedNot explicitly statedNot explicitly stated
Internal Standard Lercanidipine-d3[4][8]Nicardipine[5]Diazepam[6]R-Lercanidipine D3 and S-Lercanidipine D3[10]

Experimental Protocols

Detailed Methodology for the New UPLC-MS/MS Method

This protocol is based on an improved and reliable method for the determination of lercanidipine in human plasma.[4][8]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution (Lercanidipine-d3, 40.0 ng/mL).

  • Vortex for 30 seconds.

  • Add 200 µL of 2% formic acid in water and vortex.

  • Condition a Phenomenex Strata-X SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of Milli-Q water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Dry the cartridge under vacuum for 2 minutes.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions:

  • Chromatographic System: Waters Acquity UPLC system

  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in acetonitrile (B52724) and 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) (70:30, v/v).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Lercanidipine: m/z 612.2 → 280.2[6]

    • Lercanidipine-d3 (IS): m/z 615.3 → 283.2

3. Method Validation Parameters:

  • The method was validated according to FDA guidelines, assessing selectivity, sensitivity, linearity, precision, accuracy, recovery, matrix effect, and stability.[1]

Protocol for Incurred Sample Reanalysis (ISR)

ISR is performed to verify the reproducibility of the bioanalytical method using samples from dosed subjects.[2][3]

1. Sample Selection:

  • Select up to 10% of the total number of study samples for reanalysis.[3]

  • Choose samples around the maximum concentration (Cmax) and in the terminal elimination phase of the pharmacokinetic profile.[3]

2. Reanalysis Procedure:

  • The selected incurred samples are re-analyzed in a separate analytical run from the original analysis.[11]

  • The reanalysis should be performed using the same validated bioanalytical method as the original analysis.[3]

3. Acceptance Criteria:

  • The results of the re-analyzed samples are compared to the original results.

  • For small molecules, at least 67% of the re-analyzed samples should have a percent difference between the original and re-analyzed values within ±20%.[3]

  • The percent difference is calculated as: (% Difference) = [(Re-analyzed Value - Original Value) / Mean of the two values] * 100.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for the new UPLC-MS/MS method and the logical flow of the Incurred Sample Reanalysis process.

G cluster_workflow Experimental Workflow for this compound Analysis sample Plasma Sample Collection spike Spike with Internal Standard (Lercanidipine-d3) sample->spike spe Solid Phase Extraction (SPE) spike->spe elute Elution and Reconstitution spe->elute uplc UPLC Separation elute->uplc msms MS/MS Detection uplc->msms data Data Acquisition and Quantification msms->data

References

Comparative effectiveness of lercanidipine and other antihypertensives on cardiovascular outcomes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lercanidipine (B1674757) with other major classes of antihypertensive drugs, focusing on their relative effectiveness in improving cardiovascular outcomes. The information is supported by experimental data from clinical trials and preclinical studies, with a focus on detailed methodologies and quantitative comparisons.

Executive Summary

Lercanidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker (CCB), demonstrates comparable antihypertensive efficacy to other CCBs, such as amlodipine (B1666008) and nifedipine (B1678770). Emerging evidence suggests a favorable profile for lercanidipine concerning certain cardiovascular outcomes and tolerability. Notably, studies have indicated a potential superiority of lercanidipine over nifedipine in stroke prevention and a comparable, if not numerically better, outcome for major adverse cardiovascular events (MACE) when compared to amlodipine. Its unique pharmacological properties, including high lipophilicity and dual L-type and T-type calcium channel blockade, may contribute to these beneficial effects beyond simple blood pressure reduction. This guide synthesizes the current evidence, presenting quantitative data in structured tables and elucidating the underlying mechanisms through detailed signaling pathway diagrams.

Comparative Efficacy on Cardiovascular Outcomes

Lercanidipine vs. Other Calcium Channel Blockers (CCBs)

Lercanidipine has been extensively compared with other CCBs, particularly amlodipine and nifedipine. While generally showing similar blood pressure-lowering effects, key differences in cardiovascular outcomes and side effect profiles have been observed.

A significant retrospective cohort study conducted in Taiwan compared the long-term outcomes of lercanidipine with other CCBs (nifedipine, amlodipine, or felodipine) in newly diagnosed hypertensive patients. In a head-to-head comparison within this study, lercanidipine was found to be superior to nifedipine in reducing the incidence of stroke over a six-year period.[1][2][3]

A large, multicenter, retrospective observational study in South Korea compared the effectiveness of lercanidipine and amlodipine in preventing MACE, a composite of cardiovascular death, myocardial infarction, stroke, heart failure hospitalizations, and coronary revascularization.[4][5][6][7][8] After propensity score matching to balance baseline characteristics, the incidence of MACE was numerically lower in the lercanidipine group compared to the amlodipine group, although the difference did not reach statistical significance.[4][5][6][7][8] Blood pressure control was comparable between the two groups throughout the three-year follow-up.[4][5][6][7][8]

In terms of tolerability, a key differentiator for lercanidipine is a lower incidence of peripheral edema compared to first-generation CCBs like amlodipine and nifedipine.[9]

Table 1: Lercanidipine vs. Other CCBs on Cardiovascular Outcomes

ComparisonStudy DesignPatient PopulationKey OutcomesResultsCitations
Lercanidipine vs. Nifedipine Retrospective cohort study1,303 lercanidipine users, 15,301 other CCB users (propensity-score matched)Incident StrokeLercanidipine showed a significantly lower risk of stroke (Adjusted Hazard Ratio: 0.526, 95% CI: 0.347-0.797, p=0.0025).[1][2][3]
Lercanidipine vs. Amlodipine Retrospective observational study6,029 propensity-score matched patientsMajor Adverse Cardiovascular Events (MACE) over 3 yearsNumerically lower incidence of MACE with lercanidipine (2.8% vs. 4.1%), but not statistically significant (p=0.11).[4][5][6][7][8]
Lercanidipine vs. Felodipine (B1672334) and Nifedipine GITS Multicenter, double-blind, parallel-group study250 patients with mild to moderate hypertensionBlood pressure reduction and adverse eventsSimilar blood pressure reduction. Lercanidipine had a lower incidence of edema (5.5%) compared to felodipine (13%) and similar to nifedipine GITS (6.6%).[9]
Lercanidipine vs. Diuretics (Hydrochlorothiazide)

Direct comparisons of lercanidipine and hydrochlorothiazide (B1673439) (HCTZ) on hard cardiovascular endpoints are limited. However, studies have explored their effects on surrogate markers of cardiovascular risk. In a study evaluating the effects on vascular structural changes in hypertensive patients, lercanidipine, for a similar blood pressure reduction, induced a significantly greater regression of vascular hypertrophy compared to HCTZ.[10] Another study in diabetic hypertensive patients uncontrolled on enalapril (B1671234) monotherapy found that the addition of lercanidipine showed comparable efficacy in blood pressure reduction to the addition of HCTZ.[11]

Table 2: Lercanidipine vs. Hydrochlorothiazide on Surrogate Cardiovascular Markers

ComparisonStudy DesignPatient PopulationKey OutcomesResultsCitations
Lercanidipine vs. Hydrochlorothiazide Double-blind, randomized study26 untreated patients with mild-to-moderate essential hypertensionRegression of vascular structural changesFor similar BP reduction, lercanidipine led to a significantly greater reduction in minimal forearm and calf vascular resistance, indicating greater regression of vascular hypertrophy.[10]
Lercanidipine vs. Hydrochlorothiazide (as add-on to Enalapril) Controlled clinical trial135 diabetic hypertensive non-responders to enalaprilBlood pressure reductionBoth add-on therapies significantly reduced diastolic blood pressure. Lercanidipine add-on was non-inferior to HCTZ add-on.[11]
Lercanidipine vs. ACE Inhibitors, ARBs, and Beta-Blockers

There is a lack of head-to-head clinical trials comparing lercanidipine with ACE inhibitors, Angiotensin II Receptor Blockers (ARBs), or beta-blockers on primary cardiovascular outcomes. The available evidence is primarily from studies evaluating combination therapies. The combination of lercanidipine with an ACE inhibitor (enalapril) has been shown to be effective in blood pressure reduction.[12] Studies have shown that lercanidipine has an antihypertensive efficacy equivalent to the beta-blocker atenolol (B1665814) and the ACE inhibitor captopril.[13]

Experimental Protocols

Lercanidipine vs. Nifedipine in Stroke Prevention (Taiwanese Cohort Study)
  • Study Design: A nationwide, retrospective cohort study.[1][2][3]

  • Data Source: Taiwan's National Health Insurance Research Database.[1][2][3]

  • Patient Population: 144,630 newly diagnosed hypertensive patients (age 18-65) in 2005. A "pure" hypertension population was selected by excluding patients with pre-existing chronic diseases listed in the Charlson Comorbidities Index. Patients were stratified into a lercanidipine group (n=1,303) and a propensity-score-matched comparative group receiving nifedipine, amlodipine, or felodipine (n=15,301).[1][2][3]

  • Endpoint: The primary endpoint for the head-to-head comparison was incident stroke over a six-year follow-up period.[1][2]

  • Statistical Analysis: Cox proportional hazards models were used to calculate adjusted hazard ratios (HRs) and 95% confidence intervals (CIs).[1][2]

G cluster_0 Study Population cluster_1 Study Groups cluster_2 Analysis db Taiwan National Health Insurance Research Database patients 144,630 Newly Diagnosed Hypertensive Patients (2005) db->patients inclusion Age: 18-65 years patients->inclusion exclusion Exclusion of Chronic Diseases (Charlson Comorbidities Index) patients->exclusion psm Propensity Score Matching exclusion->psm lercanidipine_group Lercanidipine Group (n=1,303) follow_up 6-Year Follow-up lercanidipine_group->follow_up comparator_group Comparator CCB Group (Nifedipine, Amlodipine, Felodipine) (n=15,301) comparator_group->follow_up psm->lercanidipine_group psm->comparator_group endpoint Primary Endpoint: Incident Stroke follow_up->endpoint analysis Cox Proportional Hazards Model endpoint->analysis

Workflow of the Taiwanese cohort study comparing lercanidipine to other CCBs.
Lercanidipine vs. Amlodipine on MACE (South Korean Observational Study)

  • Study Design: A multicenter, retrospective observational study.[4][5][6][7][8]

  • Data Source: Electronic medical records from three tertiary hospitals in South Korea between 2017 and 2021.[4][5][6][7][8]

  • Patient Population: Hypertensive patients treated with either amlodipine or lercanidipine. A total of 47,640 patients were evaluated, and 6,029 were matched.[4][5][6][7][8]

  • Matching: Propensity score matching (PSM) was used to minimize confounders, with a 3:1 matching ratio.[4][5][6][7][8]

  • Primary Endpoint: The incidence of MACE, defined as a composite of cardiovascular death, myocardial infarction, stroke, heart failure hospitalizations, and coronary revascularization over a 3-year follow-up period.[4][5][6][7][8]

  • Statistical Analysis: The incidence of MACE was compared between the matched groups.

G cluster_0 Data Source & Population cluster_1 Matching & Grouping cluster_2 Outcome Assessment emr Electronic Medical Records (3 Tertiary Hospitals, South Korea) initial_pop 47,640 Hypertensive Patients (Amlodipine or Lercanidipine) emr->initial_pop psm Propensity Score Matching (3:1) initial_pop->psm matched_pop 6,029 Matched Patients psm->matched_pop follow_up 3-Year Follow-up matched_pop->follow_up mace Primary Endpoint: Incidence of MACE follow_up->mace comparison Comparison of MACE Incidence mace->comparison

Workflow of the South Korean MACE study.

Signaling Pathways and Mechanisms of Action

Lercanidipine's primary mechanism of action is the blockade of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[14][15] However, its beneficial cardiovascular effects may also be attributed to several secondary mechanisms.

Dual L-type and T-type Calcium Channel Blockade

Unlike many other dihydropyridine CCBs, lercanidipine has been shown to inhibit both L-type and T-type calcium channels.[16][17][18] T-type calcium channels are particularly abundant in the efferent arterioles of the glomerulus. By dilating both afferent (via L-type channel blockade) and efferent (via T-type channel blockade) arterioles, lercanidipine may offer superior renal protection by reducing intraglomerular pressure.[19]

Antioxidant and Anti-inflammatory Properties

Lercanidipine has demonstrated significant antioxidant and anti-inflammatory effects. It can increase the bioavailability of nitric oxide (NO) by reducing oxidative stress.[19][20][21][22] This is achieved by decreasing the levels of reactive oxygen species and markers of oxidative stress such as plasma lipoperoxides and isoprostanes.[20][21][23] Furthermore, lercanidipine has been shown to possess anti-inflammatory properties, potentially through the inhibition of the MAPK signaling pathway and reduction of pro-inflammatory cytokines like TNF-α.[24][25][26]

Simplified signaling pathway of lercanidipine's multifaceted action.
Effects on Cardiac Hypertrophy Signaling

Preclinical studies suggest that lercanidipine may attenuate cardiomyocyte hypertrophy by inhibiting calcium-dependent signaling pathways. Specifically, it has been shown to suppress the angiotensin II-induced activation of the calcineurin-NFAT3 and CaMKII-HDAC4 signaling pathways.[27] This suggests a direct protective effect on the heart muscle, independent of its blood pressure-lowering action.

Conclusion

Lercanidipine is an effective antihypertensive agent with a cardiovascular outcome profile that is at least comparable to other leading calcium channel blockers. Evidence suggests potential advantages in specific areas, such as a reduced risk of stroke compared to nifedipine and a favorable side-effect profile with a lower incidence of peripheral edema. Its unique mechanism of action, involving both L- and T-type calcium channel blockade, along with its antioxidant and anti-inflammatory properties, provides a strong rationale for its use in a broad range of hypertensive patients. Further large-scale, prospective, randomized controlled trials are warranted to definitively establish its comparative effectiveness against other classes of antihypertensives, such as ACE inhibitors, ARBs, and beta-blockers, on major cardiovascular endpoints.

References

Safety Operating Guide

Proper Disposal of (S)-Lercanidipine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (S)-Lercanidipine is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper management of this compound waste, from initial handling to final disposal.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to be fully acquainted with the safety profile of this compound. According to safety data sheets (SDS), Lercanidipine hydrochloride is considered toxic if swallowed.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure:

  • Eye Protection: Tightly fitting safety goggles or a face shield are required.[3][4]

  • Hand Protection: Chemical-resistant gloves must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.[3][4][5]

  • Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5][6] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3][4]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[3][5] An accessible safety shower and eyewash station are essential in any laboratory where this compound is handled.

This compound Waste Profile

The following table summarizes key information regarding the disposal of this compound, based on available safety data sheets.

ParameterInformationSource
Waste Classification Hazardous Waste[1][6]
Primary Disposal Route Licensed Hazardous Waste Disposal Company[3][4]
Recommended Technology Chemical Incinerator with Afterburner and Scrubber[3][4]
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash.[4][7][8] Do not let the product enter drains.[4][5][4][5][7][8]
Contaminated Packaging Dispose of as unused product.[3][4]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound and materials contaminated with it must be handled as hazardous chemical waste. Adherence to institutional and local regulations is paramount.

Step 1: Waste Segregation and Collection
  • Waste Identification: All waste streams containing this compound must be identified. This includes pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves, and vials).

  • Waste Container: Collect all this compound waste in a designated hazardous waste container.[9] The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof lid.[7][10] For liquid waste, secondary containment is required.[10]

  • Incompatible Wastes: Never mix incompatible wastes in the same container.[10] this compound should not be mixed with oxidizing agents.[6]

Step 2: Labeling of Hazardous Waste
  • Clear Identification: The hazardous waste container must be clearly labeled with a completed Environmental Health and Safety (EHS) hazardous waste label as soon as waste is added.[10][11]

  • Content Declaration: The label must include the full chemical name, "this compound," and the concentration or percentage of each chemical constituent in the container.[10]

Step 3: Storage of Hazardous Waste
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated and properly managed Satellite Accumulation Area.[11] This area must be at or near the point of waste generation and under the control of laboratory personnel.[7][11]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[10][11]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[11][12]

Step 4: Disposal of Empty Containers
  • Rinsing Procedure: The original this compound container must be thoroughly emptied. The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, it is recommended to collect the first three rinses.[9]

  • Final Disposal: After appropriate rinsing and air-drying, deface or remove the original label from the container before disposing of it as regular solid waste, or in accordance with your institution's guidelines for rinsed glass or plastic.[9][12]

Step 5: Request for Waste Pickup
  • Contact EHS: Once the waste container is full, or in accordance with your institution's policies, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.[9][10] Do not allow hazardous waste to accumulate in the laboratory for extended periods.[11]

Experimental Workflow and Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 A Generation of this compound Waste (e.g., unused compound, contaminated labware, solutions) D Place waste in a designated, compatible, and sealed hazardous waste container. A->D B Is the waste container properly labeled with a hazardous waste tag? C Affix a completed hazardous waste label. List all chemical constituents. B->C No E Store the container in a designated Satellite Accumulation Area (SAA). B->E Yes C->E D->B F Is the container full or has it reached the institutional time limit? E->F G Continue to add waste as needed, keeping the container sealed when not in use. F->G No H Submit a waste pickup request to the Environmental Health & Safety (EHS) office. F->H Yes I EHS collects and arranges for disposal by a licensed hazardous waste company. H->I

Caption: Decision workflow for the disposal of this compound waste.

This comprehensive approach ensures that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific waste management plan and EHS office for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Lercanidipine
Reactant of Route 2
Reactant of Route 2
(S)-Lercanidipine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。